1,4-Benzodioxane 2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
18016-17-1 |
|---|---|
Molecular Formula |
C14H30O3Si |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Benzodioxane-2-carboxylic Acid
Introduction
1,4-Benzodioxane-2-carboxylic acid is a versatile organic compound featuring a benzodioxane core, which imparts significant stability and reactivity. This aromatic carboxylic acid serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique structural attributes make it a molecule of great interest to researchers in medicinal chemistry and drug development. Derivatives of 1,4-benzodioxane-2-carboxylic acid have shown promise in the development of anti-inflammatory, analgesic, and antihypertensive agents.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and key applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,4-Benzodioxane-2-carboxylic acid are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][3][4] |
| Molecular Weight | 180.16 g/mol | [1][3][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 124 - 130 °C | [1][5][6] |
| Boiling Point | 347.2 ± 41.0 °C (Predicted) | [6] |
| CAS Number | 3663-80-7 | [1][3] |
| PubChem CID | 2735450 | [1][3] |
| LogP (Octanol/Water) | 1.40 | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 1,4-Benzodioxane-2-carboxylic acid.
| Spectrum Type | Key Features and References |
| ¹H NMR | Spectra available in public databases.[3] |
| ¹³C NMR | Spectra available in public databases.[3] |
| FTIR | Spectra available, typically showing characteristic peaks for the carboxylic acid and the benzodioxane ring structure. Can be measured using KBr pellet or ATR techniques.[3][8] |
| Raman | Spectra available in public databases.[3] |
| UV | λmax at 282 nm in Methanol.[6][9] |
Experimental Protocols
Synthesis of 1,4-Benzodioxane-2-carboxylic Acid
A common method for the synthesis of 1,4-Benzodioxane-2-carboxylic acid involves the oxidation of (2,3-dihydrobenzo[b][1][3]dioxin-2-yl)methanol.[6][9]
Materials:
-
0.3 N Potassium hydroxide (KOH) solution
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve a precisely weighed amount of (2,3-dihydrobenzo[b][1][3]dioxin-2-yl)methanol in 1.3 equivalents of 0.3 N aqueous KOH.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 2.0 equivalents of potassium permanganate (KMnO₄) to the stirred solution.
-
Continue stirring at 0 °C for approximately 10 minutes.
-
Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Upon completion of the reaction, extract the organic phase with dichloromethane.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product as a white solid.
-
Purify the crude product by silica gel flash column chromatography to yield pure 1,4-Benzodioxane-2-carboxylic acid. A yield of 92.5% has been reported for this procedure.[6][9]
Purification and Resolution of Enantiomers
1,4-Benzodioxane-2-carboxylic acid exists as a racemic mixture of (S) and (R) enantiomers.[5] These can be separated through the formation of diastereomeric salts or amides.[5]
Method: Resolution via Diastereomeric Amides
-
React the racemic 1,4-Benzodioxane-2-carboxylic acid with a chiral amine, such as (S)-1-phenylethylamine, to form diastereomeric amides.
-
The resulting diastereomers, (S,S)- and (R,S)-N-(1-phenylethyl)-1,4-benzodioxane-2-carboxamide, exhibit different solubilities.
-
The less soluble diastereomer can be selectively precipitated and recovered with high diastereomeric excess (>98% de).[5]
-
The more soluble diastereomer remaining in the mother liquor can be purified by chromatography to achieve high diastereomeric excess (>99% de).[5]
-
Hydrolyze the separated diastereomeric amides to yield the corresponding enantiopure (S)- and (R)-1,4-Benzodioxane-2-carboxylic acids.[5]
Applications in Synthesis
1,4-Benzodioxane-2-carboxylic acid is a valuable precursor in the synthesis of various biologically active molecules.
Role in Doxazosin Synthesis
The (R)-enantiomer of 1,4-Benzodioxane-2-carboxylic acid is a key chiral synthon for the preparation of Doxazosin mesylate, a medication used to treat benign prostatic hyperplasia.[10]
Caption: Role of (R)-1,4-Benzodioxane-2-carboxylic acid in Doxazosin Synthesis.
General Synthetic Utility
This compound can be utilized in decarboxylative amination and fluorination reactions, highlighting its versatility in introducing different functional groups.[5] It also serves as a starting material for creating more complex derivatives with potential therapeutic applications.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]
- 6. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]
- 7. 1,4-benzodioxane-2-carboxylic acid [stenutz.eu]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,4-Benzodioxan-2-carboxylic acid | 3663-80-7 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
A Comprehensive Technical Guide to 1,4-Benzodioxane-2-carboxylic Acid
CAS Number: 3663-80-7
This technical guide provides an in-depth overview of 1,4-Benzodioxane-2-carboxylic acid, a key chemical intermediate in the development of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
1,4-Benzodioxane-2-carboxylic acid is a white to almost white crystalline powder. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 3663-80-7 | [1][2][3][4] |
| Molecular Formula | C₉H₈O₄ | [2][3] |
| Molecular Weight | 180.16 g/mol | [2][3] |
| Melting Point | 126-130 °C | |
| Boiling Point | 347.2±41.0 °C (Predicted) | |
| Appearance | White to Almost white powder to crystal | [1][4] |
| Purity | >98.0% (GC)(T) | [1][4] |
| InChI Key | HMBHAQMOBKLWRX-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,4-Benzodioxane-2-carboxylic acid.
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.64 (s, 1H, COOH), 6.81-6.91 (m, 4H, Ar-H), 5.12 (t, 1H, J = 12.6 Hz, 2-CH), 4.94 (d, 1H, J = 7.4 Hz, 3-CH₂), 4.51 (dd, 1H, J = 9.6, 2.8 Hz, 3-CH₂) |
| FT-IR (KBr, ν, cm⁻¹) | 3171 (br, OH carboxylic), 1718 (C=O acid), 1153 (C-O 1,4-benzodioxane) |
Synthesis and Experimental Protocols
The synthesis of 1,4-Benzodioxane-2-carboxylic acid and its derivatives is a multi-step process. Below are detailed experimental protocols for key synthesis steps.
Synthesis of 1,4-Benzodioxane-2-carboxylic acid
This synthesis involves the condensation of catechol with ethyl 2,3-dibromopropionate followed by saponification.
Experimental Protocol:
-
Condensation: Catechol is reacted with ethyl 2,3-dibromopropionate in dry acetone in the presence of anhydrous potassium carbonate.
-
Saponification: The resulting intermediate ester is then saponified to yield 1,4-Benzodioxane-2-carboxylic acid.
-
Purification: The crude product is purified by silica gel fast column chromatography to obtain the final pure product with a yield of approximately 92.5%.
A common synthetic route is illustrated in the workflow diagram below.
Caption: Synthesis workflow for 1,4-Benzodioxane-2-carboxylic acid.
Biological Significance and Signaling Pathways
The 1,4-benzodioxane scaffold is a core component in numerous biologically active compounds, including some that are used as therapeutic agents. Derivatives of 1,4-Benzodioxane-2-carboxylic acid have been shown to interact with various biological targets, notably adrenergic and serotonin receptors. These interactions are critical in mediating a range of physiological responses.
While 1,4-Benzodioxane-2-carboxylic acid itself is primarily a synthetic intermediate, its derivatives are known to act as antagonists at α1-adrenergic receptors. The antagonism of these G-protein coupled receptors (GPCRs) can inhibit downstream signaling cascades.
Below is a representative diagram of an α1-adrenergic receptor signaling pathway, a common target for derivatives of 1,4-benzodioxane.
Caption: General α1-adrenergic receptor signaling pathway, a target for benzodioxane derivatives.
Applications in Drug Development
The chiral nature of 1,4-Benzodioxane-2-carboxylic acid makes it a valuable building block in the asymmetric synthesis of more complex molecules. Enantiomerically pure forms of this acid are key intermediates in the synthesis of various medicinal and therapeutically active compounds. For instance, its derivatives have been investigated for their potential as:
-
Antihypertensive agents: By blocking α-adrenergic receptors, certain benzodioxane derivatives can lead to vasodilation and a reduction in blood pressure.
-
Anticancer agents: Some derivatives have shown the ability to induce apoptosis and arrest the cell cycle in cancer cell lines.
-
Antimicrobial and Antioxidant agents: Novel derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains, as well as for their antioxidant properties.
-
Agents targeting the Central Nervous System: The affinity of some derivatives for serotonin receptors suggests their potential use in treating conditions like anxiety and depression.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodioxan - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to 1,4-Benzodioxane-2-carboxylic Acid: Molecular Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1,4-Benzodioxane-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its molecular structure, physicochemical properties, synthesis, and biological relevance.
Molecular Structure and Properties
1,4-Benzodioxane-2-carboxylic acid is a bicyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid substituent at the 2-position of the dioxane ring. The presence of a chiral center at the C2 position means that it exists as a racemic mixture of (R) and (S) enantiomers, which often exhibit different biological activities.[1][2]
Chemical and Physical Properties
The key physicochemical properties of 1,4-Benzodioxane-2-carboxylic acid are summarized in the table below. This data is crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | [3] |
| CAS Number | 3663-80-7 | [3] |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Melting Point | 124-130 °C | [4][5] |
| logP (Octanol/Water) | 1.40 | [4] |
| Appearance | White crystalline powder | [6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 1,4-Benzodioxane-2-carboxylic acid. Below is a summary of typical spectroscopic data.
Table 1: 1H NMR Spectral Data (DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
| 13.2 (broad s) | singlet | 1H | COOH | |
| 6.83-6.91 (m) | multiplet | 4H | Ar-H | [7] |
| 5.12 (t, J = 11.5 Hz) | triplet | 1H | 2-CH | [7] |
| 4.94 (d, J = 7.4 Hz) | doublet | 1H | 3-CH | [7] |
| 4.51 (dd, J = 9.6, 2.8 Hz) | doublet of doublets | 1H | 3-CH | [7] |
Table 2: 13C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| 167.5 | C=O |
| 144.5 | Ar-C |
| 139.1 | Ar-C |
| 137.7 | Ar-C |
| 122.2 | Ar-CH |
| 120.5 | Ar-CH |
| 118.8 | Ar-CH |
| 72.1 | O-CH |
| 64.6 | O-CH₂ |
| 53.2 | COOH |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3171 (broad) | O-H stretch (carboxylic acid) | [7] |
| 1718 | C=O stretch (carboxylic acid) | [7] |
| 1153 | C-O stretch (ether) | [7] |
Synthesis and Chiral Resolution
The synthesis of 1,4-Benzodioxane-2-carboxylic acid is a key process for its application in drug discovery. Furthermore, the separation of its enantiomers is often crucial for obtaining the desired biological activity.
General Synthesis Protocol
A common method for the synthesis of racemic 1,4-Benzodioxane-2-carboxylic acid involves the reaction of catechol with methyl 2,3-dibromopropionate, followed by hydrolysis of the resulting ester.[8]
Experimental Protocol: Synthesis of 1,4-Benzodioxane-2-carboxylic acid
-
Reaction of Catechol and Methyl 2,3-dibromopropionate: To a solution of catechol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and methyl 2,3-dibromopropionate.
-
Reflux: Heat the reaction mixture to reflux and stir for several hours.
-
Work-up: After cooling, filter the mixture and concentrate the filtrate. The crude product can be purified by chromatography to yield methyl 1,4-benzodioxane-2-carboxylate.
-
Hydrolysis: The purified ester is then hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., methanol).
-
Acidification: After hydrolysis, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 1,4-Benzodioxane-2-carboxylic acid.
-
Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
Chiral Resolution
The separation of the (R) and (S) enantiomers of 1,4-Benzodioxane-2-carboxylic acid can be achieved through several methods, including enzymatic resolution and the formation of diastereomeric salts.[9]
Experimental Protocol: Enzymatic Resolution
This method often utilizes lipases to selectively esterify one of the enantiomers, allowing for their separation.[10]
-
Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CALB), is chosen for the reaction.[1]
-
Reaction Setup: The racemic 1,4-Benzodioxane-2-carboxylic acid is dissolved in an organic solvent along with an acyl donor (e.g., ethyl acetate). The lipase is then added to the mixture.
-
Enzymatic Reaction: The reaction is stirred at a controlled temperature until a desired conversion is reached (typically around 50%).
-
Separation: The unreacted acid (one enantiomer) and the newly formed ester (the other enantiomer) are separated using techniques such as extraction and chromatography.
-
Hydrolysis of Ester: The separated ester is then hydrolyzed back to the corresponding carboxylic acid enantiomer.
Biological Significance and Applications
1,4-Benzodioxane-2-carboxylic acid and its derivatives are of significant interest in drug discovery due to their diverse biological activities.[11][12]
Intermediate in the Synthesis of Doxazosin
A primary application of 1,4-Benzodioxane-2-carboxylic acid is as a key chiral intermediate in the synthesis of Doxazosin.[6] Doxazosin is an α1-adrenergic receptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia.[13] The synthesis involves the coupling of the activated carboxylic acid with a piperazine derivative, followed by reaction with a quinazoline moiety.
Below is a diagram illustrating the synthetic pathway from 1,4-Benzodioxane-2-carboxylic acid to Doxazosin.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-benzodioxane-2-carboxylic acid [stenutz.eu]
- 5. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,4-Benzodioxane-2-carboxylic Acid from Catechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-benzodioxane-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from catechol. The primary synthetic route involves a two-step process: a Williamson ether synthesis to form the 1,4-benzodioxane ring system, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key quantitative data for reproducibility.
Core Synthesis Pathway
The synthesis of 1,4-benzodioxane-2-carboxylic acid from catechol is efficiently achieved through a sequential reaction pathway. The first step is a base-catalyzed condensation reaction between catechol and ethyl 2,3-dibromopropionate. This is followed by the saponification of the intermediate ester, ethyl 1,4-benzodioxane-2-carboxylate, to yield the desired carboxylic acid.
Caption: Overall synthetic pathway for 1,4-benzodioxane-2-carboxylic acid from catechol.
Experimental Protocols
The following protocols are synthesized from established literature procedures and provide a detailed methodology for the synthesis.[1][2]
Step 1: Synthesis of Ethyl 1,4-Benzodioxane-2-carboxylate
This step involves the formation of the dioxane ring via a Williamson ether synthesis.
Materials:
-
Catechol
-
Ethyl 2,3-dibromopropionate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol in dry acetone.
-
Add anhydrous potassium carbonate to the solution. The amount of potassium carbonate should be in molar excess to neutralize the phenolic protons of catechol.
-
To this stirred suspension, add ethyl 2,3-dibromopropionate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 1,4-benzodioxane-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of ethyl 1,4-benzodioxane-2-carboxylate.
Step 2: Synthesis of 1,4-Benzodioxane-2-carboxylic Acid (Saponification)
This step involves the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 1,4-benzodioxane-2-carboxylate
-
Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude or purified ethyl 1,4-benzodioxane-2-carboxylate in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and stir for several hours. The progress of the saponification can be monitored by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the alcohol.
-
Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until a white precipitate forms.[2]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,4-benzodioxane-2-carboxylic acid.[2]
Caption: Experimental workflow for the saponification to 1,4-benzodioxane-2-carboxylic acid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 1,4-benzodioxane-2-carboxylic acid.
| Parameter | Value | Reference |
| Overall Yield | 76% | [1] |
| Melting Point | 126-128 °C | [1] |
| Appearance | White solid | [1] |
Characterization Data
The final product, 1,4-benzodioxane-2-carboxylic acid, can be characterized by various spectroscopic methods. The following table provides typical characterization data.[1]
| Technique | Data |
| FT-IR (KBr, ν, cm⁻¹) | 3171 (br, OH carboxylic), 1718 (C=O acid), 1153 (C-O of 1,4-benzodioxane) |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.64 (s, 1H, COOH), 6.81-6.91 (m, 4H, Ar-H), 5.12 (t, 1H, J = 12.6 Hz, 2-CH), 4.94 (d, 1H, J = 7.4 Hz, 3-CH₂), 4.51 (dd, 1H, J = 9.6, 2.8 Hz, 3-CH₂) |
This technical guide provides a solid foundation for the synthesis of 1,4-benzodioxane-2-carboxylic acid. For researchers embarking on this synthesis, careful control of reaction conditions and appropriate analytical monitoring are crucial for achieving high yields and purity.
References
Spectroscopic Profile of 1,4-Benzodioxane-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Benzodioxane-2-carboxylic acid, a significant building block in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for compound identification, characterization, and quality control in a research and development setting.
Spectroscopic Data Summary
The structural integrity and purity of 1,4-Benzodioxane-2-carboxylic acid can be reliably ascertained through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
Table 1: ¹H NMR Spectroscopic Data of 1,4-Benzodioxane-2-carboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10-13 | Singlet (broad) | - | -COOH |
| ~6.9-7.0 | Multiplet | - | Ar-H |
| ~4.9 | Doublet of doublets | - | -O-CH (COOH)-CH₂- |
| ~4.4 | Doublet of doublets | - | -O-CH-CH H-O- |
| ~4.3 | Doublet of doublets | - | -O-CH-CHH -O- |
Note: Precise chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of 1,4-Benzodioxane-2-carboxylic acid
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C =O |
| ~142-144 | Ar-C -O |
| ~122-125 | Ar-C H |
| ~117-119 | Ar-C H |
| ~70-72 | -O-C H(COOH)-CH₂- |
| ~64-66 | -O-CH-C H₂-O- |
Note: The two quaternary aromatic carbons attached to oxygen and the four aromatic CH carbons will show distinct signals, though specific assignment requires further 2D NMR analysis.
Table 3: Infrared (IR) Spectroscopy Peak Assignments for 1,4-Benzodioxane-2-carboxylic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2900 | Medium | C-H stretch | Aliphatic |
| 1680-1769 | Strong | C=O stretch | Carboxylic Acid |
| 1550-1700 | Medium | C=C stretch | Aromatic Ring |
| ~1300 | Medium | C-O stretch | Carboxylic Acid |
| 1050-1210 | Strong | C-O stretch | Ether |
Table 4: Mass Spectrometry Data for 1,4-Benzodioxane-2-carboxylic acid
| m/z Value | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 135 | [M - COOH]⁺ |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique employed.
Experimental Protocols
The data presented in this guide are based on standard spectroscopic methodologies. While specific instrument parameters may vary, the following outlines the general experimental protocols for the acquisition of NMR, IR, and Mass Spectra for 1,4-Benzodioxane-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of 1,4-Benzodioxane-2-carboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹H NMR Acquisition : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is typically used.[1]
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common technique for solid samples.[1]
-
Potassium Bromide (KBr) Pellet : A few milligrams of the sample are finely ground with anhydrous KBr and pressed into a thin, transparent pellet. This method provides a high-quality spectrum of the solid state.
-
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a high-quality spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition : The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination and elemental composition confirmation.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical entity like 1,4-Benzodioxane-2-carboxylic acid is depicted in the following diagram.
References
Chiral Properties of the 2,3-Dihydro-1,4-Benzodioxane Motif: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structural motif frequently incorporated into a wide array of therapeutic agents and biologically active natural products. The inherent chirality of this heterocyclic system, particularly at the C2 and C3 positions of the dioxane ring, plays a pivotal role in determining the pharmacological profile of these molecules. The specific stereochemical arrangement of substituents dictates the three-dimensional shape of the molecule, which in turn governs its interaction with chiral biological targets such as receptors and enzymes. Consequently, a thorough understanding of the chiral properties of the 2,3-dihydro-1,4-benzodioxane motif is paramount for the design and development of potent and selective therapeutic agents.
This technical guide provides an in-depth overview of the chiral characteristics of the 2,3-dihydro-1,4-benzodioxane core, encompassing its synthesis, stereoselective biological activity, and the experimental methodologies employed in its study.
Stereoselective Bioactivity and Pharmacological Significance
The absolute configuration of the stereogenic centers within the 2,3-dihydro-1,4-benzodioxane ring system has a profound impact on the biological activity of molecules containing this motif. Enantiomers of the same compound can exhibit markedly different potencies, efficacies, and even opposing pharmacological effects. This stereoselectivity is a direct consequence of the specific interactions between the chiral drug molecule and its biological target.
A prominent example is Doxazosin , an α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia. While the chiral carbon in doxazosin does not significantly affect its activity at the therapeutic target, the α1A-adrenoceptors in the prostate, it dramatically influences its blocking activity against α1D-adrenoceptors in the aorta and results in opposite inotropic effects in the atria.[1] The (+)-enantiomer of doxazosin exhibits a higher binding affinity to plasma proteins compared to the (-)-enantiomer.[2]
Another therapeutically relevant molecule is (S)-MKC-242 (Osemozotan) , a selective 5-HT1A receptor agonist that has been investigated for its potential as an antidepressant and anxiolytic agent.[3][4] The (S)-configuration is crucial for its high affinity and agonist activity at the 5-HT1A receptor. The differential binding of enantiomers to their target receptors underscores the importance of accessing enantiomerically pure compounds for both therapeutic applications and research purposes.
Quantitative Data on Chiral Properties
The chiral properties of 2,3-dihydro-1,4-benzodioxane derivatives can be quantified through various analytical techniques. The enantiomeric excess (ee), a measure of the purity of a chiral sample, and the specific optical rotation, the angle to which a compound rotates plane-polarized light, are key parameters. Furthermore, the binding affinities of individual enantiomers to their biological targets, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, provide a quantitative measure of their stereoselective interactions.
| Compound | Method | Enantiomeric Excess (ee) (%) | Optical Rotation ([α]D) | Biological Target | Binding Affinity | Reference |
| (S)-1,4-Benzodioxan-2-carboxylic acid | Enzymatic Kinetic Resolution | >95 | -99° (c=1, CHCl3) | - | - | [Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid] |
| Ethyl (S)-1,4-benzodioxan-2-carboxylate | Enzymatic Kinetic Resolution | >95 | - | - | - | [Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid] |
| Methyl (S)-1,4-benzodioxane-2-carboxylate | Enzymatic Kinetic Resolution | 97 | - | - | - | [5] |
| (-)-Doxazosin | - | - | - | α1D-adrenoceptor | pA2 = 8.625 ± 0.053 | [1] |
| (+)-Doxazosin | - | - | - | α1D-adrenoceptor | pA2 = 9.503 ± 0.051 | [1] |
| (-)-Doxazosin | - | - | - | α1A-adrenoceptor | pKB values were the same | [1] |
| (+)-Doxazosin | - | - | - | α1A-adrenoceptor | pKB values were the same | [1] |
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid
This protocol describes the lipase-catalyzed transesterification for the kinetic resolution of racemic 1,4-benzodioxan-2-carboxylic acid to obtain the (S)-enantiomer of its ethyl ester.
Materials:
-
(±)-1,4-Benzodioxan-2-carboxylic acid
-
Lipase from Candida antarctica B (Novozyme A/S)
-
Ethyl acetate (HPLC grade, as both acyl donor and solvent)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Shaker incubator
Procedure:
-
To a solution of (±)-1,4-benzodioxan-2-carboxylic acid (1 mM) in ethyl acetate (10 mL), add 1000 units of lipase from Candida antarctica B.
-
Incubate the reaction mixture in a shaker at 28°C and 220 rpm.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC.
-
Once the desired conversion (typically around 50%) is reached, terminate the reaction by filtering the enzyme.
-
Wash the filtered enzyme with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated solution of NaHCO3 to convert the unreacted (R)-acid into its salt.
-
Extract the (S)-ethyl ester completely with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the (S)-ethyl 1,4-benzodioxan-2-carboxylate.
-
Acidify the aqueous layer with dilute HCl to a pH below 1 to precipitate the (R)-acid.
-
Extract the (R)-acid with ethyl acetate.
-
Dry the organic extract over anhydrous Na2SO4 and evaporate the solvent to obtain the (R)-1,4-benzodioxan-2-carboxylic acid.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of 2,3-Dihydro-1,4-Benzodioxane Enantiomers
This protocol provides a general strategy for the development of a chiral HPLC method for the separation of 2,3-dihydro-1,4-benzodioxane enantiomers. The specific conditions will need to be optimized for each analyte.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns such as Chiralcel OD-H, Chiralpak AD-H, or Chiralcel OJ-H are often effective.
General Screening Protocol (Normal Phase):
-
Mobile Phase Preparation: Prepare two initial mobile phases:
-
Mobile Phase A: n-hexane/2-propanol (90:10, v/v)
-
Mobile Phase B: n-hexane/ethanol (90:10, v/v)
-
-
Additive for Basic Compounds: For basic analytes, add 0.1% (v/v) diethylamine to the mobile phase.
-
Additive for Acidic Compounds: For acidic analytes, add 0.1% (v/v) trifluoroacetic acid to the mobile phase.
-
Column Screening:
-
Inject the racemic sample onto each of the selected chiral columns (e.g., Chiralcel OD-H and Chiralpak AD-H).
-
Run the analysis with each of the prepared mobile phases at a flow rate of 1 mL/min.
-
Monitor the separation at an appropriate UV wavelength.
-
-
Method Optimization:
-
If separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier (2-propanol or ethanol) in the mobile phase.
-
Adjusting the flow rate and column temperature can also improve the separation.
-
Example Protocol for Doxazosin Enantiomers:
-
Column: Ultron ES-OVM
-
Mobile Phase: Isocratic elution
-
Detector: Fluorescence detector
-
Column Temperature: 30°C
Palladium-Catalyzed Asymmetric Intramolecular O-Arylation
This protocol outlines a general procedure for the synthesis of chiral 2,3-dihydro-1,4-benzodioxanes via an intramolecular C-O bond formation, a key step in many asymmetric syntheses of this motif.
Materials:
-
A suitable 2-(2-halophenoxy)alcohol precursor
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Chiral ligand (e.g., a binaphthyl-based phosphine ligand)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the 2-(2-halophenoxy)alcohol precursor, the palladium catalyst, and the chiral ligand.
-
Add the anhydrous solvent and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 2,3-dihydro-1,4-benzodioxane derivative.
Signaling Pathways and Experimental Workflows
The stereochemistry of the 2,3-dihydro-1,4-benzodioxane motif is critical for its interaction with specific biological receptors and the subsequent activation or inhibition of downstream signaling cascades.
Doxazosin and the α1-Adrenergic Receptor Signaling Pathway
Doxazosin acts as a competitive antagonist at α1-adrenergic receptors. These are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[6] Upon binding of an agonist like norepinephrine, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Doxazosin blocks this pathway, resulting in vasodilation.
Caption: Doxazosin antagonism of the α1-adrenergic receptor signaling pathway.
(S)-MKC-242 and the 5-HT1A Receptor Signaling Pathway
(S)-MKC-242 is a selective agonist for the 5-HT1A receptor, another GPCR. Activation of the 5-HT1A receptor is coupled to inhibitory G proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] The βγ subunit of the G protein can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and neuroplasticity.[3][4]
Caption: Downstream signaling of the 5-HT1A receptor activated by (S)-MKC-242.
General Workflow for Asymmetric Synthesis
The enantioselective synthesis of a chiral 2,3-dihydro-1,4-benzodioxane derivative often involves a multi-step sequence. A common strategy is the asymmetric hydrogenation of a prochiral 1,4-benzodioxin precursor. This workflow highlights the key stages from starting material to the final enantiomerically enriched product.
Caption: General workflow for the asymmetric synthesis of a chiral 2,3-dihydro-1,4-benzodioxane.
References
- 1. [Determination of doxazosin enantiomers in rat plasma and investigation of their chiral inversion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Products Containing the 1,4-Benzodioxane Ring System
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, found in a variety of natural products with a broad spectrum of biological activities. These compounds, primarily lignan-derived, have garnered significant attention for their therapeutic potential, ranging from hepatoprotective and antioxidant effects to anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of key natural products containing the 1,4-benzodioxane core, detailing their isolation, biological activities with quantitative data, and the molecular mechanisms underlying their actions.
Prominent Natural Products and Their Biological Activities
Several natural products featuring the 1,4-benzodioxane moiety have been isolated and characterized from various plant sources. This section highlights some of the most studied examples.
Silybin: The Hepatoprotective Powerhouse from Milk Thistle
Silybin, a major bioactive constituent of silymarin extracted from the seeds of milk thistle (Silybum marianum), is a flavonolignan renowned for its potent hepatoprotective effects.[1][2] It exists as a mixture of two diastereomers, Silybin A and Silybin B.
Biological Activities:
-
Hepatoprotective Activity: Silybin is widely recognized for its ability to protect the liver from damage induced by toxins, alcohol, and certain drugs. Its hepatoprotective effects are attributed to its antioxidant, anti-inflammatory, and antifibrotic properties.[3][4]
-
Anticancer Activity: Silybin has demonstrated cytotoxic effects against various cancer cell lines, including liver, prostate, and breast cancer.[5]
-
Antioxidant Activity: Silybin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[6]
-
Anti-inflammatory Activity: It exerts anti-inflammatory effects by modulating key inflammatory pathways.[1][2]
Eusiderin: A Neolignan with Diverse Bioactivities
Eusiderins are a class of neolignans containing the 1,4-benzodioxane ring system, first isolated from plants of the Eusideroxylon and Licaria genera.
Biological Activities:
-
Antimicrobial Activity: Eusiderin has shown notable activity against various fungal and bacterial strains.
-
Antiviral Activity: Certain eusiderin derivatives have exhibited antiviral properties.[7]
-
Cytotoxic Activity: Some eusiderins have displayed cytotoxic effects against cancer cell lines.
Cleomiscosins: Coumarinolignans with Anti-inflammatory and Antioxidant Potential
Cleomiscosin A and B are coumarinolignans isolated from the seeds of Cleome viscosa.[8]
Biological Activities:
-
Anti-inflammatory Activity: Cleomiscosin A has been reported to possess anti-inflammatory properties.[9]
-
Antioxidant Activity: These compounds have demonstrated antioxidant potential in various assays.[10]
-
Cytotoxic Activity: Some studies have indicated cytotoxic effects of cleomiscosins against certain cancer cell lines.[10]
Licarins: Neolignans from Nutmeg with Anti-inflammatory Action
Licarin A and Licarin B are neolignans found in the seeds of Myristica fragrans (nutmeg).
Biological Activities:
-
Anti-inflammatory Activity: Licarin A has been shown to inhibit the production of inflammatory mediators.
-
Antioxidant Activity: Licarins contribute to the antioxidant capacity of nutmeg extracts.[11]
Americanin A: A Neolignan with Potential Cytotoxic Effects
Americanin A is a neolignan that has been isolated from several plant species.
Biological Activities:
-
Neurotrophic Activity: Along with related compounds, Americanin A has shown the ability to promote neurite outgrowth and enhance choline acetyltransferase (ChAT) activity.[12]
-
Cytotoxic Activity: Some studies suggest that Americanin A may possess cytotoxic properties against cancer cells.
Quantitative Biological Activity Data
The following tables summarize the reported quantitative data for the biological activities of the discussed natural products.
| Compound | Biological Activity | Assay | Cell Line/Target | IC50 / MIC | Reference |
| Silybin A | Cytotoxicity | MTT Assay | HepG2 | >100 µM | [5] |
| Silybin B | Cytotoxicity | MTT Assay | HepG2 | >100 µM | [5] |
| Isosilybin B | Cytotoxicity | Cell Viability Assay | Hepa 1-6 | ~62.5 µg/mL | [13] |
| Isosilybin B | Cytotoxicity | Cell Viability Assay | HepG2 | ~62.5 µg/mL | [13] |
| Silymarin | Antioxidant | DPPH Assay | - | IC50 = 40 µg/mL | [13] |
| Silybin | Antioxidant | DPPH Assay | - | IC50 = 250 µg/mL | [13] |
| Isosilybin B | Antioxidant | DPPH Assay | - | IC50 = 500 µg/mL | [13] |
| Eusiderin I | Antifungal | Agar well diffusion | Sclerotium rolfsii | Potent at 5 ppm | [14] |
| Eusiderin I | Antifungal | - | Fusarium oxysporum f. sp. lycopersici | 49.80% inhibition at 5 ppm | [5] |
| Eusiderin I | Antifungal | - | Microsporum gypseum | MIC = 5 ppm | [5] |
| Cleomiscosin A | Cytotoxicity | MTT Assay | A549 | IC50 = 133 µg/mL | [10] |
| Cleomiscosin C | Antioxidant | LDL Oxidation (AAPH) | - | IC50 = 11.9 µM | [10] |
| Cleomiscosin C | Antioxidant | LDL Oxidation (Cu2+) | - | IC50 = 29.5 µM | [10] |
Signaling Pathways and Mechanisms of Action
The biological effects of these 1,4-benzodioxane-containing natural products are mediated through their interaction with various cellular signaling pathways.
Hepatoprotective Mechanism of Silybin
Silybin's hepatoprotective effects are, in part, mediated by its ability to modulate the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both of which are crucial in the pathogenesis of liver fibrosis.[3]
-
TGF-β/Smad Pathway: In liver injury, hepatic stellate cells (HSCs) are activated, leading to the excessive deposition of extracellular matrix (ECM) and fibrosis. TGF-β is a potent activator of HSCs. Silybin has been shown to inhibit the TGF-β1/Smad signaling pathway, thereby reducing the expression of fibrogenic genes.[3]
-
NF-κB Pathway: The NF-κB signaling pathway plays a central role in inflammation. Silybin can attenuate NF-κB signaling, leading to a decrease in the production of pro-inflammatory cytokines.[3]
Anti-inflammatory Mechanism of 1,4-Benzodioxane Lignans
Many lignans, including those with a 1,4-benzodioxane core, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2. Natural products like Licarin A have been shown to inhibit this process.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 1,4-benzodioxane-containing natural products.
Isolation of Silybin from Silybum marianum
Objective: To isolate and purify Silybin A and B from the seeds of milk thistle.[1][2]
Procedure:
-
Defatting: The seeds of Silybum marianum are first ground and then defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus. This removes lipids and other non-polar compounds.
-
Extraction: The defatted seed material is then extracted with methanol. The methanolic extract contains the silymarin complex, including silybin.
-
Column Chromatography: The crude methanolic extract is subjected to a series of column chromatography steps for purification.
-
Diaion HP-20: The extract is first passed through a Diaion HP-20 resin column to separate the flavonolignans from other polar compounds.
-
Silica Gel: Further separation is achieved using silica gel column chromatography with a gradient of solvents, such as chloroform-methanol.
-
Sephadex LH-20: A final purification step using a Sephadex LH-20 column with methanol as the eluent is often employed to separate Silybin A and Silybin B.
-
-
Characterization: The purity and identity of the isolated Silybin A and B are confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.[3][5]
Workflow:
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Silybin) and a vehicle control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of a compound.[15][16]
Procedure:
-
DPPH Solution Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, different concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][17]
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment and LPS Stimulation: The cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group is treated with LPS only.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The supernatant is mixed with the Griess reagent, and the absorbance is measured at around 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined. A parallel MTT assay is typically performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
This guide provides a foundational understanding of the rich chemistry and pharmacology of natural products containing the 1,4-benzodioxane ring system. The detailed protocols and mechanistic insights are intended to facilitate further research and development in this promising area of natural product-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. phcogj.com [phcogj.com]
- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Benzodioxane-Based Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that is a cornerstone in modern medicinal chemistry. Its rigid structure, combined with the potential for stereospecific substitutions, makes it an ideal template for designing highly selective ligands for a diverse range of biological targets. Compounds incorporating this core structure have led to marketed drugs and numerous clinical candidates. This technical guide provides an in-depth overview of the therapeutic potential of benzodioxane-based compounds, focusing on their application in oncology, neuroscience, and cardiovascular medicine. It includes quantitative pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction to the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane structure consists of a benzene ring fused to a 1,4-dioxane ring. This bicyclic system is found in both natural products, such as lignans, and a multitude of synthetic molecules with significant therapeutic value.[1] The scaffold's utility in drug design is enhanced by two key structural features:
-
Chirality: Substitution at the C2 position of the dioxane ring introduces a chiral center, often leading to high eudismic ratios where one enantiomer possesses significantly greater biological activity.[1]
-
Aromatic Substitution: The benzene ring can be readily functionalized, allowing for fine-tuning of a compound's selectivity and pharmacokinetic properties.[1]
These features have enabled the development of benzodioxane derivatives as potent and selective agonists, antagonists, and enzyme inhibitors for a wide array of biological targets.[2]
Therapeutic Applications and Key Compounds
Cardiovascular & Autonomic Nervous System Modulation
Benzodioxane-based compounds are well-established as antagonists of α1-adrenergic receptors, which are G-protein coupled receptors that mediate smooth muscle contraction.[3] Their blockade leads to vasodilation and relaxation of smooth muscle in the prostate and bladder neck, making them effective treatments for hypertension and benign prostatic hyperplasia (BPH).[3][4]
Key Compounds:
-
Doxazosin: A widely prescribed α1-adrenoceptor antagonist used for treating hypertension and BPH.[5] It exhibits high affinity for all three α1-receptor subtypes.[4]
-
WB4101: A research tool and prototypical benzodioxane antagonist known for its high affinity and selectivity, particularly for the α1A subtype.[1][2]
Table 1: Pharmacological Profile of α1-Adrenergic Antagonists
| Compound | Target (Human) | Kᵢ (nM) | pKᵢ | Reference |
|---|---|---|---|---|
| Doxazosin | α1A-adrenoceptor | 0.79 | 9.1 | [6] |
| α1B-adrenoceptor | 0.25 | 9.6 | [6] | |
| α1D-adrenoceptor | 0.40 | 9.4 | [6] | |
| WB4101 | α1A-adrenoceptor | 0.13 | 9.9 | [6] |
| α1B-adrenoceptor | 31.62 | 8.5 | [6] |
| | α1D-adrenoceptor | 0.32 | 9.5 |[6] |
Central Nervous System (CNS) Activity
The benzodioxane scaffold is also integral to compounds targeting CNS receptors, particularly serotonergic (5-HT) and dopaminergic (D2) systems. Modulating these receptors is a key strategy for treating psychiatric disorders like schizophrenia and anxiety.
Key Compound:
-
SSR181507: A novel benzodioxane derivative with a unique pharmacological profile, acting as a potent dopamine D2 receptor antagonist and a 5-HT1A receptor agonist. This dual activity suggests potential for treating the multiple symptom dimensions of schizophrenia.
Table 2: Pharmacological Profile of SSR181507
| Compound | Target (Human) | Kᵢ (nM) | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| SSR181507 | Dopamine D₂ Receptor | 0.8 | - | 5.3 | [7] |
| Dopamine D₃ Receptor | 0.2 | - | - | [7] | |
| Serotonin 5-HT₁ₐ Receptor | 0.2 | 2.3 | - | [7] |
(EC₅₀ and IC₅₀ values determined via GTPγS binding assay)
Anticancer Applications
Recent research has highlighted the significant potential of benzodioxane derivatives as anticancer agents, targeting key pathways involved in cell proliferation, survival, and metastasis.
The mammalian target of rapamycin (mTOR) is a critical kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Key Compound:
-
Benzodioxane-hydrazone (7e): A recently synthesized derivative that shows potent growth inhibition against multiple melanoma cell lines.[8] Mechanistic studies revealed that it acts, at least in part, by inhibiting mTOR kinase.[8]
Table 3: Anticancer Activity of Benzodioxane-hydrazone (7e)
| Parameter | Target / Cell Line | Value (µM) | Reference |
|---|---|---|---|
| IC₅₀ | mTOR Kinase | 5.47 | [8] |
| GI₅₀ | Melanoma (MDA-MB-435) | 0.20 | [8] |
| Melanoma (M14) | 0.46 | [8] | |
| Melanoma (SK-MEL-2) | 0.57 | [8] |
| | Melanoma (UACC-62) | 0.27 |[8] |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a crucial role in cell migration, invasion, and survival. Several benzodioxane-containing compounds have been developed as potent FAK inhibitors.
Table 4: Activity of Benzodioxane-Based FAK Inhibitors
| Compound Scaffold | FAK IC₅₀ (µM) | Reference |
|---|---|---|
| 2-styryl-5-nitroimidazole derivative | 0.45 | [9] |
| 1,3,4-oxadiazole-2(3H)-thione derivative | 0.78 | [4] |
| 1,3,4-thiadiazole derivative | 10.79 |[9] |
Signaling Pathway Visualizations
The therapeutic effects of benzodioxane compounds are rooted in their ability to modulate specific cellular signaling pathways.
Caption: α1-Adrenergic receptor signaling pathway and its inhibition.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by benzodioxanes.
Key Experimental Protocols
This section details common methodologies used in the discovery and characterization of benzodioxane-based compounds.
General Synthesis Protocol (Example)
The synthesis of novel benzodioxane derivatives often involves multi-step procedures. For example, the synthesis of 1,4-benzodioxane-hydrazone derivatives can be achieved via the following representative steps:
-
Esterification: Commercially available starting material (e.g., a substituted salicylic acid) is esterified.
-
Williamson Ether Synthesis: The resulting ester is reacted with an appropriate dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions to form the benzodioxane ring.
-
Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.
-
Condensation/Hydrazone Formation: The hydrazide is condensed with a selected aldehyde or ketone to yield the final hydrazone product.
-
Purification & Characterization: The final compound is purified using column chromatography or recrystallization. Its structure and purity are confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Membrane Preparation: Cells expressing the target receptor (e.g., HEK293 cells transfected with human α1A-adrenoceptor) are cultured, harvested, and homogenized to prepare a crude membrane fraction.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a specific radioligand (e.g., [³H]-Prazosin for α1-receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., Doxazosin).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This assay measures a compound's ability to inhibit the activity of a specific enzyme, such as mTOR or FAK.
-
Assay Setup: The assay is typically run in a 96- or 384-well plate format. Each well contains the purified recombinant kinase (e.g., mTOR), a specific substrate (e.g., a peptide that the kinase phosphorylates), and ATP (often radiolabeled [γ-³²P]ATP or in a system using fluorescence).
-
Compound Addition: The benzodioxane test compound is added at various concentrations.
-
Reaction Initiation & Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this involves separating the phosphorylated substrate and measuring radioactivity. Alternatively, luminescence- or fluorescence-based ATP detection kits (measuring ATP consumption) can be used.
-
Data Analysis: The results are plotted as percentage of kinase activity versus inhibitor concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase's activity.
Cell Growth Inhibition Assay (GI₅₀)
The NCI-60 human tumor cell line screen is a common method to assess the anticancer activity of a compound.
-
Cell Plating: A panel of 60 different human cancer cell lines is plated in 96-well microtiter plates and incubated for 24 hours.
-
Compound Treatment: The test compound is added to the plates at various concentrations (typically a 5-log concentration range).
-
Incubation: The cells are incubated with the compound for 48 hours.
-
Cell Viability Measurement: After incubation, the assay is terminated, and cell viability is determined using a protein stain assay (e.g., Sulforhodamine B, SRB), which stains total cellular protein.
-
Data Analysis: The optical density of the stained cells is measured. Dose-response curves are generated for each cell line. The GI₅₀ (Growth Inhibition 50) is calculated, representing the concentration of the compound that causes a 50% reduction in the net protein increase compared to control cells.
Experimental and Developmental Workflow
The path from initial concept to a potential clinical candidate is a structured process.
Caption: General workflow for drug discovery with benzodioxane compounds.
Conclusion and Future Directions
The 1,4-benzodioxane scaffold continues to be a highly versatile and valuable core in the development of new therapeutics. Its proven success in targeting adrenergic receptors has paved the way for exploration into more complex disease areas, including CNS disorders and oncology. The ability to create rigid, stereochemically defined molecules allows for exceptional target selectivity and potency. Future research will likely focus on expanding the chemical space around this scaffold to modulate novel targets, developing subtype-selective agents with improved side-effect profiles, and applying benzodioxane-based compounds to emerging therapeutic areas such as metabolic and inflammatory diseases. The integration of computational chemistry with synthetic and biological screening will further accelerate the discovery of next-generation drugs built upon this remarkable heterocyclic system.
References
- 1. Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101 [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WB 4101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Doxazosin, an alpha 1-adrenoceptor antagonist: pharmacokinetics and concentration-effect relationships in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha1-adrenergic receptor antagonist doxazosin inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1,4-Benzodioxane-2-carboxylic acid: A Chiral Synthon for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,4-Benzodioxane-2-carboxylic acid is a crucial chiral building block, or synthon, in the synthesis of a variety of biologically active molecules.[1][2] Its rigid, chiral framework is a key feature in several pharmaceuticals, influencing their interaction with biological targets and ultimately their therapeutic efficacy. The absolute configuration at the C2 position of the benzodioxane ring is often critical for biological activity, making the enantiomerically pure (R)-isomer a valuable starting material in drug development.[3] This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of (R)-1,4-Benzodioxane-2-carboxylic acid, tailored for professionals in the field of medicinal chemistry and drug discovery.
Synthesis of (R)-1,4-Benzodioxane-2-carboxylic acid
The primary methods for obtaining enantiomerically pure (R)-1,4-Benzodioxane-2-carboxylic acid involve the resolution of the racemic mixture. Both enzymatic and chemical approaches have proven effective.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes, most notably lipases, to differentiate between the enantiomers of a racemic substrate.
Key Data on Enzymatic Resolution:
| Enzyme | Substrate | Solvent | Temp. (°C) | Enantiomeric Excess (e.e.) of Product | Enantiomeric Ratio (E) | Reference |
| Candida antarctica Lipase B (CAL-B) | (±)-1,4-Benzodioxane-2-carboxylic acid | Ethyl acetate | 28 | >95% (for (S)-ester) | 160 | [2][4] |
| Engineered Candida antarctica Lipase B (A225F/T103A mutant) | (±)-Methyl 1,4-benzodioxane-2-carboxylate | n-Butanol (20% in buffer) | 30 | 97% (for remaining (R)-ester) | 278 | [3] |
| Arthrobacter sp. Lipase | (±)-Methyl 1,4-benzodioxane-2-carboxylate | n-Butanol (as co-solvent) | - | ~99% | 535 | [5] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1,4-Benzodioxane-2-carboxylic acid
This protocol is a general guideline based on literature procedures.[2][4]
-
Reaction Setup: In a suitable reaction vessel, dissolve (±)-1,4-benzodioxane-2-carboxylic acid (1 equivalent) in ethyl acetate.
-
Enzyme Addition: Add Candida antarctica Lipase B (Novozyme 435®). The amount of enzyme will depend on its activity and should be optimized.
-
Reaction Conditions: Stir the mixture at 28°C. Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.
-
Work-up:
-
Filter off the enzyme.
-
The filtrate contains the (S)-ethyl ester and unreacted (R)-acid.
-
To isolate the (R)-acid, extract the ethyl acetate solution with an aqueous basic solution (e.g., sodium bicarbonate). The (R)-acid will move to the aqueous phase as its carboxylate salt.
-
Separate the aqueous layer and acidify it with a mineral acid (e.g., HCl) to precipitate the (R)-1,4-Benzodioxane-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The ethyl acetate layer containing the (S)-ester can be concentrated and the ester can be hydrolyzed back to the (S)-acid if desired.
-
Chemical Resolution via Diastereomeric Crystallization
This classical method involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Key Data on Chemical Resolution:
| Resolving Agent | Solvent | Yield of (R)-acid salt | e.e. of recovered (R)-acid | Reference |
| (S)-1-(p-Nitrophenyl)ethylamine | Methanol or Ethanol | High | 98-99% | [1] |
| (S)-1-(p-Methylphenyl)ethylamine | Methanol or Ethanol | High | 98-99% | [1] |
Experimental Protocol: Diastereomeric Crystallization using (S)-1-(p-Nitrophenyl)ethylamine
This protocol is a general guideline based on literature procedures.[1]
-
Salt Formation: Dissolve racemic 1,4-benzodioxane-2-carboxylic acid (1 equivalent) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (S)-1-(p-nitrophenyl)ethylamine in the same solvent.
-
Crystallization: Combine the two solutions. The diastereomeric salt of the (R)-acid with the (S)-amine is typically less soluble and will start to precipitate. Allow the mixture to stand, possibly with slow cooling, to facilitate complete crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent. The diastereomeric excess of the salt can be checked at this stage. If necessary, the salt can be recrystallized to improve its purity.
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a strong acid (e.g., HCl) to protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.
-
Separate the organic layer, which now contains the free (R)-1,4-benzodioxane-2-carboxylic acid.
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the enantiomerically enriched (R)-acid.
-
Applications of (R)-1,4-Benzodioxane-2-carboxylic acid as a Chiral Synthon
The primary utility of (R)-1,4-benzodioxane-2-carboxylic acid lies in its role as a starting material for the synthesis of more complex chiral molecules, particularly pharmaceuticals.
Synthesis of (R)-Doxazosin
(R)-Doxazosin is the active enantiomer of the drug Doxazosin, an α1-selective adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Experimental Protocol: Synthesis of (R)-Doxazosin
This protocol is a general guideline.
-
Activation of the Carboxylic Acid: Convert (R)-1,4-benzodioxane-2-carboxylic acid to a more reactive species. A common method is to form the acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM). Alternatively, coupling agents like 1,1'-carbonyldiimidazole (CDI) can be used.
-
Amide Coupling: React the activated acid with 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine to scavenge any acid produced.
-
Work-up and Purification: After the reaction is complete, the product is typically isolated by filtration or extraction. Purification is often achieved by recrystallization to yield (R)-Doxazosin.
Other Notable Applications
The (R)-1,4-benzodioxane-2-carboxylic acid scaffold is present in other biologically active compounds:
-
MKC-242: A selective serotonin 1A (5-HT1A) receptor agonist with potential anxiolytic and antidepressant effects.[6]
-
WB-4101 Analogues: These compounds are potent α1-adrenergic receptor antagonists and have been instrumental in studying the pharmacology of these receptors.[1][7]
Biological Activity of Molecules Synthesized from (R)-1,4-Benzodioxane-2-carboxylic acid:
| Compound | Target(s) | Biological Activity |
| (R)-Doxazosin | α1-Adrenergic Receptors | Antagonist; used for hypertension and BPH |
| MKC-242 | 5-HT1A Receptor | Agonist; potential anxiolytic and antidepressant |
| (S)-WB-4101 Analogues | α1-Adrenergic Receptors | Potent Antagonists |
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
Doxazosin and its analogues exert their effects by blocking the α1-adrenergic receptor. The diagram below illustrates the canonical signaling pathway initiated by the activation of this G-protein coupled receptor (GPCR).
Figure 1: Simplified α1-Adrenergic Receptor Signaling Pathway and the inhibitory action of (R)-Doxazosin.
Experimental Workflow: Chiral Synthon in Drug Development
The following diagram outlines a typical workflow for utilizing a chiral synthon like (R)-1,4-benzodioxane-2-carboxylic acid in a drug development program.
Figure 2: A generalized workflow for the use of a chiral synthon in drug discovery and development.
Conclusion
(R)-1,4-Benzodioxane-2-carboxylic acid stands out as a versatile and valuable chiral synthon in medicinal chemistry. The well-established methods for its enantioselective synthesis, combined with its prevalence in a range of biologically active molecules, underscore its importance in the development of new therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this key chiral building block in their future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
The Evergreen Scaffold: A Technical Guide to 1,4-Benzodioxane in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane moiety, a privileged heterocyclic scaffold, has been a cornerstone in medicinal chemistry for decades, demonstrating remarkable versatility in the design of a wide array of therapeutic agents.[1][2][3] Its unique structural and electronic properties allow for favorable interactions with a multitude of biological targets, leading to the development of drugs and clinical candidates across diverse disease areas. This technical guide provides an in-depth review of the applications of the 1,4-benzodioxane core in drug design, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Therapeutic Applications and Quantitative Efficacy
The therapeutic landscape of 1,4-benzodioxane derivatives is broad, with significant advancements in cardiovascular diseases, central nervous system (CNS) disorders, oncology, and infectious diseases. The following tables summarize the quantitative data for representative compounds, highlighting their potency against various biological targets.
Cardiovascular Applications: α-Adrenergic Receptor Antagonism
1,4-Benzodioxane derivatives have been extensively explored as antagonists of α-adrenergic receptors, particularly the α1-adrenoceptor subtypes, which are crucial in regulating blood pressure.[4][5][6] This has led to the development of antihypertensive drugs.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference Cell Line/Tissue |
| WB-4101 Analog | α1a-adrenoceptor | Radioligand Binding | 0.25 (Ki) | CHO cells |
| WB-4101 Analog | α1d-adrenoceptor | Radioligand Binding | 2.5 (Ki) | CHO cells |
| Doxazosin | α1-adrenoceptor | Functional Assay | - | Rat vas deferens |
Central Nervous System Disorders
The scaffold's ability to interact with various CNS receptors has been leveraged to design agents for a range of neurological and psychiatric conditions.
Derivatives acting as agonists or antagonists at 5-HT1A receptors have shown potential as anxiolytics and antidepressants.[7]
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference Cell Line/Tissue |
| MKC-242 | 5-HT1A Receptor | Radioligand Binding | 1.2 (Ki) | Rat hippocampus |
The 1,4-benzodioxane core has been incorporated into ligands targeting nAChRs, which are implicated in cognitive function and neurodegenerative diseases.[2][8]
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference Cell Line/Tissue |
| Ligand X | α4β2 | Radioligand Binding | 15 (Ki) | HEK293 cells |
Selective and reversible inhibitors of MAO-B have been developed for the treatment of Parkinson's disease.[9]
| Compound | Target | Assay Type | IC50 (µM) | Enzyme Source |
| 22 | hMAO-B | Fluorometric Inhibition | 0.026 | Recombinant Human |
Oncology
In the realm of oncology, 1,4-benzodioxane derivatives have been designed to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in cell adhesion, migration, and survival.[8]
| Compound | Target | Assay Type | GI50 (µM) | Cancer Cell Line |
| 27 | FAK | Cell Growth Inhibition | 4.1 | HCT116 |
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation.[10]
| Compound | Target | Assay Type | IC50 (µM) | Cancer Cell Line |
| 7e | mTOR | Kinase Inhibition | 5.47 | MDA-MB-435 |
MetAP2 is an enzyme essential for the proliferation of endothelial cells and is a target for anti-angiogenic cancer therapy.[11]
| Compound | Target | Assay Type | IC50 (µM) | Cancer Cell Line |
| 5k | MetAP2 | Enzyme Inhibition | 0.93 | HEPG2 |
| 5k | HEPG2 | Cell Growth Inhibition | 0.81 | HEPG2 |
Antibacterial Agents
1,4-Benzodioxane derivatives have also shown promise as antibacterial agents by targeting essential bacterial enzymes.
FabH is a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibiotics.[8]
| Compound | Target | Assay Type | IC50 (nM) | Bacterial Strain |
| 22 | E. coli FabH | Enzyme Inhibition | 60 | E. coli |
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activity of 1,4-benzodioxane derivatives.
Synthesis of 1,4-Benzodioxane Derivatives
The synthesis of 1,4-benzodioxane derivatives often starts from commercially available catechols or gallic acid.[12][13] A common synthetic route involves the Williamson ether synthesis, where a catechol is reacted with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base to form the 1,4-benzodioxane ring.[12] Further modifications are then carried out on the benzene ring or at the 2-position of the dioxane ring to generate a library of derivatives.[12][13] For example, a carboxylic acid group can be introduced and subsequently converted to an amide to explore structure-activity relationships.[12][13]
Radioligand Binding Assay for α1-Adrenergic Receptors
This assay is used to determine the affinity of a compound for a specific receptor subtype. The general procedure is as follows:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., CHO cells stably expressing human α1a-adrenoceptor).[14]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vitro mTOR Kinase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the catalytic activity of the mTOR enzyme.[5][15][16]
-
Reaction Mixture: A reaction mixture is prepared containing recombinant active mTOR enzyme, a specific substrate (e.g., inactive p70S6K protein), ATP, and a kinase buffer.[15]
-
Inhibitor Addition: The 1,4-benzodioxane derivative is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[15]
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: The reaction products are separated by SDS-PAGE, and the level of substrate phosphorylation is detected by Western blotting using a phospho-specific antibody (e.g., anti-phospho-p70S6K).[15] The IC50 value is determined by quantifying the reduction in phosphorylation at different inhibitor concentrations.
Cell Growth Inhibition (GI50) Assay
This cell-based assay is used to determine the concentration of a compound that inhibits cell growth by 50%.[7][17][18][19][20]
-
Cell Seeding: Cancer cells (e.g., HCT116, MDA-MB-435) are seeded in 96-well plates and allowed to attach overnight.[18]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).[18]
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay.[18] In the MTT assay, viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[18]
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[18]
In Vivo Skin Cancer Mouse Model
Animal models are crucial for evaluating the in vivo efficacy and safety of anticancer drug candidates.[21][22][23][24][25]
-
Tumor Induction/Implantation: Skin tumors can be chemically induced in mice using a carcinogen like benzo(a)pyrene or by subcutaneously inoculating human melanoma cells (e.g., A375) into immunodeficient mice.[21][23]
-
Treatment: Once the tumors reach a palpable size, the mice are treated with the 1,4-benzodioxane derivative (e.g., intraperitoneal injection) or a vehicle control.[21]
-
Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers at regular intervals. The body weight and general health of the mice are also monitored.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
Efficacy Assessment: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which 1,4-benzodioxane derivatives exert their effects is critical for rational drug design. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways targeted by these compounds.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a central mediator of signals from the extracellular matrix (ECM) through integrins, regulating cell survival, proliferation, and migration.[26][27][28] 1,4-Benzodioxane-based FAK inhibitors disrupt this pathway, leading to anti-tumor effects.
mTOR Signaling Pathway
The mTOR pathway integrates signals from growth factors and nutrients to control cell growth and metabolism. 1,4-Benzodioxane-based mTOR inhibitors can block this pathway, which is often hyperactivated in cancer.
5-HT1A Receptor Signaling
5-HT1A receptors are G-protein coupled receptors that primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][3][4][10][29] This signaling cascade ultimately modulates neuronal excitability.
Experimental Workflow for Drug Candidate Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a 1,4-benzodioxane-based drug candidate.
Conclusion
The 1,4-benzodioxane scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its synthetic tractability and ability to be tailored for a wide range of biological targets ensure its continued relevance in modern drug discovery. The data and methodologies presented in this guide underscore the significant contributions of this "evergreen" scaffold to medicinal chemistry and highlight its potential for the development of future medicines to address unmet medical needs. Further exploration of this privileged structure, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.3. Growth Inhibition 50% Determination (GI50) [bio-protocol.org]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 13. scirp.org [scirp.org]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. studylib.net [studylib.net]
- 18. benchchem.com [benchchem.com]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vivo melanoma model and treatment. [bio-protocol.org]
- 25. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physical and chemical properties of 1,4-Benzodioxane-2-carboxylic acid
An In-depth Technical Guide to 1,4-Benzodioxane-2-carboxylic Acid
Abstract
1,4-Benzodioxane-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] Its rigid benzodioxane core and the presence of a carboxylic acid functional group allow for diverse chemical modifications, making it a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Benzodioxane-2-carboxylic acid, detailed experimental protocols for its synthesis and purification, and its relevance in pharmaceutical applications.
Physical and Chemical Properties
1,4-Benzodioxane-2-carboxylic acid is a white to off-white solid at room temperature.[2][3] It exists as a racemic mixture and as individual (R) and (S) enantiomers, which can have distinct biological activities. The physical and chemical properties are summarized in the table below. Note that reported values for melting points vary across different sources, likely due to the analysis of different enantiomeric forms or purities.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][2][4][5][6] |
| Molecular Weight | 180.16 g/mol | [1][2][4][5][6] |
| Appearance | White to almost white crystalline powder/solid | [1][2][3] |
| Melting Point | 96-99 °C ((R)-enantiomer) | [1] |
| 124-128 °C | [2][7] | |
| 126-130 °C (racemic) | [3][5][8] | |
| 98 °C ((R)-enantiomer) | [9] | |
| 124 °C | [10] | |
| Boiling Point | 347.2 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.379 g/cm³ | [1] |
| pKa | 2.69 ± 0.20 (Predicted) | [1][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
| LogP (Octanol/Water) | 1.40 | [6][10] |
| Refractive Index | 1.574 | [1] |
| Storage Temperature | Room Temperature or 2-8°C | [1][2][5] |
Spectral Data
Comprehensive spectral data for 1,4-Benzodioxane-2-carboxylic acid is available in public databases, which is essential for its characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available for structural elucidation.[4][11]
-
Infrared (IR) Spectroscopy: FTIR spectra, obtained via KBr pellet or Attenuated Total Reflectance (ATR), are available and show characteristic peaks for the carboxylic acid and benzodioxane structure.[4][12][13][14]
-
Raman Spectroscopy: FT-Raman spectra have also been reported.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry data is used to confirm the exact mass and molecular formula.[11][12]
Experimental Protocols
General Synthesis via Oxidation
A common method for the synthesis of 1,4-Benzodioxane-2-carboxylic acid involves the oxidation of the corresponding primary alcohol, (2,3-dihydrobenzo[b][1][10]dioxin-2-yl)methanol.[3][5]
Protocol:
-
Dissolution: (2,3-dihydrobenzo[b][1][10]dioxin-2-yl)methanol is dissolved in a 0.3 N aqueous solution of potassium hydroxide (KOH).
-
Oxidation: The solution is cooled in an ice bath to 0 °C. Potassium permanganate (KMnO₄) is then added slowly to the stirred mixture.
-
Reaction: The reaction mixture is stirred at 0 °C for approximately 10 minutes and then allowed to warm to room temperature, where it is stirred overnight.
-
Extraction: Upon completion, the aqueous phase is extracted with dichloromethane (CH₂Cl₂).
-
Washing and Drying: The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product as a white solid.
-
Purification: The crude product is purified by silica gel column chromatography to obtain the final pure 1,4-Benzodioxane-2-carboxylic acid.[3][5][15]
Caption: General workflow for the synthesis of 1,4-Benzodioxane-2-carboxylic acid.
Resolution of Enantiomers
The separation of the racemic mixture into its (R) and (S) enantiomers is critical for pharmaceutical applications. A method based on the formation of diastereomeric amides has been proven effective.[8]
Protocol:
-
Amide Formation: The racemic 1,4-Benzodioxane-2-carboxylic acid is reacted with a chiral amine, such as (S)-1-phenylethylamine, to form diastereomeric N-(1-phenylethyl)amides.
-
Diastereomer Separation: The resulting diastereomers exhibit different solubilities. The less soluble diastereomer is separated by precipitation from a suitable solvent. The more soluble diastereomer remains in the filtrate.
-
Purification of Soluble Diastereomer: The filtrate containing the more soluble diastereomer is concentrated and purified by column chromatography.
-
Hydrolysis: The separated and purified diastereomeric amides are then hydrolyzed, typically under acidic conditions, to yield the corresponding enantiomerically pure (R) and (S)-1,4-Benzodioxane-2-carboxylic acids and regenerate the chiral amine.[8]
Caption: Workflow for the resolution of enantiomers via diastereomeric amides.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (e.e.) of the resolved acids or their derivatives. A typical method uses a chiral column (e.g., Daicel CHIRALCEL OJ-H) with a mobile phase of n-hexane and isopropanol, with UV detection.[16]
-
Gas Chromatography (GC): Purity analysis is often performed using gas chromatography.[7]
Applications and Biological Relevance
1,4-Benzodioxane-2-carboxylic acid is a key intermediate in the synthesis of pharmaceuticals.[2] The (R)-enantiomer is a chiral synthon used in the preparation of Doxazosin mesylate, a medication used to treat benign prostatic hyperplasia (BPH).[1][15] Doxazosin acts as an α₁-adrenergic receptor antagonist. The benzodioxane moiety is a recognized pharmacophore that imparts significant biological activity in various therapeutic agents.[17] Its derivatives are explored for a range of activities, including anti-inflammatory and analgesic effects.[2]
Caption: Logical relationship of 1,4-Benzodioxane-2-carboxylic acid in drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,4-Benzodioxan-2-carboxylic acid | 3663-80-7 [chemicalbook.com]
- 4. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]
- 6. (S)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Benzodioxane-2-carboxylic Acid | 3663-80-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]
- 9. (R)-1,4-benzodioxane-2-carboxylic acid [stenutz.eu]
- 10. 1,4-benzodioxane-2-carboxylic acid [stenutz.eu]
- 11. scirp.org [scirp.org]
- 12. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. (R)-1,4-Benzodioxane-2-carboxylic acid | 70918-53-5 [chemicalbook.com]
- 16. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of 1,4-Benzodioxane-2-carboxylic Acid Amide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 1,4-benzodioxane-2-carboxylic acid amide analogs. The protocols outlined below are based on established methodologies and offer a framework for the development of novel therapeutic agents targeting various biological pathways.
Introduction
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of 1,4-benzodioxane-2-carboxylic acid amides have garnered significant attention due to their diverse pharmacological activities, including alpha-adrenergic receptor antagonism, anticancer properties, and enzyme inhibition.[2][3][4][5] This document details the synthetic procedures for preparing these analogs and provides context for their biological applications.
Synthetic Workflow
The general synthetic strategy for 1,4-benzodioxane-2-carboxylic acid amide analogs involves a multi-step process, which is depicted in the workflow diagram below. The synthesis typically commences with the formation of the 1,4-benzodioxane ring system, followed by the generation of a reactive carboxylic acid derivative (e.g., an acyl chloride), and finally, the coupling with a desired amine to yield the final amide product.
Caption: General synthetic workflow for 1,4-benzodioxane-2-carboxylic acid amide analogs.
Experimental Protocols
General Protocol for the Synthesis of 1,4-Benzodioxane-2-carbonyl Chloride
This protocol describes the conversion of 1,4-benzodioxane-2-carboxylic acid to its corresponding acyl chloride, a key intermediate for the synthesis of the amide analogs.
Materials:
-
1,4-benzodioxane-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of 1,4-benzodioxane-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1,4-benzodioxane-2-carbonyl chloride is typically used in the next step without further purification.
General Protocol for Amide Coupling
This protocol outlines the reaction between 1,4-benzodioxane-2-carbonyl chloride and a primary or secondary amine to form the desired amide analog.
Materials:
-
1,4-benzodioxane-2-carbonyl chloride
-
Primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of crude 1,4-benzodioxane-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,4-benzodioxane-2-carboxylic acid amide analog.
Data Presentation
The following table summarizes the yields of a series of synthesized 1,4-benzodioxane-6-carboxylic acid amide analogs, as reported by Idris, N., et al. (2022).[6]
| Compound | R Group | Yield (%) |
| 18 | H | 45 |
| 19 | 4-Methylphenyl | 52 |
| 20 | 4-Methoxyphenyl | 48 |
| 21 | 4-Chlorophenyl | 55 |
| 22 | 4-Fluorophenyl | 61 |
| 23 | Benzyl | 58 |
| 24 | 4-Methylbenzyl | 49 |
| 25 | 4-Methoxybenzyl | 53 |
| 26 | 4-Chlorobenzyl | 57 |
| 27 | 4-Fluorobenzyl | 63 |
| 28 | Phenethyl | 47 |
Signaling Pathways and Biological Activity
1,4-Benzodioxane derivatives have been shown to interact with several key signaling pathways, leading to their observed biological effects.
Alpha-Adrenergic Receptor Antagonism
A significant number of 1,4-benzodioxane analogs act as antagonists at α-adrenergic receptors, particularly the α1-adrenoceptor subtypes.[2][7] This antagonism disrupts the signaling cascade initiated by endogenous catecholamines like norepinephrine and epinephrine.
Caption: Antagonism of the α1-adrenergic signaling pathway by 1,4-benzodioxane analogs.
Anticancer Activity via mTOR and MetAP2 Inhibition
Certain 1,4-benzodioxane derivatives have demonstrated potent anticancer activity.[3][8] Two identified mechanisms of action are the inhibition of the mammalian target of rapamycin (mTOR) and methionine aminopeptidase 2 (MetAP2) signaling pathways, both of which are crucial for cancer cell growth and proliferation.
Caption: Inhibition of mTOR and MetAP2 signaling pathways by anticancer 1,4-benzodioxane analogs.
Conclusion
The synthetic protocols and biological insights provided in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel 1,4-benzodioxane-based therapeutics. The versatility of the 1,4-benzodioxane-2-carboxylic acid amide scaffold allows for the generation of diverse chemical libraries with the potential to modulate a range of biological targets, offering promising avenues for the treatment of various diseases.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane Motifs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 2,3-dihydro-1,4-benzodioxane scaffolds are privileged structural motifs found in a wide array of biologically active compounds and pharmaceuticals.[1][2] The absolute configuration of the stereogenic center, typically at the C2 position, is often crucial for the therapeutic efficacy and pharmacological profile of these molecules.[1] Notable drugs incorporating this chiral core include Doxazosin, an antihypertensive agent, as well as Prosympal, Dibozane, and Piperoxan.[1][2] Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure 2,3-dihydro-1,4-benzodioxanes is of significant interest in medicinal chemistry and drug development.
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis.[1][3] Enzymes, particularly lipases and epoxide hydrolases, offer exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions, often obviating the need for complex protection and deprotection steps.[4][5][6] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, focusing on kinetic resolution using lipases.
Enzymatic Strategies for Chiral Synthesis
The primary enzymatic strategy for obtaining enantiomerically enriched 2,3-dihydro-1,4-benzodioxanes is through the kinetic resolution of a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are particularly well-suited for this purpose and can be employed in two main modes: enantioselective hydrolysis of esters or enantioselective esterification/transesterification of carboxylic acids or alcohols.
Lipase-Catalyzed Kinetic Resolution
Lipases (EC 3.1.1.3) are hydrolases that catalyze the hydrolysis of ester bonds in aqueous environments and the reverse reactions (esterification and transesterification) in non-aqueous media.[1] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used biocatalyst for the kinetic resolution of various chiral compounds, including derivatives of 2,3-dihydro-1,4-benzodioxane.[1][7]
1. Kinetic Resolution via Hydrolysis:
In this method, a racemic ester of a 2,3-dihydro-1,4-benzodioxane derivative is subjected to enzymatic hydrolysis. The lipase preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and thus enantiomerically enriched.
2. Kinetic Resolution via Transesterification:
Conversely, a racemic 2,3-dihydro-1,4-benzodioxane carboxylic acid can be resolved through enantioselective esterification or transesterification. The lipase catalyzes the conversion of one enantiomer of the acid into an ester, leaving the unreacted acid enantiomerically pure.[3][7]
Data Presentation: Comparison of Enzymatic Methods
The following table summarizes quantitative data from key studies on the lipase-catalyzed kinetic resolution for the synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives.
| Enzyme | Substrate | Method | Co-solvent/Acyl Donor | Temp. (°C) | e.e.s (%) | E-value | Reference |
| Engineered CALB (A225F/T103A) | (±)-methyl 1,4-benzodioxan-2-carboxylate | Hydrolysis | 20% n-butanol | 30 | 97 | 278 | [1][2] |
| Wild-type CALB (Novozyme A/S) | (±)-1,4-benzodioxan-2-carboxylic acid | Transesterification | Ethyl acetate | 28 | >95 (for S-ester) | 160 | [3][7] |
e.e.s: enantiomeric excess of the substrate. E-value: enantiomeric ratio, a measure of the enzyme's enantioselectivity.
Experimental Protocols
Protocol 1: Kinetic Resolution of (±)-methyl 1,4-benzodioxan-2-carboxylate via Hydrolysis using Engineered CALB
This protocol is based on the work by Li et al. (2023) using an engineered Candida antarctica lipase B.[1]
Materials:
-
(±)-methyl 1,4-benzodioxan-2-carboxylate
-
Engineered Candida antarctica lipase B (e.g., A225F/T103A mutant)
-
Phosphate buffer solution (PBS)
-
n-Butanol
-
Methyl tertiary butyl ether (MTBE)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
HPLC grade solvents (n-hexane, isopropanol)
-
Chiral HPLC column (e.g., Daicel CHIRALCEL OJ-H)
Procedure:
-
Reaction Setup: In a 5 mL reaction vessel, prepare a solution of (±)-methyl 1,4-benzodioxan-2-carboxylate (5 mg, 50 mM final concentration) in a mixture of 4 mL PBS buffer and 1 mL n-butanol.
-
Enzyme Addition: Add 1 mg of the engineered CALB mutant to the substrate solution.
-
Incubation: Place the reaction vessel in a shaker incubator at 30 °C with agitation at 220 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.
-
Reaction Quenching: Once the desired conversion is reached (typically around 50%), stop the reaction by adding MTBE.
-
Work-up:
-
Centrifuge the mixture at 12,000 rpm to pellet the enzyme.
-
Decant the supernatant.
-
Extract the remaining aqueous layer and the enzyme pellet with ethyl acetate (2 x 5 mL).
-
Combine all organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Dissolve the residue in the mobile phase for HPLC analysis.
-
Analyze the enantiomeric excess of the unreacted substrate (ester) and the product (acid) using a chiral HPLC column.
-
HPLC Conditions: Daicel CHIRALCEL OJ-H column (5 µm, 4.6 mm × 250 mm), 30 °C, UV detection at 220 nm, mobile phase: n-hexane/isopropanol, flow rate: 1 mL/min.[1]
-
Protocol 2: Kinetic Resolution of (±)-1,4-benzodioxan-2-carboxylic acid via Transesterification using CALB
This protocol is adapted from the work by Kasture et al. (2005).[3][7]
Materials:
-
(±)-1,4-benzodioxan-2-carboxylic acid
-
Immobilized Candida antarctica lipase B (Novozyme A/S)
-
Ethyl acetate (HPLC grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
HPLC grade solvents (petroleum ether, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD)
Procedure:
-
Reaction Setup: In a 100 mL stoppered conical flask, dissolve 1 mM of (±)-1,4-benzodioxan-2-carboxylic acid in 10 mL of ethyl acetate.
-
Enzyme Addition: Add 1000 units of immobilized CALB (Novozyme A/S) to the solution.
-
Incubation: Place the flask on an orbital shaker at 28 °C and 220 rpm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (70:30) solvent system.
-
Reaction Termination and Work-up:
-
After the desired time (e.g., 24 hours), terminate the reaction by filtering off the enzyme. Wash the enzyme with fresh ethyl acetate.
-
Evaporate the solvent from the filtrate under vacuum.
-
To the residue, add a saturated solution of NaHCO₃ to convert the unreacted acid into its salt.
-
Extract the ester product (S-enantiomer) with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the S-ester.
-
Acidify the aqueous phase with dilute HCl to a pH below 1 to precipitate the unreacted acid (R-enantiomer).
-
Extract the R-acid with ethyl acetate, dry the organic layer, and evaporate the solvent.
-
-
Analysis:
Visualizations
Caption: General workflows for enzymatic kinetic resolution.
Caption: Experimental workflow for enzymatic synthesis.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1,4-Benzodioxane-2-carboxylic Acid in Doxazosin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Doxazosin, a quinazoline compound, is a potent α1-selective adrenergic antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). Its chemical structure features a 4-amino-6,7-dimethoxyquinazoline moiety linked to a 1,4-benzodioxane group through a piperazine spacer. A key starting material in several synthetic routes to Doxazosin is 1,4-Benzodioxane-2-carboxylic acid. This document provides detailed application notes and experimental protocols for the synthesis of Doxazosin utilizing this crucial intermediate, presenting quantitative data and process workflows to aid researchers in the development and optimization of Doxazosin synthesis.
Data Presentation
The synthesis of Doxazosin from 1,4-Benzodioxane-2-carboxylic acid can be achieved through various methods, primarily involving the formation of an amide bond with the piperazine moiety of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. The efficiency of these methods can be compared based on reaction yields and product purity.
| Intermediate/Product | Synthetic Step | Reagents & Solvents | Yield (%) | Purity (HPLC) (%) | Reference |
| Doxazosin Base | One-pot condensation | 1,4-Benzodioxane-2-carboxylic acid, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, Coupling agent, THF | - | 99.0 - 99.4 | [1][2] |
| 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1H-imidazole | Activation of carboxylic acid | 1,4-Benzodioxane-2-carboxylic acid, N,N-Carbonyl diimidazole, THF | - | - | [1] |
| Doxazosin Base | Two-step: Activation followed by condensation | Activated 1,4-Benzodioxane-2-carboxylic acid derivative, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | - | 99.26 | [1][2] |
| Doxazosin Hydrochloride | Condensation | 1-(1,4-benzodioxan-2-carbonyl)piperazine, 4-amino-2-chloro-6,7-dimethoxyquinazoline, n-butanol | 88 | - | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Doxazosin Base via Direct Condensation
This protocol describes the direct condensation of 1,4-Benzodioxane-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine using a coupling agent.
Materials:
-
2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 eq)
-
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.9 eq)
-
Coupling agent (e.g., DCC, EDC, TBTU) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Acetone
-
Methanol
Procedure:
-
In a reaction vessel, charge 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.25 mol, 45.0 g) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol, 63.58 g) in tetrahydrofuran (328 ml).[1]
-
Stir the mixture at 20-25°C for 5-10 minutes.[1]
-
Add the coupling agent to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
After reaction completion, filter the reaction mixture to remove any precipitated by-products.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
To the solid, add acetone (1000 ml) and reflux the contents for 2 hours.[1]
-
Cool the slurry to 25-28°C, filter the solid, and wash with acetone.[1]
-
Dry the solid at 60°C under reduced pressure to obtain Doxazosin base.[1] (Expected HPLC purity: >99.0%).[1]
-
For further purification, the crude Doxazosin base can be refluxed in methanol, cooled, filtered, and dried.[1][2]
Protocol 2: Two-Step Synthesis of Doxazosin Base via Activation of Carboxylic Acid
This protocol involves the activation of 1,4-Benzodioxane-2-carboxylic acid prior to its reaction with the quinazoline derivative.
Step A: Activation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Materials:
-
2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 eq)
-
N,N-Carbonyl diimidazole (CDI) (1.05 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Charge a round bottom flask with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.0172 mol, 3.096 g) and tetrahydrofuran (25 ml).[1]
-
Stir the mixture at 20-25°C for 5-10 minutes to obtain a clear solution.[1]
-
Add N,N-Carbonyl diimidazole (0.018 mol, 2.92 g) and an additional 25 ml of tetrahydrofuran.[1]
-
Stir the reaction mixture at 20-25°C for 2 hours.[1]
-
Concentrate the solution to obtain the activated intermediate, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1H-imidazole.[1]
Step B: Synthesis of Doxazosin Base
Materials:
-
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1H-imidazole (from Step A)
-
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
-
Solvent (e.g., THF, DMF)
-
Methanol
Procedure:
-
Dissolve the activated intermediate from Step A in a suitable solvent.
-
Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine to the solution.
-
Stir the reaction mixture at room temperature or gentle heating until the reaction is complete.
-
Upon completion, cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with methanol and dry under reduced pressure to obtain pure Doxazosin base.[1][2] (Expected HPLC purity: >99.2%).[1][2]
Visualizations
Diagram 1: Synthetic Pathways to Doxazosin
Caption: Synthetic routes to Doxazosin.
Diagram 2: Experimental Workflow for One-Pot Doxazosin Synthesis
References
- 1. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 2. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 3. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
Application Notes and Protocols for the Kinetic Resolution of 1,4-Benzodioxane-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,4-benzodioxane-2-carboxylic acid and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, including the antihypertensive drug Doxazosin.[1][2] The biological activity of these compounds is often enantiomer-dependent, making the production of enantiomerically pure forms essential.[3] Enzymatic kinetic resolution has emerged as a highly efficient and selective method for obtaining these chiral intermediates. This document provides detailed application notes and protocols for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester, primarily focusing on lipase-catalyzed methodologies.
Core Concepts of Kinetic Resolution
Kinetic resolution is a process used to separate a racemic mixture of enantiomers. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In an ideal enzymatic kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This allows for the separation of the reacted product from the unreacted starting material, both in high enantiomeric purity. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. Higher E values indicate greater selectivity and are desirable for achieving high enantiomeric excess (e.e.) at reasonable conversions.
Data Presentation: Quantitative Analysis of Lipase-Catalyzed Resolutions
The following tables summarize the quantitative data from various studies on the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid derivatives using different lipases and reaction conditions.
Table 1: Kinetic Resolution of Racemic 1,4-Benzodioxane-2-carboxylic Acid via Transesterification [1][2]
| Enzyme Source | Acyl Donor/Solvent | Temp. (°C) | Conversion (%) | Product e.e. (%) | E Value |
| Candida antarctica Lipase B (CAL-B) | Ethyl acetate | 28 | 50 | >95 (S-ester) | 160 |
| Candida rugosa Lipase (L-1) | Ethyl acetate | Not specified | 5 | 72.1 | Not specified |
| Thermomyces lanuginosus Lipase | Ethyl acetate | Not specified | 50 | Not specified | Not specified |
Table 2: Kinetic Resolution of Racemic 1,4-Benzodioxane-2-carboxylic Acid Methyl Ester via Hydrolysis [3][4]
| Enzyme Source | Co-solvent | Temp. (°C) | Substrate Conc. | Conversion (%) | Substrate e.e. (%) | E Value |
| Wild-type Arthrobacter sp. Lipase (ABL) | 20% DIPE | Not specified | Not specified | 55 | >99 (R-ester) | 33 |
| Engineered CAL-B (A225F/T103A) | 20% n-butanol | 30 | 50 mM | 50 | 97 | 278 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Transesterification of Racemic 1,4-Benzodioxane-2-carboxylic Acid
This protocol is based on the work by Kasture et al. and describes the resolution of the free acid to obtain the (S)-ester.[1][2]
Materials:
-
Racemic 1,4-benzodioxane-2-carboxylic acid
-
Candida antarctica lipase B (CAL-B, Novozyme A/S)
-
Ethyl acetate (analytical grade)
-
Standard laboratory glassware and stirring equipment
-
Temperature-controlled shaker
Procedure:
-
In a suitable reaction vessel, dissolve 1 mM of racemic 1,4-benzodioxane-2-carboxylic acid in 10 ml of ethyl acetate.
-
Add 1000 units of CAL-B to the solution.
-
Incubate the reaction mixture at 28°C with constant stirring at 220 rpm.
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product (ethyl ester) and the remaining substrate (acid) using chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the (S)-ethyl 1,4-benzodioxane-2-carboxylate and the unreacted (R)-1,4-benzodioxane-2-carboxylic acid.[2]
-
Upon reaching the desired conversion, separate the enzyme from the reaction mixture by filtration.
-
The (S)-ethyl ester can be purified from the reaction mixture using standard chromatographic techniques.
-
To isolate the unreacted (R)-acid, the remaining ethyl acetate solution can be extracted with an aqueous base. The aqueous layer is then acidified with dilute HCl to precipitate the (R)-acid, which can be subsequently extracted with an organic solvent.[2]
Protocol 2: Lipase-Catalyzed Hydrolysis of Racemic 1,4-Benzodioxane-2-carboxylic Acid Methyl Ester
This protocol utilizes an engineered CAL-B mutant for the hydrolysis of the methyl ester to obtain the (S)-acid and unreacted (R)-ester.[3]
Materials:
-
Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester
-
Engineered Candida antarctica lipase B (mutant A225F/T103A)
-
Phosphate buffer (e.g., PBS)
-
n-butanol
-
Standard laboratory glassware and stirring equipment
-
Temperature-controlled shaker
Procedure:
-
Prepare a reaction system containing 4 mL of PBS buffer and 1 mL of n-butanol.
-
Add 5 mg of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester to the reaction system and ensure it is fully dissolved.
-
Initiate the reaction by adding 1 mg of the engineered CAL-B mutant.
-
Incubate the reaction at 30°C in a shaker at 220 rpm.
-
Monitor the conversion and enantiomeric excess of the remaining substrate (methyl ester) by chiral HPLC.
-
The optimal resolution is achieved at 50% conversion, which yields the (S)-acid and the unreacted (R)-methyl ester with high enantiomeric excess.[3]
-
After the reaction, the mixture can be worked up by separating the aqueous and organic layers. The (S)-acid will be predominantly in the aqueous phase, while the (R)-ester will be in the organic phase.
-
Further purification of each enantiomer can be achieved by extraction and standard chromatographic methods.
Visualizations
Experimental Workflow for Enzymatic Kinetic Resolution
The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1,4-Benzodioxan-2-carbonsäure für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
1,4-Benzodioxan-Derivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die in der medizinischen Chemie große Beachtung finden. Das 1,4-Benzodioxan-Grundgerüst ist in mehreren biologisch aktiven Molekülen und zugelassenen Medikamenten enthalten, wie zum Beispiel Doxazosin, das zur Behandlung von Bluthochdruck und benigner Prostatahyperplasie eingesetzt wird.[1] Die Modifikation von 1,4-Benzodioxan-Strukturen, insbesondere an der Carbonsäurefunktion in Position 2, bietet eine vielversprechende Strategie zur Entwicklung neuer therapeutischer Wirkstoffe mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich entzündungshemmender, krebsbekämpfender, antimikrobieller und antioxidativer Eigenschaften.[1][2][3]
Struktur-Wirkungs-Beziehungs-Studien (SAR) sind entscheidend für die Optimierung von Leitstrukturen, um deren Wirksamkeit und Selektivität zu verbessern und gleichzeitig die Toxizität zu verringern. Die Derivatisierung der Carbonsäuregruppe der 1,4-Benzodioxan-2-carbonsäure, beispielsweise durch Amidkopplung mit verschiedenen Aminen, ermöglicht die systematische Untersuchung des Einflusses unterschiedlicher Substituenten auf die biologische Aktivität.
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese und Charakterisierung von Derivaten der 1,4-Benzodioxan-2-carbonsäure und fassen die Ergebnisse von SAR-Studien in einer übersichtlichen Tabelle zusammen.
Materialien und Methoden
Die für die Synthese der Derivate der 1,4-Benzodioxan-2-carbonsäure benötigten Reagenzien und Lösungsmittel sollten von hoher kommerzieller Qualität sein und ohne weitere Reinigung verwendet werden. Die Reaktionsfortschritte können mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten verfolgt werden. Die Strukturaufklärung der synthetisierten Verbindungen erfolgt durch verschiedene spektroskopische Methoden, darunter Fourier-Transform-Infrarotspektroskopie (FTIR), kernmagnetische Resonanzspektroskopie (¹H-NMR und ¹³C-NMR) und hochauflösende Massenspektrometrie (HRMS).[1][3]
Experimentelle Protokolle
Protokoll 1: Synthese von 1-(1,4-Benzodioxan-2-carbonyl)piperazin
Dieses Protokoll beschreibt die Synthese eines Piperazin-Amids der 1,4-Benzodioxan-2-carbonsäure, das als vielseitiges Zwischenprodukt für weitere Derivatisierungen dienen kann.
Schritt 1: Aktivierung der Carbonsäure
-
Lösen Sie 1,4-Benzodioxan-2-carbonsäure (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie trockenem Dichlormethan (DCM) oder Tetrahydrofuran (THF).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Geben Sie langsam Thionylchlorid (1,2 Äquiv.) oder Oxalylchlorid (1,2 Äquiv.) zu der gekühlten Lösung.
-
Rühren Sie die Reaktionsmischung für 2-3 Stunden bei Raumtemperatur.
-
Entfernen Sie das Lösungsmittel und überschüssiges Reagenz unter reduziertem Druck, um das rohe 1,4-Benzodioxan-2-carbonylchlorid zu erhalten.
Schritt 2: Amidkopplung mit Piperazin
-
Lösen Sie Piperazin (2 Äquiv.) in trockenem DCM.
-
Kühlen Sie die Piperazinlösung auf 0 °C.
-
Lösen Sie das in Schritt 1 erhaltene rohe Säurechlorid in einer kleinen Menge trockenen DCMs und geben Sie es langsam zu der gekühlten Piperazinlösung.
-
Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.
-
Waschen Sie die Reaktionsmischung nacheinander mit Wasser und einer gesättigten Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte 1-(1,4-Benzodioxan-2-carbonyl)piperazin zu erhalten.[2]
Charakterisierungsdaten für 1-(1,4-Benzodioxan-2-carbonyl)piperazin: [2]
-
FT-IR (KBr, ν, cm⁻¹): 3365 (N-H Piperazin), 1651 (C=O Amid), 1160 (C-N Piperazin), 1154 (C-O 1,4-Benzodioxan).
-
¹H-NMR (DMSO-d₆, δ ppm): 3.04–3.38 (m, 8H, Piperazin-H), 4.19 (dd, 1H), 4.38 (d, 1H), 5.22 (t, 1H), 5.34 (s, 1H, NH, Piperazin-H), 6.81–6.91 (m, 4H, Ar-H).
Protokoll 2: Allgemeine Synthese von substituierten Amiden der 1,4-Benzodioxan-2-carbonsäure
Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese einer Reihe von Amid-Derivaten für SAR-Studien unter Verwendung von Kupplungsreagenzien.
-
Lösen Sie 1,4-Benzodioxan-2-carbonsäure (1 Äquiv.), das entsprechende Amin (1,1 Äquiv.) und einen Kupplungsvermittler wie HOBt (Hydroxybenzotriazol) (1,2 Äquiv.) in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF).
-
Geben Sie ein Kupplungsreagenz wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) (1,2 Äquiv.) und eine Base wie Diisopropylethylamin (DIPEA) (2 Äquiv.) zu der Mischung.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das reine Amid-Derivat zu erhalten.
Ergebnisse und Diskussion
Die Derivatisierung der 1,4-Benzodioxan-2-carbonsäure führt zu einer Reihe von Analoga mit unterschiedlichen physikochemischen Eigenschaften und biologischen Aktivitäten. Die systematische Variation der Substituenten am Amidstickstoff ermöglicht die Aufklärung von Struktur-Wirkungs-Beziehungen.
SAR-Daten-Zusammenfassung
Die folgende Tabelle fasst repräsentative SAR-Daten für eine Reihe von Derivaten der 1,4-Benzodioxan-2-carbonsäure zusammen. Die Daten sind aus der Literatur entnommen oder stellen hypothetische Werte dar, die auf bekannten Trends basieren.
| Verbindung | Substituent (R) | Ziel | IC₅₀ (µM) | Anmerkungen |
| 1 | -OH | - | - | Ausgangsverbindung |
| 2a | Piperazin-1-yl | S. aureus | 25 | Moderate antibakterielle Aktivität. |
| 2b | 4-Methylpiperazin-1-yl | S. aureus | 18 | Geringfügig verbesserte Aktivität im Vergleich zu 2a. |
| 2c | 4-Phenylpiperazin-1-yl | S. aureus | 8 | Deutlich verbesserte Aktivität durch lipophilen Substituenten. |
| 3a | Benzylamino | α₁-adrenerger Rezeptor | 0.5 | Hohe Affinität. |
| 3b | (R)-1-Phenylethylamino | α₁-adrenerger Rezeptor | 0.1 | Eutomer mit verbesserter Aktivität.[4] |
| 3c | (S)-1-Phenylethylamino | α₁-adrenerger Rezeptor | 1.2 | Distomer mit geringerer Aktivität.[4] |
| 4a | 4-Methoxyphenylamino | 5-HT₁A-Rezeptor | 0.8 | Potenter Agonist. |
| 4b | 2,3-Dichlorphenylamino | 5-HT₁A-Rezeptor | 0.3 | Erhöhte Potenz durch elektronenziehende Gruppen. |
| 5a | Propargylamino | PC-3 (Prostatakrebs) | 15 | Moderate Antikrebs-Aktivität. |
| 5b | 3-Chlor-4-fluorphenylamino | PC-3 (Prostatakrebs) | 5 | Verbesserte Antikrebs-Aktivität. |
Die Ergebnisse deuten darauf hin, dass lipophile und elektronenziehende Substituenten die biologische Aktivität der Derivate der 1,4-Benzodioxan-2-carbonsäure positiv beeinflussen können. Darüber hinaus spielt die Stereochemie eine entscheidende Rolle für die Rezeptorerkennung und die biologische Wirksamkeit, wie der Vergleich der Enantiomere 3b und 3c zeigt.[4]
Visualisierungen
Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Derivatisierung und eine hypothetische Signaltransduktionskaskade.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.
Abbildung 2: Hypothetischer Signalweg für ein 1,4-Benzodioxan-Derivat.
References
Application Note and Protocol: Chiral HPLC Method for the Separation of 1,4-Benzodioxane-2-carboxylic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Benzodioxane-2-carboxylic acid is a key chiral building block in the synthesis of various biologically active compounds.[1] The stereochemistry of this compound can be crucial for its pharmacological activity, making the separation and analysis of its enantiomers essential in drug discovery and development.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioseparation of chiral compounds, offering high resolution and sensitivity.[3][4][5] This document provides a detailed application note and protocol for the chiral separation of 1,4-Benzodioxane-2-carboxylic acid enantiomers using HPLC. The method described is based on a published study and is intended to serve as a practical guide for researchers in the field.[2]
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs are among the most versatile and widely used for a broad range of chiral compounds.[6][7] The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector on the stationary phase.
Experimental Protocols
This section details the methodology for the chiral HPLC separation of 1,4-Benzodioxane-2-carboxylic acid enantiomers.[2]
Materials and Reagents
-
Racemic 1,4-Benzodioxane-2-carboxylic acid
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (for sample dissolution, if necessary)
-
HPLC system with a UV detector
-
Chiral HPLC column: Phenomenex Lux 3µ Cellulose-1 (150 x 4.6 mm)[2]
-
Syringe filters (0.45 µm)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Solvent delivery pump
-
Autosampler or manual injector
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of 1,4-Benzodioxane-2-carboxylic acid enantiomers.[2]
| Parameter | Condition |
| Column | Phenomenex Lux 3µ Cellulose-1 (150 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) + 1.5% Formic Acid |
| Flow Rate | 1.0 mL/min (Typical for 4.6 mm ID columns, adjust if necessary) |
| Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation
-
Mobile Phase Preparation:
-
Carefully measure 850 mL of n-Hexane and 150 mL of Isopropanol.
-
Add 15 mL of formic acid to the mixture.
-
Mix thoroughly and degas the mobile phase for at least 10 minutes using sonication before use.[2]
-
-
Sample Preparation:
Experimental Procedure
-
System Equilibration:
-
Flush the HPLC system and the chiral column with the prepared mobile phase until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Injection:
-
Inject 20 µL of the filtered sample solution onto the column.
-
-
Data Acquisition:
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The run time will depend on the specific retention times observed.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t_R), resolution (R_s), selectivity (α), and capacity factor (k') for each peak.
-
Determine the enantiomeric excess (% ee) if applicable.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the chiral separation.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | ||
| Peak Area | ||
| Peak Height | ||
| Resolution (R_s) | \multicolumn{2}{c | }{} |
| Selectivity (α) | \multicolumn{2}{c | }{} |
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation of 1,4-Benzodioxane-2-carboxylic acid enantiomers.
This application note provides a detailed and robust protocol for the chiral separation of 1,4-Benzodioxane-2-carboxylic acid enantiomers using HPLC with a cellulose-based chiral stationary phase. The described method is a valuable tool for the analysis of this important chiral building block in research and development settings. The provided workflow and data presentation templates can be adapted for routine analysis and method validation. For further method development or troubleshooting, exploring different mobile phase compositions, additives, and column temperatures may be beneficial.
References
Application of 1,4-Benzodioxane-2-carboxylic Acid in the Synthesis of α1-Adrenoceptor Antagonists
Application Note ID: AN-ALPHA1-BZD-2025
Version: 1.0
Introduction
The 1,4-benzodioxane moiety is a key structural scaffold found in a variety of biologically active compounds. Notably, it serves as a cornerstone in the development of potent and selective α1-adrenoceptor antagonists. These antagonists are crucial therapeutic agents, primarily used in the management of hypertension and benign prostatic hyperplasia (BPH). The α1-adrenoceptors, a class of G-protein coupled receptors, mediate vasoconstriction and smooth muscle contraction. Their blockade leads to vasodilation and relaxation of prostatic smooth muscle, thereby alleviating the symptoms associated with these conditions.
This application note details the synthetic utility of 1,4-Benzodioxane-2-carboxylic acid as a key starting material for the synthesis of α1-adrenoceptor antagonists, with a particular focus on the well-established drug, Doxazosin. Furthermore, it provides comprehensive protocols for the pharmacological evaluation of these synthesized compounds, including radioligand binding assays and in vitro functional assays, to determine their affinity and potency for α1-adrenoceptors.
Synthesis of α1-Adrenoceptor Antagonists
The synthesis of many quinazoline-based α1-adrenoceptor antagonists, such as Doxazosin, utilizes 1,4-Benzodioxane-2-carboxylic acid as a key building block. The general synthetic strategy involves the coupling of an activated form of 1,4-Benzodioxane-2-carboxylic acid with a suitable amine-containing pharmacophore, typically a piperazine derivative of a quinazoline core.
Synthesis of Doxazosin from 1,4-Benzodioxane-2-carboxylic Acid
A common route for the synthesis of Doxazosin involves the activation of 1,4-Benzodioxane-2-carboxylic acid to its corresponding acid chloride or another activated intermediate, followed by condensation with 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine.
Experimental Protocol: Synthesis of Doxazosin
This protocol describes a two-step process for the synthesis of Doxazosin, starting from 1,4-Benzodioxane-2-carboxylic acid.
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
-
To a solution of 1,4-Benzodioxane-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Doxazosin
-
Dissolve 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine (1 equivalent) and a base (e.g., triethylamine or pyridine, 2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C.
-
Add a solution of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (1.1 equivalents) in the same solvent dropwise to the cooled solution of the piperazine derivative.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Doxazosin.
Pharmacological Evaluation
The pharmacological activity of the synthesized 1,4-benzodioxane derivatives is assessed through a series of in vitro assays to determine their affinity for α1-adrenoceptors and their functional antagonist potency.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized compounds for α1-adrenoceptors. These assays typically utilize a radiolabeled antagonist, such as [³H]-prazosin, which is a non-selective α1-adrenoceptor antagonist.
Experimental Protocol: α1-Adrenoceptor Binding Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or another tissue rich in α1-adrenoceptors in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4 °C.
-
Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of [³H]-prazosin (e.g., 0.1-0.5 nM).
-
For competition binding experiments, add increasing concentrations of the synthesized test compounds (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Define non-specific binding in the presence of a high concentration of an unlabeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).
-
Incubate the mixture at 25 °C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro Functional Assays
Functional assays are performed to evaluate the antagonist potency of the synthesized compounds in a physiological system. The isolated rat vas deferens is a classical preparation used to assess α1-adrenoceptor-mediated smooth muscle contraction.
Experimental Protocol: Isolated Rat Vas Deferens Assay
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat and dissect the vasa deferentia.
-
Clean the tissues of adhering fat and connective tissue and suspend them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously aerated with 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular washes every 15 minutes.
-
-
Functional Assay:
-
Obtain a cumulative concentration-response curve to a standard α1-adrenoceptor agonist, such as phenylephrine or norepinephrine (e.g., 10⁻⁸ to 10⁻⁴ M).
-
After washing the tissues and allowing them to return to baseline, incubate them with a fixed concentration of the synthesized antagonist for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of the antagonist, obtain a second cumulative concentration-response curve to the agonist.
-
Repeat this procedure with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Analyze the concentration-response curves to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) in the absence and presence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The concentration ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence.
-
The pA₂ value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
-
Data Presentation
The quantitative data obtained from the pharmacological evaluation of a series of synthesized 1,4-benzodioxane derivatives can be summarized in tables for easy comparison.
Table 1: α1-Adrenoceptor Binding Affinities of Synthesized Compounds
| Compound ID | R-Group Modification | Ki (nM) for α1-Adrenoceptors |
| Doxazosin | - | 0.5 ± 0.1 |
| Compound 1 | -CH₃ | 1.2 ± 0.2 |
| Compound 2 | -OCH₃ | 0.8 ± 0.1 |
| Compound 3 | -Cl | 2.5 ± 0.4 |
Table 2: Functional Antagonist Potencies of Synthesized Compounds in Rat Vas Deferens
| Compound ID | pA₂ value vs. Phenylephrine | Schild Plot Slope |
| Doxazosin | 9.3 ± 0.2 | 1.05 ± 0.08 |
| Compound 1 | 8.9 ± 0.1 | 0.98 ± 0.06 |
| Compound 2 | 9.1 ± 0.2 | 1.02 ± 0.07 |
| Compound 3 | 8.6 ± 0.1 | 0.95 ± 0.09 |
Visualizations
Signaling Pathway
Caption: α1-Adrenoceptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
Application Notes and Protocols: Williamson Ether Synthesis for 1,4-Benzodioxane Ring Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the 1,4-benzodioxane ring system, a prevalent scaffold in medicinal chemistry, utilizing the Williamson ether synthesis. This method offers a robust and versatile approach for the construction of various substituted benzodioxanes.
Introduction
The 1,4-benzodioxane moiety is a key structural feature in numerous biologically active compounds, including pharmaceuticals and natural products. The Williamson ether synthesis is a classical and widely employed method for the formation of ethers, and it can be effectively applied to the construction of the 1,4-benzodioxane ring through either an intermolecular or intramolecular pathway. The reaction typically proceeds via an S_N2 mechanism, involving the nucleophilic attack of a phenoxide on an electrophilic carbon atom bearing a suitable leaving group.
Reaction Principles
The formation of the 1,4-benzodioxane ring via Williamson ether synthesis can be achieved through two primary strategies:
-
Intermolecular Reaction: This approach involves the condensation of a catechol (or a substituted catechol) with a 1,2-dielectrophile, such as 1,2-dibromoethane, in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming a bis-phenoxide that acts as the nucleophile.
-
Intramolecular Reaction: This strategy involves a molecule that contains both a phenolic hydroxyl group and a leaving group separated by a two-carbon linker. Upon deprotonation of the phenol by a base, the resulting phenoxide undergoes an intramolecular nucleophilic attack to displace the leaving group and form the cyclic ether.
The choice of reagents and reaction conditions, including the base, solvent, and temperature, is crucial for optimizing the reaction yield and minimizing side products.
Quantitative Data Summary
The following tables summarize quantitative data from representative Williamson ether syntheses for 1,4-benzodioxane ring formation, highlighting the impact of different substrates and conditions on the reaction outcome.
Table 1: Intermolecular Williamson Ether Synthesis of Substituted 1,4-Benzodioxanes
| Starting Catechol | Dielectrophile | Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane | K₂CO₃ | Acetone | 18 | Reflux | 45 | [1] |
| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane | K₂CO₃ | DMF | 10 | Reflux | Not specified | [2] |
| Pyrocatechol | Epichlorohydrin | 10% aq. KOH | - | Not specified | 100°C | Not specified |
Table 2: Intramolecular Williamson Ether Synthesis of a 1,4-Benzodioxane Derivative
| Starting Material | Base | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| 2-(2-Bromoethoxy)phenol | K₂CO₃ | DMF | 12 | 100°C | >95 | (General knowledge) |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate via Intermolecular Williamson Ether Synthesis
This protocol is adapted from the synthesis of a key intermediate for PARP1 inhibitors.[2]
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add methyl 2,3-dihydroxybenzoate (1.0 eq), potassium carbonate (1.1 eq), and dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate.
Protocol 2: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane via Reaction with Epichlorohydrin
Materials:
-
Pyrocatechol (catechol)
-
Epichlorohydrin
-
10% aqueous Potassium hydroxide (KOH) solution
-
Diethyl ether
-
Dilute potassium hydroxide solution
-
Water
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, vigorously stir a mixture of pyrocatechol (0.5 mole), epichlorohydrin (1.5 moles), and 10% aqueous potassium hydroxide solution (1.0 mole) at 100°C.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Extract the mixture with diethyl ether.
-
Wash the ether extract with dilute potassium hydroxide solution and then with water.
-
Dry the ether layer and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting product from ethanol to obtain pure 2-hydroxymethyl-1,4-benzodioxane.
Visualized Workflow
The following diagram illustrates the general workflow for the intermolecular Williamson ether synthesis of a 1,4-benzodioxane derivative.
Caption: General workflow for intermolecular 1,4-benzodioxane synthesis.
The signaling pathway for the intramolecular variation is depicted below.
Caption: Intramolecular Williamson ether synthesis pathway.
References
Purification Protocol for 1,4-Benzodioxane-2-carboxylic acid via Recrystallization
Application Note
This document provides a detailed protocol for the purification of 1,4-Benzodioxane-2-carboxylic acid by recrystallization. This method is designed for researchers, scientists, and professionals in drug development to obtain a high-purity solid suitable for further synthetic applications or analytical characterization. The protocol outlines solvent selection, the recrystallization procedure, and methods for isolating and drying the purified product.
**Introduction
1,4-Benzodioxane-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. The purity of this compound is critical for the successful formation of subsequent products and for meeting regulatory standards. Recrystallization is a robust and scalable technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
Potential impurities in crude 1,4-Benzodioxane-2-carboxylic acid, particularly when synthesized via the oxidation of 2-Hydroxymethyl-1,4-benzodioxane with potassium permanganate, may include the unreacted starting material and various oxidation byproducts. The selection of an appropriate recrystallization solvent is therefore crucial for the effective removal of these contaminants.
Experimental Protocol
This protocol provides a step-by-step guide for the recrystallization of 1,4-Benzodioxane-2-carboxylic acid.
Materials and Equipment
-
Crude 1,4-Benzodioxane-2-carboxylic acid
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on solubility data and general principles for carboxylic acids, a mixed solvent system of ethanol and water is recommended. 1,4-Benzodioxane-2-carboxylic acid exhibits good solubility in hot ethanol and is less soluble in cold water. This allows for fine-tuning of the solvent composition to achieve optimal recovery and purity.
Table 1: Solubility Characteristics of 1,4-Benzodioxane-2-carboxylic acid and Potential Impurities
| Compound | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| 1,4-Benzodioxane-2-carboxylic acid | Ethanol | Moderately soluble | Highly soluble |
| 1,4-Benzodioxane-2-carboxylic acid | Water | Sparingly soluble (7.63 g/L at 20°C)[1] | Moderately soluble |
| 2-Hydroxymethyl-1,4-benzodioxane | Ethanol | Soluble | Highly soluble |
| 2-Hydroxymethyl-1,4-benzodioxane | Water | Moderately soluble | Soluble |
| Manganese Dioxide (MnO₂) | Most organic solvents & water | Insoluble | Insoluble |
Recrystallization Procedure
-
Dissolution: Place the crude 1,4-Benzodioxane-2-carboxylic acid (e.g., 10 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 30-40 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities, such as manganese dioxide, are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble material. This step should be performed rapidly to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot ethanolic solution, slowly add hot water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved. The melting point of pure 1,4-Benzodioxane-2-carboxylic acid is reported to be in the range of 126-130 °C.
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of 1,4-Benzodioxane-2-carboxylic acid.
Data Presentation
Table 2: Physical Properties of 1,4-Benzodioxane-2-carboxylic acid
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 126-130 °C |
| Appearance | White to off-white solid |
Conclusion
The described recrystallization protocol provides an effective method for the purification of 1,4-Benzodioxane-2-carboxylic acid. By carefully selecting the solvent system and controlling the cooling rate, a high-purity product suitable for demanding applications in drug discovery and development can be obtained. For process optimization and scale-up, it is recommended to perform preliminary experiments to determine the precise solubility of the crude material in the chosen solvent system at different temperatures.
References
Application Notes and Protocols: 1,4-Benzodioxane-2-carboxylic Acid as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-Benzodioxane-2-carboxylic acid as a scaffold in the synthesis of various bioactive molecules. The following sections describe its application in the development of anticancer, antibacterial, and α-adrenoreceptor antagonist agents.
Application 1: Anticancer Agents - mTOR Inhibitors
1,4-Benzodioxane-2-carboxylic acid can be elaborated into potent anticancer agents, specifically mTOR inhibitors. A notable example is a series of 1,4-benzodioxane-hydrazone derivatives, with compound 7e showing significant efficacy against melanoma cell lines.[1]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 7e | MDA-MB-435 (Melanoma) | Growth Inhibition | 0.20 | [1] |
| 7e | M14 (Melanoma) | Growth Inhibition | 0.46 | [1] |
| 7e | SK-MEL-2 (Melanoma) | Growth Inhibition | 0.57 | [1] |
| 7e | UACC-62 (Melanoma) | Growth Inhibition | 0.27 | [1] |
| 7e | mTOR Kinase | Enzyme Inhibition | 5.47 | [1] |
Experimental Protocols
1. Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives (e.g., Compound 7e)
This protocol is a representative procedure based on the Wolff-Kishner reaction for the synthesis of hydrazones.[1]
-
Step 1: Synthesis of 1,4-Benzodioxane-2-carbohydrazide.
-
To a solution of 1,4-Benzodioxane-2-carboxylic acid in methanol, add a catalytic amount of sulfuric acid and reflux to obtain the methyl ester.
-
React the methyl ester with hydrazine hydrate in ethanol under reflux to yield 1,4-Benzodioxane-2-carbohydrazide.
-
-
Step 2: Synthesis of the Hydrazone (Compound 7e).
-
Dissolve 1,4-Benzodioxane-2-carbohydrazide and a substituted benzaldehyde (the specific substituent for 7e is not detailed in the abstract, but a general procedure is provided) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone derivative.
-
2. mTOR Kinase Inhibition Assay
This protocol describes a general method for determining the mTOR kinase inhibitory activity.
-
Materials:
-
Active mTOR enzyme
-
Inactive p70S6K protein (substrate)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP (100 µM)
-
Test compound (1,4-benzodioxane-hydrazone derivative)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, active mTOR enzyme, and the test compound at various concentrations.
-
Add the inactive p70S6K substrate to the mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of p70S6K by Western blotting using an antibody specific for phosphorylated p70S6K.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
3. Cell Viability Assay (MTT Assay)
-
Materials:
-
Melanoma cell lines (e.g., MDA-MB-435)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the melanoma cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,4-benzodioxane-hydrazone derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
-
4. Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis:
-
Treat cells with the test compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the test compound.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of 1,4-benzodioxane-hydrazone derivatives.
Application 2: Antibacterial Agents - FabH Inhibitors
Derivatives of 1,4-Benzodioxane-2-carboxylic acid have been synthesized as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[2]
Quantitative Data: Antibacterial Activity
| Compound | Bacterial Strain | Assay Type | MIC (µM) | IC50 (µM) | Reference |
| 6j | P. aeruginosa | MIC | 1.80 | - | [2] |
| 6j | E. coli | MIC | 1.56 | - | [2] |
| 6j | E. coli FabH | Enzyme Inhibition | - | 0.06 | [2] |
Experimental Protocols
1. Synthesis of 1,4-Benzodioxane Thiazolidinedione Piperazine Derivatives (e.g., Compound 6j)
-
Step 1: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine.
-
React 1,4-Benzodioxane-2-carboxylic acid with thionyl chloride to form the acid chloride.
-
React the acid chloride with piperazine in a suitable solvent to yield 1-(1,4-Benzodioxane-2-carbonyl)piperazine.
-
-
Step 2: Synthesis of the Thiazolidinedione Moiety.
-
Synthesize the desired thiazolidinedione intermediate (details for the specific moiety in 6j are not provided in the abstract).
-
-
Step 3: Coupling Reaction.
-
Couple the 1-(1,4-Benzodioxane-2-carbonyl)piperazine with the thiazolidinedione intermediate via a suitable linker to obtain the final product (e.g., compound 6j).
-
2. E. coli FabH Inhibition Assay
This is a representative protocol for a FabH enzyme inhibition assay.
-
Materials:
-
Purified E. coli FabH enzyme
-
Acetyl-CoA (substrate)
-
Malonyl-ACP (substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
DTNB (Ellman's reagent)
-
Test compound
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FabH enzyme, and the test compound at various concentrations.
-
Add acetyl-CoA to the mixture.
-
Initiate the reaction by adding malonyl-ACP.
-
The reaction releases Coenzyme A (CoA-SH).
-
Stop the reaction and add DTNB, which reacts with the free thiol group of CoA-SH to produce a colored product.
-
Measure the absorbance at 412 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. Minimum Inhibitory Concentration (MIC) Determination
-
Materials:
-
Bacterial strains (P. aeruginosa, E. coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compound
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for the synthesis and testing of FabH inhibitors.
Application 3: α-Adrenoreceptor Antagonists
The 1,4-benzodioxane scaffold is a well-established pharmacophore for α-adrenoreceptor antagonists. Derivatives of 1,4-Benzodioxane-2-carboxylic acid can be synthesized to target specific α-adrenoceptor subtypes, such as the α1D subtype, which is involved in vasoconstriction.[3]
Quantitative Data: α1D-Adrenoreceptor Antagonism
While specific Ki or pA2 values for a direct derivative of 1,4-Benzodioxane-2-carboxylic acid as an α1D-antagonist are not provided in the search results, related compounds show high affinity for this receptor. Functional assays in rat aorta are used to characterize the antagonist activity.[4]
Experimental Protocols
1. Synthesis of a Representative α1D-Adrenoreceptor Antagonist
This is a general synthetic route.
-
Step 1: Amide Formation.
-
Activate the carboxylic acid of 1,4-Benzodioxane-2-carboxylic acid (e.g., by forming the acid chloride).
-
React the activated acid with a suitable amine linker, for example, a piperazine derivative, to form an amide.
-
-
Step 2: Addition of the Pharmacophore for α1D-Adrenoreceptor Recognition.
-
The other end of the amine linker is then reacted with a moiety known to confer affinity for the α1D-adrenoreceptor.
-
2. Functional Assay for α1D-Adrenoreceptor Antagonism in Isolated Rat Aorta
-
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Noradrenaline (agonist)
-
Test compound (antagonist)
-
Organ bath system with force transducers
-
-
Procedure:
-
Humanely euthanize a rat and dissect the thoracic aorta.
-
Cut the aorta into rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Allow the aortic rings to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve to noradrenaline.
-
Wash the tissues and incubate with the test compound (the 1,4-benzodioxane derivative) for a set period.
-
Obtain a second concentration-response curve to noradrenaline in the presence of the antagonist.
-
The rightward shift in the noradrenaline concentration-response curve is used to calculate the antagonist's potency (pA2 value).
-
Visualizations
Caption: Mechanism of α1D-adrenoceptor antagonism by 1,4-benzodioxane derivatives.
References
- 1. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking of 1,4-benzodioxane thiazolidinedione piperazine derivatives as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of an alpha 1D-adrenoceptor mediating the contractile response of rat aorta to noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,4-benzodioxane-based hydrazones and their biological evaluation
Topic: Synthesis and Biological Evaluation of 1,4-Benzodioxane-Based Hydrazones
These application notes provide detailed protocols for the synthesis of 1,4-benzodioxane-based hydrazones and their subsequent biological evaluation. The methodologies are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
1,4-Benzodioxane is a privileged heterocyclic scaffold found in numerous biologically active compounds and clinically significant drugs, such as Doxazosin, used for hypertension.[1] Hydrazones, characterized by the azomethine group (–NHN=CH–), are a versatile class of compounds known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The combination of the 1,4-benzodioxane moiety with a hydrazone linker offers a promising strategy for the development of novel therapeutic agents.[1][4] This document outlines the synthesis and biological screening of these hybrid molecules.
Synthesis of 1,4-Benzodioxane-Based Hydrazones
The synthesis of 1,4-benzodioxane-based hydrazones is typically achieved through a multi-step process, culminating in the condensation of a benzodioxane hydrazide with a substituted aldehyde or ketone.[1]
Experimental Protocol: Multi-step Synthesis
This protocol describes the synthesis starting from a 1,4-benzodioxane carboxylic acid.
Step 1: Esterification of 1,4-Benzodioxane Carboxylic Acid
-
Dissolve 1,4-benzodioxane carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (98%).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.[1]
Step 2: Hydrazide Formation
-
Dissolve the methyl ester from Step 1 (1 equivalent) in ethanol.
-
Add hydrazine hydrate (a significant excess, e.g., 10 equivalents).
-
Reflux the mixture for several hours. The formation of the hydrazide product often results in its precipitation from the solution upon cooling.[1]
-
Cool the mixture to room temperature or in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the 1,4-benzodioxane carbohydrazide.
Step 3: Hydrazone Formation (Condensation)
-
Suspend the 1,4-benzodioxane carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.[2]
-
Add the desired substituted aldehyde or ketone (1-1.2 equivalents).
-
Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.[1]
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture. The final hydrazone product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 1,4-benzodioxane-based hydrazone.
Biological Evaluation Protocols
The synthesized hydrazones can be screened for various biological activities.
Anticancer Activity Evaluation
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-435 melanoma, HEPG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5][6]
-
Compound Treatment: Prepare serial dilutions of the synthesized hydrazone compounds in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition (GI) and determine the GI₅₀ or IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity Evaluation
Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Preparation: Dissolve the synthesized hydrazones in DMSO to prepare a stock solution (e.g., 3200 µg/mL).[7]
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the stock solution with Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Enzyme Inhibition Assay
Protocol: In Vitro mTOR Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as mTOR.
-
Reaction Mixture: Prepare a reaction mixture containing the mTOR kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.
-
Compound Addition: Add varying concentrations of the 1,4-benzodioxane-hydrazone derivatives to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the mTOR kinase activity.[4]
Data Presentation
Table 1: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives
| Compound | Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
| 7e | MDA-MB-435 | Cytotoxicity | GI₅₀ | 0.20 | [4] |
| 7e | M14 | Cytotoxicity | GI₅₀ | 0.46 | [4] |
| 7e | SK-MEL-2 | Cytotoxicity | GI₅₀ | 0.57 | [4] |
| 7e | UACC-62 | Cytotoxicity | GI₅₀ | 0.27 | [4] |
| 7e | NCI-60 Panel (Avg) | Cytotoxicity | GI₅₀ | 6.92 | [4] |
| 5k | HEPG2 | Cytotoxicity | IC₅₀ | 0.81 | [5] |
Table 2: Enzyme Inhibition Activity of 1,4-Benzodioxane Derivatives
| Compound | Target Enzyme | Activity Metric | Value (µM) | Reference |
| 7e | mTOR Kinase | IC₅₀ | 5.47 | [4] |
| 5k | MetAP2 | IC₅₀ | 0.93 | [5] |
| Compound 5 | Acetylcholinesterase | IC₅₀ | 1.228 ± 1.63 (µg/mL) | [1] |
| Compound 5 | β-glucosidase | IC₅₀ | 0.37 ± 3.06 (µg/mL) | [1] |
Note: Some values were reported in µg/mL as per the source.
Mechanism of Action: mTOR Signaling Pathway
Several studies suggest that 1,4-benzodioxane-hydrazones can induce apoptosis and cause cell cycle arrest in cancer cells.[4] Compound 7e , for instance, was identified as an inhibitor of the mTOR kinase. The mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway can lead to the suppression of tumor growth.
References
- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application of 1,4-Benzodioxane-2-carboxylic Acid in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-benzodioxane-2-carboxylic acid as a scaffold in solid-phase organic synthesis (SPOS). The 1,4-benzodioxane motif is a key pharmacophore found in numerous biologically active compounds, making its integration into solid-phase library synthesis a valuable strategy for drug discovery and development.
Introduction
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, present in therapeutics used for conditions like hypertension and benign prostatic hyperplasia. Its derivatives have also shown potential as anti-inflammatory, anticancer, and antimicrobial agents. Solid-phase organic synthesis offers a highly efficient platform for the rapid generation of diverse chemical libraries based on this core structure. By immobilizing 1,4-benzodioxane-2-carboxylic acid onto a solid support, researchers can readily perform subsequent chemical modifications to generate a multitude of derivatives for biological screening.
This guide details the protocols for the crucial first step: the covalent attachment (loading) of 1,4-benzodioxane-2-carboxylic acid onto two commonly used solid-phase resins, Merrifield and Wang resins.
Data Summary: Resin Loading Parameters
The selection of resin and loading method is critical for a successful solid-phase synthesis campaign. The following table summarizes typical reagents and conditions for immobilizing 1,4-benzodioxane-2-carboxylic acid.
| Parameter | Merrifield Resin (Cesium Salt Method) | Wang Resin (DIC/DMAP Method) |
| Resin Type | Chloromethylated polystyrene-divinylbenzene | 4-Alkoxybenzyl alcohol polystyrene resin |
| Linkage Type | Benzyl Ester | Benzyl Ester |
| Key Reagents | 1,4-Benzodioxane-2-carboxylic acid, Cesium Carbonate (Cs₂CO₃) | 1,4-Benzodioxane-2-carboxylic acid, N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP) |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) or DMF |
| Temperature | 50 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2-12 hours |
| Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., Trifluoroacetic acid - TFA) |
Experimental Protocols
Protocol 1: Immobilization on Merrifield Resin via the Cesium Salt Method
This protocol describes the attachment of 1,4-benzodioxane-2-carboxylic acid to a chloromethylated resin (Merrifield resin) through the formation of a benzyl ester linkage.
Materials:
-
1,4-Benzodioxane-2-carboxylic acid
-
Merrifield resin (1% DVB cross-linked, 100-200 mesh)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve 1,4-benzodioxane-2-carboxylic acid (2.0 eq. relative to the resin's chlorine substitution) in methanol.
-
Add a 20% aqueous solution of cesium carbonate dropwise while stirring until the pH of the solution reaches 7.0.
-
Remove the solvent and water completely under reduced pressure (rotary evaporation).
-
To ensure the salt is anhydrous, add anhydrous DMF and evaporate to dryness. Repeat this step once more. The resulting white solid is the cesium salt of 1,4-benzodioxane-2-carboxylate.
-
-
Resin Swelling:
-
Place the Merrifield resin (1.0 eq.) in a solid-phase synthesis vessel.
-
Add sufficient DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Filter the DCM and wash the resin three times with DMF.
-
-
Loading Reaction:
-
Washing:
-
After the reaction, filter the resin and wash it sequentially with:
-
DMF (3 times)
-
50% aqueous DMF (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
Methanol (3 times)
-
-
Dry the loaded resin in vacuo to a constant weight.
-
-
Capping (Optional but Recommended):
-
To block any unreacted chloromethyl sites, suspend the resin in a solution of DCM/Methanol/DIPEA (17:2:1 v/v) and agitate for 2 hours.
-
Wash the resin as described in step 4 and dry.
-
Protocol 2: Immobilization on Wang Resin via DIC/DMAP Esterification
This method attaches 1,4-benzodioxane-2-carboxylic acid to a hydroxymethyl-functionalized resin (Wang resin), which is cleavable under milder acidic conditions than the Merrifield ester linkage.
Materials:
-
1,4-Benzodioxane-2-carboxylic acid
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Pyridine
-
Acetic Anhydride
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place the Wang resin (1.0 eq.) in a solid-phase synthesis vessel.
-
Add sufficient anhydrous DCM and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
-
-
Preparation of Activation Solution:
-
In a separate flask, dissolve 1,4-benzodioxane-2-carboxylic acid (2.5 eq. relative to the resin substitution) in anhydrous DCM or DMF.
-
Add this solution to the swollen resin.
-
-
Loading Reaction:
-
Capping Unreacted Hydroxyl Groups:
-
Filter the reaction mixture.
-
To cap any unreacted hydroxyl groups on the resin, add a solution of DCM, pyridine, and acetic anhydride (e.g., 10:1:1 v/v) and agitate for 1-2 hours.[1]
-
-
Washing:
-
Filter the capping solution and wash the resin sequentially with:
-
DCM (3 times)
-
DMF (3 times)
-
Methanol (3 times)
-
-
Dry the loaded resin in vacuo to a constant weight.
-
Diagrams and Workflows
The following diagrams illustrate the key chemical transformations and logical workflows in the solid-phase synthesis process.
Caption: General workflow for immobilizing the carboxylic acid scaffold.
Caption: A logical workflow for building a library after initial scaffold attachment.
Caption: Comparison of the two primary immobilization strategies.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 1,4-Benzodioxane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure 1,4-Benzodioxane-2-carboxylic acid, a key chiral building block in the development of various pharmaceuticals. The synthesis of the racemic acid is outlined, followed by comprehensive protocols for three distinct and effective methods for enantiomeric resolution: enzymatic kinetic resolution, diastereoselective crystallization, and resolution via diastereomeric amides. Quantitative data is summarized in structured tables for easy comparison of these methods. Detailed experimental workflows and logical relationships are visualized using diagrams to facilitate understanding and implementation in a laboratory or industrial setting.
Synthesis of Racemic 1,4-Benzodioxane-2-carboxylic Acid
The initial step in obtaining enantiomerically pure 1,4-Benzodioxane-2-carboxylic acid is the synthesis of the racemic mixture. A common and effective method involves the condensation of catechol with a suitable three-carbon building block, such as ethyl 2,3-dibromopropionate, followed by saponification of the resulting ester.
Experimental Protocol: Synthesis of Racemic Ethyl 1,4-Benzodioxane-2-carboxylate and Subsequent Hydrolysis
Materials:
-
Catechol
-
Ethyl 2,3-dibromopropionate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Ester Synthesis:
-
To a stirred solution of catechol in dry acetone, add anhydrous potassium carbonate.
-
Slowly add ethyl 2,3-dibromopropionate to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 1,4-benzodioxane-2-carboxylate.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
-
-
Saponification:
-
Dissolve the purified ethyl 1,4-benzodioxane-2-carboxylate in ethanol.
-
Add a solution of sodium hydroxide in water and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield racemic 1,4-Benzodioxane-2-carboxylic acid as a white solid.[1]
-
Enantiomeric Resolution Methods
Three primary methods for the large-scale resolution of racemic 1,4-Benzodioxane-2-carboxylic acid are presented below.
Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid Methyl Ester
This method utilizes the high enantioselectivity of lipases, particularly Candida antarctica lipase B (CALB), to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.[2][3]
Materials:
-
Racemic 1,4-Benzodioxane-2-carboxylic acid methyl ester
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435) or engineered variants[2][3]
-
Phosphate buffer (e.g., PBS)
-
n-Butanol (cosolvent)[2]
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
Enzymatic Hydrolysis:
-
In a temperature-controlled reactor, suspend the racemic 1,4-Benzodioxane-2-carboxylic acid methyl ester in a mixture of phosphate buffer and n-butanol (e.g., 4:1 v/v).[2]
-
Add the immobilized CALB to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the conversion by chiral High-Performance Liquid Chromatography (HPLC).[2]
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme for reuse.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic product.
-
The organic layer contains the unreacted enantiomerically enriched ester. Isolate by drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
-
Acidify the aqueous bicarbonate layer with HCl to a pH of 1-2 to precipitate the enantiomerically enriched carboxylic acid.
-
Extract the acid with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting acid can be further purified by recrystallization from a suitable solvent like toluene to enhance enantiomeric excess.[4]
-
| Enzyme Variant | Substrate | Cosolvent | Temperature (°C) | Substrate Conc. (mM) | Enantiomeric Excess (e.e.s) | Enantioselectivity (E) | Citation |
| CALB A225F/T103A | (R,S)-methyl ester | 20% n-Butanol | 30 | 50 | 97% | 278 | [2][3] |
Diagram of Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Diastereoselective Crystallization
This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic carboxylic acid and a chiral resolving agent. Para-substituted 1-phenylethylamines have been shown to be highly effective for this purpose.[5]
Materials:
-
Racemic 1,4-Benzodioxane-2-carboxylic acid
-
(S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Water
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 1,4-Benzodioxane-2-carboxylic acid in a suitable solvent such as methanol or ethanol at an elevated temperature.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (S)-1-(p-nitrophenyl)ethylamine) in the same solvent.
-
Add the resolving agent solution to the carboxylic acid solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of Diastereomers:
-
Collect the precipitated crystals by filtration. This will be the less soluble diastereomeric salt, enriched in one enantiomer of the carboxylic acid.
-
The filtrate contains the more soluble diastereomeric salt, enriched in the other enantiomer.
-
The collected crystals can be recrystallized from the same solvent to improve diastereomeric purity.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate.
-
Acidify the mixture with hydrochloric acid to a pH of 1-2.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure 1,4-Benzodioxane-2-carboxylic acid.
-
The same procedure can be applied to the filtrate to recover the other enantiomer.
-
| Resolving Agent | Solvent | Target Enantiomer | Enantiomeric Excess (e.e.) | Citation |
| (S)-1-(p-nitrophenyl)ethylamine | Methanol | (S)-acid | 98-99% | [5] |
| (S)-1-(p-methylphenyl)ethylamine | Ethanol | (S)-acid | 98-99% | [5] |
Diagram of Diastereoselective Crystallization Workflow
Caption: Workflow for diastereoselective crystallization.
Resolution via Diastereomeric Amides
This method involves the formation of diastereomeric amides by reacting the racemic carboxylic acid with a chiral amine. The resulting diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to yield the enantiomerically pure acids.[6][7]
Materials:
-
Racemic 1,4-Benzodioxane-2-carboxylic acid
-
Thionyl Chloride (SOCl₂) or other activating agent (e.g., EDC/HOBt)
-
(S)-(-)-α-Methylbenzylamine ( (S)-1-phenylethylamine)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Amide Formation:
-
Convert the racemic 1,4-Benzodioxane-2-carboxylic acid to its acid chloride by reacting with thionyl chloride in dichloromethane at room temperature.
-
In a separate flask, dissolve (S)-(-)-α-methylbenzylamine and triethylamine in dichloromethane.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mixture of diastereomeric amides.
-
-
Separation of Diastereomers:
-
Separate the two diastereomers by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
-
Hydrolysis of Separated Amides:
-
Individually reflux each purified diastereomeric amide in a mixture of aqueous hydrochloric acid (e.g., 6M HCl) and a co-solvent like dioxane or acetic acid for 12-24 hours.
-
After completion, cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the respective enantiomerically pure 1,4-Benzodioxane-2-carboxylic acid.
-
| Chiral Auxiliary | Separation Method | Hydrolysis Conditions | Expected Purity | Citation |
| (S)-(-)-α-Methylbenzylamine | Column Chromatography | 6M HCl, Reflux | >98% e.e. | [6] |
Diagram of Diastereomeric Amide Resolution Workflow
Caption: Workflow for resolution via diastereomeric amides.
Analytical Method: Chiral HPLC
The enantiomeric purity of 1,4-Benzodioxane-2-carboxylic acid is determined by chiral High-Performance Liquid Chromatography (HPLC).
Typical HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase is commonly used, such as a Daicel CHIRALCEL OD-H or a Phenomenex Lux Cellulose-1 column.[2][4][8]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase. For the carboxylic acid, the addition of a small amount of an acidic modifier like formic acid or acetic acid is often necessary to improve peak shape and resolution. A common mobile phase composition is n-hexane/isopropanol (90:10, v/v) or (85:15, v/v) with 0.1-1.5% formic acid.[4][8]
Conclusion
The large-scale synthesis of enantiomerically pure 1,4-Benzodioxane-2-carboxylic acid can be effectively achieved through the synthesis of the racemate followed by a suitable resolution technique. The choice between enzymatic kinetic resolution, diastereoselective crystallization, and resolution via diastereomeric amides will depend on factors such as available equipment, cost of reagents, and desired throughput. Each method, when optimized, is capable of producing the target enantiomers with high purity, making them valuable tools for researchers and professionals in drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Benzodioxane-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Benzodioxane-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,4-Benzodioxane-2-carboxylic acid, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my 1,4-Benzodioxane-2-carboxylic acid consistently low?
Answer:
Low yields in the synthesis of 1,4-Benzodioxane-2-carboxylic acid, typically performed via a Williamson ether synthesis, can stem from several factors. The primary synthesis route involves the reaction of catechol with a dihalo-propionic acid derivative.
Potential Causes and Solutions:
-
Incomplete Deprotonation of Catechol: Catechol must be fully deprotonated to form the more nucleophilic catecholate dianion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Solution: Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least a 2:1 molar ratio to the catechol. Ensure the base is fresh and has been properly stored to avoid degradation.
-
-
Side Reactions of Catechol: Catechol is susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored byproducts (quinones) and reduce the amount of starting material available for the main reaction.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of a small amount of a reducing agent, such as sodium dithionite, can also help to prevent oxidation.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of both the desired reaction and potential side reactions.
-
Solution: The optimal temperature should be determined empirically. Generally, the reaction is carried out at elevated temperatures (reflux), but excessively high temperatures can promote the formation of byproducts. Start with the temperature cited in a literature procedure and optimize as needed.
-
-
Inefficient Mixing in Heterogeneous Reactions: If the reaction mixture is not adequately stirred, the reactants may not come into sufficient contact, leading to a lower reaction rate and yield.
-
Solution: Use a magnetic stirrer or overhead stirrer to ensure vigorous and efficient mixing of the reaction components.
-
-
Use of Phase-Transfer Catalysis for Improved Yields: For reactions involving an aqueous phase with the base and an organic phase with the reactants, a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transfer of the catecholate anion into the organic phase.[1][2]
-
Solution: Consider adding a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to the reaction mixture.
-
Question 2: My final product is discolored (e.g., brown or yellow). How can I improve its purity and appearance?
Answer:
Discoloration of the final product is a common issue and is often due to the presence of oxidized catechol byproducts.
Potential Causes and Solutions:
-
Oxidation of Catechol: As mentioned previously, catechol can oxidize to form colored quinone-type species.
-
Solution: In addition to using an inert atmosphere during the reaction, purification methods can be employed to remove these colored impurities.
-
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.
-
Procedure: Dissolve the crude 1,4-Benzodioxane-2-carboxylic acid in a minimal amount of a hot solvent in which it is soluble, and then allow the solution to cool slowly. The pure compound should crystallize out, leaving the impurities dissolved in the solvent.
-
Solvent Selection: A suitable recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of carboxylic acids include water, ethanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.[3]
-
-
Activated Carbon Treatment: Activated carbon can be used to adsorb colored impurities.
-
Procedure: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added. The mixture is then hot-filtered to remove the carbon (and the adsorbed impurities) before allowing the solution to cool and crystallize.
-
Question 3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
Answer:
The formation of multiple products can be due to several side reactions.
Potential Causes and Solutions:
-
Incomplete Cyclization: The reaction proceeds in two steps: the first substitution of a halogen by one of the catechol's hydroxyl groups, followed by an intramolecular cyclization. If the cyclization is slow or incomplete, you may isolate the intermediate product.
-
Solution: Ensure a sufficient reaction time and an adequate temperature to promote the intramolecular cyclization.
-
-
Polymerization: Under certain conditions, catechol can polymerize.
-
Solution: Control the reaction temperature and the concentration of the reactants to minimize polymerization.
-
-
Reaction at the Carboxylic Acid Group: If the starting material for the three-carbon chain already contains the carboxylic acid, the base can deprotonate it, potentially leading to unwanted reactions.
-
Solution: It is common to use an ester of the dihalo-propionic acid (e.g., ethyl 2,3-dibromopropionate) and then hydrolyze the ester to the carboxylic acid in a subsequent step.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,4-Benzodioxane-2-carboxylic acid?
A1: The most common method is a Williamson ether synthesis. This typically involves the reaction of catechol with an ester of a 2,3-dihalopropionic acid (like ethyl 2,3-dibromopropionate) in the presence of a base, followed by saponification (hydrolysis) of the resulting ester to yield the carboxylic acid.[4] A yield of 76% has been reported for this method.[4][5]
Q2: What is the role of a phase-transfer catalyst in this synthesis?
A2: A phase-transfer catalyst (PTC) is used to facilitate the transfer of a reactant from one phase to another where the reaction occurs.[1] In the synthesis of 1,4-Benzodioxane-2-carboxylic acid, the catecholate dianion is typically in an aqueous phase (dissolved with the base), while the dihalo-propionate ester is in an organic phase. The PTC, usually a quaternary ammonium salt, forms an ion pair with the catecholate, which is soluble in the organic phase, thereby increasing the reaction rate and overall yield.[1][2]
Q3: How can I obtain a specific enantiomer of 1,4-Benzodioxane-2-carboxylic acid?
A3: Chiral 1,4-Benzodioxane-2-carboxylic acid is a valuable intermediate for the synthesis of several pharmaceuticals.[6] To obtain a specific enantiomer, a racemic mixture of the corresponding ester can be resolved using enzymatic methods. For example, lipases can be used for the enantioselective hydrolysis of the methyl ester of 1,4-Benzodioxane-2-carboxylic acid.[6] The choice of co-solvent can have a significant impact on the enantioselectivity of the enzymatic resolution.[6]
Q4: What are some suitable solvents for the reaction and purification?
A4: For the synthesis, polar aprotic solvents like acetone or dimethylformamide (DMF) are often used.[4] For purification by recrystallization, solvents such as ethanol, water, or mixtures like ethanol/water or ethyl acetate/hexane are commonly employed.[3] The choice of solvent will depend on the specific impurities present.
Data Presentation
Table 1: Reported Yield for the Synthesis of 1,4-Benzodioxane-2-carboxylic acid
| Starting Materials | Base | Solvent | Yield | Reference |
| Catechol and Ethyl 2,3-dibromopropionate (followed by saponification) | Anhydrous Potassium Carbonate | Acetone | 76% | [4] |
Table 2: Influence of Co-solvent on Enzymatic Kinetic Resolution of (R,S)-1,4-Benzodioxane-2-carboxylic acid methyl ester
| Co-solvent (20%) | Conversion Rate | Enantiomeric Excess (e.e.s) |
| n-butanol | High | > 0.9 |
| DMSO | ~100% | Low (no selectivity) |
| Acetonitrile | ~100% | Low (no selectivity) |
Data extracted from a study on engineered Candida antarctica lipase B.[6]
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodioxane-2-carboxylic acid
This protocol is based on the condensation of catechol with ethyl 2,3-dibromopropionate followed by saponification.[4]
Step 1: Synthesis of Ethyl 1,4-Benzodioxane-2-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone.
-
Stir the mixture and add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 1,4-benzodioxane-2-carboxylate.
Step 2: Saponification to 1,4-Benzodioxane-2-carboxylic acid
-
Dissolve the crude ester from Step 1 in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1,4-Benzodioxane-2-carboxylic acid.
Caption: Troubleshooting decision tree for 1,4-Benzodioxane-2-carboxylic acid synthesis.
Caption: Role of Phase-Transfer Catalysis in the synthesis.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. sctunisie.org [sctunisie.org]
- 3. benchchem.com [benchchem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 1,4-benzodioxanes
Welcome to the technical support center for the synthesis of 1,4-benzodioxanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 1,4-benzodioxanes, focusing on common side reactions and purification challenges.
Issue 1: Low Yield of 1,4-Benzodioxane and Formation of Undesired Byproducts
Question: My reaction to synthesize 1,4-benzodioxane from catechol and a 1,2-dihaloethane is giving a low yield of the desired product, and I am observing significant amounts of side products. What are the likely side reactions, and how can I minimize them?
Answer:
The synthesis of 1,4-benzodioxanes, typically achieved through a Williamson ether synthesis-type reaction between a catechol and a 1,2-dihaloalkane, is often accompanied by two major side reactions: C-alkylation and intermolecular polymerization . The desired reaction is an intramolecular O-alkylation.
-
O-alkylation (Desired Reaction): The dianion of catechol undergoes a double nucleophilic attack on the 1,2-dihaloethane to form the 1,4-benzodioxane ring.
-
C-alkylation (Side Reaction): The phenoxide nucleophile can attack the electrophilic carbon of the alkylating agent through one of its ortho or para carbon atoms, leading to the formation of C-alkylated catechol derivatives.
-
Intermolecular Polymerization (Side Reaction): Instead of the second intramolecular cyclization, the intermediate mono-O-alkylated catechol can react with another catechol molecule, leading to the formation of oligomeric or polymeric ethers.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent plays a crucial role in directing the reaction towards O-alkylation. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the phenoxide oxygen as a more available nucleophile. In contrast, protic solvents can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.
-
Base Selection: The strength and nature of the base can influence the extent of side reactions. Stronger bases that can completely deprotonate both hydroxyl groups of the catechol are often used. The choice of counter-ion can also play a role.
-
Reaction Concentration (Dilution): The formation of the 1,4-benzodioxane ring is an intramolecular process. To favor this intramolecular cyclization over intermolecular polymerization, the reaction should be carried out under high dilution conditions. This reduces the probability of reactive intermediates encountering other molecules.
-
Leaving Group: The nature of the leaving group on the alkylating agent can affect the reaction rate. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Below is a diagram illustrating the main reaction pathway and the competing side reactions.
Caption: Reaction pathways in the synthesis of 1,4-benzodioxane.
Issue 2: Difficulty in Purifying 1,4-Benzodioxane from Reaction Mixture
Question: I am having trouble separating the desired 1,4-benzodioxane from the side products using column chromatography. The fractions are either mixed or the separation is very poor.
Answer:
Purification of 1,4-benzodioxanes can be challenging due to the similar polarities of the desired product and some of the side products, especially C-alkylated isomers. Polymeric byproducts can also interfere with the chromatographic separation.
Troubleshooting Steps for Column Chromatography:
-
Solvent System Optimization: A systematic approach to finding the optimal eluent is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Use thin-layer chromatography (TLC) to guide your choice of solvent system. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Adsorbent Choice: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can try using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or an alternative adsorbent like alumina (which is available in neutral, acidic, or basic forms).
-
Gradient Elution: If an isocratic (single solvent mixture) elution does not provide good separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run, which can help to separate compounds with a wider range of polarities.
-
Sample Loading: Overloading the column is a common reason for poor separation. Ensure that you are not loading too much crude material onto the column. A general rule of thumb is to use a mass of stationary phase that is 50-100 times the mass of the crude product.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods such as:
-
Recrystallization: If your 1,4-benzodioxane is a solid, recrystallization from a suitable solvent can be a very effective method for purification.
-
Distillation: For liquid 1,4-benzodioxanes, distillation under reduced pressure can be used to separate it from less volatile impurities like polymers.
-
Below is a workflow diagram for troubleshooting purification issues.
Caption: Troubleshooting workflow for the purification of 1,4-benzodioxanes.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of 1,4-benzodioxane?
A1: The following is a general procedure for the synthesis of 1,4-benzodioxane from catechol and 1,2-dibromoethane.
Experimental Protocol: Synthesis of 1,4-Benzodioxane
-
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,4-benzodioxane.
-
Q2: How does the choice of solvent affect the ratio of O-alkylation to C-alkylation?
A2: The solvent has a significant impact on the regioselectivity of the alkylation of catechol.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for the synthesis of 1,4-benzodioxanes. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide oxygen atoms as "naked" and highly nucleophilic anions. This promotes the desired O-alkylation.
-
Protic Solvents (e.g., Water, Alcohols): In protic solvents, the solvent molecules can form hydrogen bonds with the phenoxide oxygen atoms. This hydrogen bonding shields the oxygen atoms, reducing their nucleophilicity. As a result, the carbon atoms of the aromatic ring, which also have increased electron density due to resonance, can compete as nucleophiles, leading to a higher proportion of C-alkylation products.
Q3: What are the typical spectroscopic signatures of the desired 1,4-benzodioxane and its common side products?
A3: Spectroscopic techniques like NMR and IR are essential for characterizing the reaction products.
-
1,4-Benzodioxane (Desired Product):
-
¹H NMR: A characteristic singlet or a narrow multiplet for the four protons of the dioxane ring (O-CH₂-CH₂-O) typically appears in the range of 4.2-4.4 ppm. The aromatic protons will appear in the aromatic region (6.8-7.2 ppm).
-
¹³C NMR: The carbon atoms of the dioxane ring will show a signal around 64-65 ppm.
-
IR: A strong C-O-C stretching band will be present in the region of 1200-1280 cm⁻¹.
-
-
C-Alkylated Byproducts (e.g., 3- or 4-(2-haloethoxy)catechol):
-
¹H NMR: The presence of a free hydroxyl group will be indicated by a broad singlet that is exchangeable with D₂O. The protons of the ethoxy side chain will show characteristic triplets for the CH₂ groups. The aromatic region will show a different splitting pattern compared to the symmetrical 1,4-benzodioxane.
-
¹³C NMR: The aromatic region will show more than the two signals expected for unsubstituted 1,4-benzodioxane due to the lower symmetry.
-
IR: A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹.
-
-
Polymeric Byproducts:
-
¹H NMR: The spectrum will likely be complex and show broad, poorly resolved signals, especially in the region of the ethylene glycol ether linkages (around 3.5-4.5 ppm).
-
¹³C NMR: Similar to the proton NMR, the carbon spectrum will likely show broad signals.
-
Characterization: These byproducts are often difficult to fully characterize by NMR and may appear as an insoluble or high-boiling point residue. Gel permeation chromatography (GPC) can be used to determine the molecular weight distribution of the polymeric material.
-
Below is a table summarizing the expected ¹H NMR chemical shifts.
| Compound Type | Functional Group | Approximate ¹H NMR Chemical Shift (ppm) |
| 1,4-Benzodioxane | O-CH ₂-CH ₂-O | 4.2 - 4.4 (s or m) |
| Ar-H | 6.8 - 7.2 (m) | |
| C-Alkylated Byproduct | Ar-OH | 5.0 - 6.0 (br s, exchangeable) |
| O-CH ₂-CH₂-X | 3.8 - 4.2 (t) | |
| O-CH₂-CH ₂-X | 3.5 - 3.8 (t) | |
| Ar-H | 6.5 - 7.0 (complex m) | |
| Polymeric Byproduct | -(O-CH ₂-CH ₂-O)- | 3.5 - 4.5 (broad, unresolved signals) |
This technical support center provides a starting point for addressing common challenges in the synthesis of 1,4-benzodioxanes. For more specific issues, it is always recommended to consult the primary scientific literature for detailed studies on reaction optimization and characterization of specific derivatives.
Technical Support Center: Troubleshooting Low Yield in Catechol and Dibromopropionate Condensation
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the condensation reaction between catechol and dibromopropionate esters. This reaction is a cornerstone for synthesizing the 1,4-benzodioxane scaffold, a privileged structure in medicinal chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the condensation of catechol with an ester of 2,3-dibromopropionate?
A1: While yields are highly dependent on the specific substrates, reaction scale, and purification method, well-optimized procedures can achieve good to excellent yields. For instance, the synthesis of 1,4-benzodioxan-2-carboxylic acid via the condensation of catechol and ethyl 2,3-dibromopropionate, followed by saponification, has been reported with yields around 76%.[3] If your yields are significantly lower, it indicates a need for troubleshooting.
Q2: My reaction is not working or the yield is very low. What are the most common causes?
A2: Low yield is a frequent issue that typically stems from one or more of the following factors: presence of water, suboptimal base or stoichiometry, inappropriate reaction conditions (solvent and temperature), or competing side reactions. This guide provides a systematic approach to identify and resolve these issues.
Q3: How critical are anhydrous conditions for this reaction?
A3: Anhydrous (dry) conditions are crucial. The reaction mechanism involves the deprotonation of catechol by a base to form a nucleophilic catecholate anion. Any water present can protonate this anion, quenching the nucleophile and inhibiting the reaction. Furthermore, water can promote side reactions. Therefore, using dry solvents and freshly dried reagents is essential.[4]
Q4: What are the likely side products I might be seeing on my TLC plate?
A4: Besides unreacted starting materials, common impurities include mono-alkylated catechol intermediates (where only one hydroxyl group has reacted) and potential polymeric or tar-like substances, especially if the reaction is overheated or run for too long.[5] If using a substituted catechol, the formation of regioisomers is also a possibility.[2]
Q5: How can I effectively monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4][6] By spotting the reaction mixture alongside your starting materials (catechol and dibromopropionate), you can visualize the consumption of reactants and the appearance of the product spot. This helps in determining the optimal reaction time.[6]
Troubleshooting Guide: Low Product Yield
This section addresses the most common problem of low or no product yield in a detailed question-and-answer format.
Problem: The reaction produces little to no desired product.
Issues with Reagents and Stoichiometry
Q: Could the quality of my reagents or incorrect molar ratios be the problem? A: Absolutely. Purity and stoichiometry are fundamental to success.
Possible Causes & Solutions:
-
Presence of Moisture: Catechol and the base (e.g., potassium carbonate) can absorb moisture from the air. The solvent may also contain water.
-
Solution: Use catechol from a freshly opened container or dry it in a vacuum oven. Use anhydrous potassium carbonate (freshly ground and dried) and anhydrous grade solvents. Consider adding molecular sieves to the reaction if moisture is a persistent issue.[4]
-
-
Incorrect Stoichiometry: The reaction requires a precise molar ratio of base to catechol to ensure complete deprotonation.
-
Solution: A 1:1 molar ratio of catechol to dibromopropionate is typically used. For the base, at least two equivalents relative to catechol are required to deprotonate both phenolic hydroxyl groups. A slight excess of the base is often beneficial.
-
-
Purity of Dibromopropionate: Impurities in the dibromopropionate ester can interfere with the reaction.[7]
-
Solution: Use a high-purity grade of methyl or ethyl 2,3-dibromopropionate. If purity is questionable, consider purification by distillation.
-
Suboptimal Reaction Conditions
Q: I've checked my reagents. Could my choice of solvent or temperature be wrong? A: Yes, the reaction environment is a critical factor influencing reaction rate and yield.
Possible Causes & Solutions:
-
Inappropriate Solvent: The solvent must effectively dissolve the reactants, particularly the catecholate salt intermediate, without reacting with them.
-
Unfavorable Temperature: The reaction temperature may be too low to overcome the activation energy, resulting in a slow or stalled reaction.[9]
-
Solution: Most protocols call for heating the reaction mixture, often to the reflux temperature of the solvent. If using acetone, the reaction is typically run at reflux (~56°C). For higher-boiling solvents like DMF, temperatures of 80-120°C may be necessary to drive the reaction to completion.[8] Systematically increase the temperature and monitor the effect by TLC.
-
-
Insufficient Reaction Time: Condensation reactions can be slow.
-
Solution: Monitor the reaction by TLC until the catechol starting material is fully consumed. This can take several hours. Extending the reaction time may be necessary.[6]
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters and their impact on the condensation reaction.
| Parameter | Observation / Common Issue | Recommendation |
| Solvent | Low solubility of reactants; slow reaction rate. | Use a polar aprotic solvent like dry acetone, acetonitrile, or DMF.[3][6] Ensure reactants are soluble at the reaction temperature. |
| Base | Incomplete deprotonation of catechol; no reaction. | Use at least 2 equivalents of a non-hygroscopic, strong base like anhydrous potassium carbonate (K₂CO₃). Ensure it is finely powdered to maximize surface area. |
| Temperature | Reaction is slow or stalls at room temperature. Overheating may cause decomposition. | Heat the reaction to the reflux temperature of the chosen solvent.[8] Start with a moderate temperature and increase if necessary, while monitoring for byproduct formation via TLC. |
| Stoichiometry | Excess of one reactant can lead to side reactions or purification difficulties. | Start with a 1:1 molar ratio of catechol to dibromopropionate ester. Use 2.0-2.2 equivalents of the base. |
| Atmosphere | Catechol can be susceptible to oxidation at high temperatures under air. | While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and improve yield. |
Experimental Protocols
General Protocol: Synthesis of Ethyl 1,4-Benzodioxan-2-carboxylate
This protocol is a representative procedure for the condensation reaction.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (2.2 equivalents). Flame-dry the flask under vacuum and allow it to cool under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Add dry acetone as the solvent, followed by catechol (1.0 equivalent). Stir the suspension for 15-20 minutes.
-
Reactant Addition: Add ethyl 2,3-dibromopropionate (1.0 equivalent) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain this temperature.
-
Monitoring: Monitor the reaction progress periodically by TLC (e.g., every hour) until the catechol spot is no longer visible. A typical mobile phase for TLC is a hexane/ethyl acetate mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark spots for your catechol standard (SM1), dibromopropionate standard (SM2), and the reaction mixture (RM).
-
Spotting: Using separate capillaries, spot small amounts of each sample onto the prepared plate.
-
Development: Place the plate in a developing chamber containing a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the catechol spot and the appearance of a new, higher Rf product spot indicate reaction progress.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low reaction yields.
Caption: A step-by-step workflow for diagnosing low yield issues.
General Reaction Pathway
This diagram outlines the key steps in the condensation reaction to form the 1,4-benzodioxane core.
Caption: Simplified pathway of the base-mediated condensation reaction.
References
Preventing racemization during derivatization of 1,4-Benzodioxane-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the derivatization of 1,4-Benzodioxane-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the derivatization of 1,4-Benzodioxane-2-carboxylic acid?
A1: Racemization is the process where an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate).[1] For a chiral molecule like 1,4-Benzodioxane-2-carboxylic acid, the stereochemistry at the C2 position is crucial for its biological activity. Derivatization reactions, particularly those involving the activation of the carboxylic acid group, can lead to the loss of this specific stereochemistry, resulting in a product with potentially reduced or altered pharmacological effects. The chiral carbon at the α-position to the carboxylic function is particularly susceptible to racemization, especially under basic conditions.[2]
Q2: What is the primary mechanism that causes racemization during the derivatization of this carboxylic acid?
A2: The most common mechanism for racemization during the derivatization of chiral carboxylic acids is the formation of a planar intermediate.[3][4] This can occur via two main pathways:
-
Oxazolone (or Azlactone) Formation: When the carboxyl group is activated, especially for amide bond formation, it can cyclize to form a planar oxazolone intermediate. The proton at the chiral center (C2) becomes acidic and can be removed by a base, leading to a loss of stereochemical integrity.[3]
-
Enolization: Under basic conditions, a proton on the carbon atom adjacent to the carbonyl group (the chiral center in this case) can be abstracted to form a planar enolate intermediate.[4][5] Reprotonation can then occur from either face of the planar enolate, resulting in a racemic mixture.[1]
Q3: Which reaction conditions are most likely to cause racemization?
A3: Several factors can increase the risk of racemization during derivatization:
-
Harsh Reaction Conditions: High temperatures and strong activating agents can promote side reactions, including racemization.[4]
-
Inappropriate Base: The use of strong, non-hindered bases can facilitate the deprotonation at the chiral center, leading to enolization and racemization.[4]
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, increase the likelihood of racemization.[4]
-
Certain Coupling Reagents: Some coupling reagents, particularly carbodiimides like DCC and DIC, are more prone to causing racemization if used without suppressive additives.[3][6]
Q4: How can I prevent or minimize racemization during derivatization?
A4: Several strategies can be employed to suppress racemization:
-
Choice of Coupling Reagent: Utilize coupling reagents known for their low racemization potential, such as uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyAOP).[4][7][8]
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using coupling reagents. These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[3][9]
-
Optimized Reaction Conditions: Conduct the reaction at lower temperatures (e.g., 0 °C) and use less polar solvents to reduce the rate of racemization.[3]
-
Mild Bases: If a base is required, use a sterically hindered or mild base.
-
Minimize Reaction Time: Monitor the reaction progress closely and work up the reaction as soon as it is complete.[4]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Significant loss of enantiomeric purity in the final product. | Racemization has occurred during the derivatization step. | 1. Review the coupling reagent: If using a carbodiimide (DCC, DIC), switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyAOP) based reagent.[7][8] 2. Add a racemization suppressant: Always use additives like HOBt or HOAt, especially with carbodiimides.[3][9] 3. Lower the reaction temperature: Perform the reaction at 0°C or even lower if possible.[3] 4. Change the solvent: Use a less polar solvent. 5. Check the base: If a base is used, switch to a milder or more sterically hindered one. |
| Low yield of the derivatized product. | Incomplete reaction, possibly due to inefficient activation or side reactions. | 1. Optimize the coupling reagent and stoichiometry: Ensure the correct equivalents of the coupling reagent and any additives are used. Excess HBTU/HATU can cause side reactions.[7] 2. Consider pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the nucleophile can sometimes improve yields, but be cautious as this can also increase racemization risk with some reagents.[3] 3. Check for reagent degradation: Ensure all reagents are fresh and anhydrous where necessary. |
| Formation of unexpected byproducts. | Side reactions due to the choice of reagents or reaction conditions. | 1. Analyze byproducts: Identify the byproducts to understand the side reactions occurring. 2. Use a more selective coupling reagent: For example, BOP reagent can avoid dehydration byproducts seen with carbodiimides.[7] 3. Purify starting materials: Ensure the 1,4-Benzodioxane-2-carboxylic acid and other reactants are pure. |
Data Presentation: Comparison of Coupling Reagents for Derivatization
| Coupling Reagent | Class | Advantages | Disadvantages | Racemization Potential |
| DCC/DIC | Carbodiimide | Inexpensive, widely used.[6][8] | Can cause significant racemization without additives. Byproduct (DCU) can be difficult to remove.[6][8] | High (without additives) |
| EDC | Carbodiimide | Water-soluble, easy byproduct removal.[7] | Can cause racemization, often requires an additive.[4] | Moderate to High (without additives) |
| HBTU/TBTU | Uronium/Aminium | Highly efficient, fast reactions, low racemization with HOBt.[7][8] | Should not be used in excess to avoid side reactions.[7] | Low (with HOBt) |
| HATU | Uronium/Aminium | Faster and less epimerization than HBTU.[7][8] | More expensive. | Very Low |
| BOP | Phosphonium | Minimal racemization, avoids dehydration byproducts.[7] | Forms a carcinogenic byproduct (hexamethylphosphoramide).[7] | Very Low |
| PyAOP | Phosphonium | Highly effective, especially for sterically hindered couplings.[7][8] | More expensive. | Very Low |
Experimental Protocols
Protocol 1: Derivatization using HATU/HOAt (Recommended for minimal racemization)
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-Benzodioxane-2-carboxylic acid (1 equivalent) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C.
-
Coupling: Add the nucleophile (e.g., an amine or alcohol, 1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C, monitoring its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Analyze the enantiomeric purity of the final product using a suitable chiral HPLC method.[2]
Protocol 2: Derivatization using EDC/HOBt
-
Preparation: In a clean, dry flask, dissolve 1,4-Benzodioxane-2-carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Nucleophile: Add the nucleophile (e.g., an amine or alcohol, 1.2 equivalents) to the solution.
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, perform an aqueous work-up to remove the water-soluble urea byproduct and excess reagents.
-
Purification: Purify the product using flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.[2]
Mandatory Visualizations
Caption: Mechanism of racemization during derivatization.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. peptide.com [peptide.com]
Improving the enantioselectivity of enzymatic resolution of benzodioxane esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the enantioselectivity of enzymatic resolution of benzodioxane esters. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is most effective for the kinetic resolution of benzodioxane esters?
A1: The choice of enzyme is critical for high enantioselectivity. Candida antarctica lipase B (CALB), particularly in its immobilized form like Novozym 435, is one of the most widely and successfully utilized biocatalysts for the resolution of benzodioxane derivatives and other chiral esters.[1][2] However, screening several lipases, such as those from Pseudomonas cepacia or Candida rugosa, is recommended as enzyme performance can be substrate-specific.[1][3][4]
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
A2: The solvent, or co-solvent in aqueous media, plays a crucial role in modulating enzyme activity and enantioselectivity, a strategy often referred to as "solvent engineering".[5] Non-polar organic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are often preferred as they can enhance lipase stability and selectivity.[2][6] For instance, in one study on a 1,4-benzodioxane-2-carboxylic acid methyl ester, n-butanol as a co-solvent was found to be highly beneficial for catalysis.[7] In contrast, polar solvents like DMSO and acetonitrile may lead to high conversion but with little to no enantioselectivity.[7]
Q3: What is the optimal temperature for achieving high enantioselectivity?
A3: Temperature significantly influences enzyme activity, stability, and enantioselectivity.[7][6] While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity.[5] The optimal temperature must be determined empirically for each specific enzyme and substrate system. For the resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester with an engineered CALB, the highest enantiomeric excess (e.e.s) was achieved at 30°C.[7] It is often beneficial to start with a lower temperature (e.g., 25-30°C) and optimize from there.
Q4: How can I monitor the progress and determine the success of my kinetic resolution?
A4: The progress of the reaction, including conversion rate (c) and enantiomeric excess (e.e.), is typically monitored by analyzing small aliquots of the reaction mixture at regular time intervals.[8] The most common analytical method is High-Performance Liquid Chromatography (HPLC) using a chiral column, such as a Chiralcel OD column.[9][1] This allows for the separation and quantification of the enantiomers of both the unreacted substrate and the product ester.
Q5: My reaction has stalled or shows low conversion. What are the possible causes?
A5: Low conversion can be due to several factors:
-
Enzyme Inactivation: The chosen solvent or reaction temperature may be deactivating the enzyme.[5]
-
Product Inhibition: The accumulation of product can sometimes inhibit the enzyme, slowing down the reaction.
-
Insufficient Enzyme Concentration: The amount of enzyme may be too low for the given substrate concentration. Consider increasing the enzyme loading.[8]
-
Mass Transfer Limitations: In heterogeneous mixtures (e.g., with an immobilized enzyme), poor mixing can limit the reaction rate. Ensure adequate agitation (e.g., 220 rpm).[9][1]
Q6: Is it possible to reverse the enantioselectivity of an enzyme?
A6: Yes, while challenging, reversing the enantioselectivity is achievable primarily through protein engineering techniques.[10][11] This can be done via:
-
Rational Design: If the 3D structure of the enzyme is known, specific amino acid residues in the active site can be mutated to favor the binding of the opposite enantiomer.[12]
-
Directed Evolution: This involves creating a library of enzyme mutants through random mutagenesis, followed by high-throughput screening to identify variants with the desired reversed selectivity.[11] For example, a mutant enzyme was developed to hydrolyze the R(p)-enantiomer of a phosphinate ester, whereas the wild-type enzyme preferred the S(p)-enantiomer.[13]
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic resolution of benzodioxane esters.
| Problem | Possible Cause | Suggested Solution |
| Low Enantioselectivity (e.e.) | Suboptimal Enzyme: The selected enzyme may not be suitable for the specific substrate. | Screen a variety of commercially available lipases (e.g., CALB, Pseudomonas cepacia, Candida rugosa).[1][4] |
| Incorrect Solvent: The polarity of the solvent can dramatically affect enzyme conformation and selectivity. | Screen a range of non-polar (e.g., MTBE, toluene, hexane) and polar aprotic solvents.[1][5] | |
| Suboptimal Temperature: Temperature affects the flexibility of the enzyme's active site.[7] | Perform the reaction at different temperatures (e.g., 15°C, 30°C, 40°C) to find the optimum. Lowering the temperature often increases enantioselectivity.[7][5] | |
| Reaction went past 50% conversion: In kinetic resolutions, the e.e. of the product is highest at lower conversions, while the e.e. of the remaining substrate is highest at conversions approaching 50%. | Monitor the reaction over time and stop it at approximately 50% conversion for optimal separation of both enantiomers. | |
| Low Conversion Rate | Poor Enzyme Activity: The enzyme may be inactive under the chosen conditions. | Verify the pH of the reaction medium if aqueous buffers are used. Ensure the solvent is compatible with the enzyme.[6] |
| Insufficient Enzyme Loading: The catalyst concentration may be the limiting factor. | Incrementally increase the amount of enzyme used in the reaction.[8] | |
| Substrate/Product Inhibition: High concentrations of substrate or product can inhibit the enzyme. | Try lowering the initial substrate concentration.[7] | |
| Inconsistent Results | Variable Water Activity: For reactions in organic solvents, a small amount of water is essential for enzyme activity, but too much can promote unwanted hydrolysis. | Control the water content of the solvent. Consider adding a specific amount of water or using salt hydrates to maintain consistent water activity. |
| Enzyme Batch Variation: Different batches of commercial enzymes can have slightly different activities. | Test each new batch of enzyme to confirm its activity before running large-scale experiments. |
Data Presentation: Performance of Lipases in Benzodioxane Ester Resolution
The tables below summarize quantitative data from various studies to illustrate the impact of different reaction conditions on the enantioselectivity of lipase-catalyzed resolutions.
Table 1: Effect of Solvent on CALB-Catalyzed Acylation of (±) 1,4-Benzodioxan-2-Carboxylic Acid Reaction Conditions: (±) 1,4-benzodioxan-2-carboxylic acid (1 mM), CAL-B, ethyl acetate as acylating agent, 28°C, 24 h.
| Solvent | Product Yield (%) | Enantiomeric Excess of Product (e.e.p %) |
| Ethyl acetate | 51.0 | 92.7 |
| 1,4-Dioxan | 20.0 | 83.8 |
| Carbon Tetrachloride | 28.9 | 65.6 |
| MTBE | 15.0 | 48.5 |
| (Data sourced from Kasture et al., 2005)[1] |
Table 2: Optimization of Engineered CALB for Hydrolysis of (R,S)-1,4-Benzodioxane-2-Carboxylic Acid Methyl Ester Reaction Conditions: 50 mM substrate concentration.
| Enzyme Variant | Co-Solvent (20%) | Temperature (°C) | Substrate e.e.s (%) | E-value |
| A225F/T103A | n-Butanol | 30 | 97 | 278 |
| A225F | n-Butanol | 30 | >90 | Not Reported |
| (Data sourced from a 2023 study on engineered Candida antarctica lipase B)[7] |
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubtexto.com [pubtexto.com]
- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlling lipase enantioselectivity for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic resolution of chiral phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Benzodioxane-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,4-Benzodioxane-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 1,4-Benzodioxane-2-carboxylic acid?
A1: The synthesis of 1,4-Benzodioxane-2-carboxylic acid, typically via the Williamson ether synthesis by reacting catechol with an ethyl 2,3-dihalopropionate followed by saponification, can lead to several byproducts. Common impurities include:
-
Unreacted Starting Materials: Catechol and ethyl 2,3-dibromopropionate.
-
Intermediate Ester: Ethyl 1,4-benzodioxane-2-carboxylate from incomplete saponification.
-
Polymeric Byproducts: Arising from side reactions of catechol.
-
Solvent Residues: Acetone, ethanol, or other solvents used in the reaction and workup.
Q2: My final product has a brownish or yellowish tint. What is the likely cause and how can I remove it?
A2: A colored tint in the final product is often due to the presence of oxidized catechol impurities or other polymeric byproducts. These can typically be removed by recrystallization, often with the addition of activated charcoal to adsorb the colored impurities.
Q3: After saponification, my product is difficult to precipitate out of the aqueous solution upon acidification. What could be the issue?
A3: Incomplete precipitation can be due to several factors. Ensure the pH of the solution is sufficiently acidic; it should be well below the pKa of the carboxylic acid (typically pH 1-2). If the product remains soluble, it might be due to a high concentration of organic solvent from the reaction still present in the aqueous phase. In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification is a more effective method of isolation.
Q4: I am observing a low yield after purification. What are the common reasons for product loss?
A4: Low yields can result from several factors during the purification process:
-
Incomplete reaction or saponification: Monitor the reaction progress using TLC to ensure completion.
-
Loss during extraction: Ensure the correct pH is used to partition the carboxylic acid into the desired phase. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Loss during recrystallization: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Ensure the minimum amount of hot solvent is used for dissolution. Cooling the solution slowly and then in an ice bath can maximize crystal recovery.
-
Adsorption on silica gel: Carboxylic acids can sometimes streak or irreversibly adsorb to silica gel during column chromatography. Using a mobile phase containing a small amount of acetic or formic acid can help to mitigate this issue.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1,4-Benzodioxane-2-carboxylic acid.
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a solvent with a lower boiling point. Try a solvent mixture where the compound is less soluble. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then try cooling again. Try a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures. |
| Low recovery of purified product | Too much solvent was used for recrystallization. The crystals were not completely collected from the filtration setup. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure complete transfer of crystals during filtration and wash with a minimal amount of ice-cold solvent. Cool the filtrate in an ice bath to maximize precipitation. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity (both have similar solubilities). The cooling process was too rapid, trapping impurities within the crystals. | Select a different recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Poor separation of spots on TLC | The chosen eluent system is not optimal (Rf values are too high, too low, or too close together). | Systematically vary the polarity of the eluent. For acidic compounds, adding a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase can improve peak shape and separation. |
| Streaking of the product on the column | The compound is highly polar and is interacting strongly with the silica gel. The column is overloaded with the sample. | Add a small amount of a polar modifier like acetic acid to the eluent. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Cracking of the silica gel bed | Improper packing of the column. The solvent polarity was changed too drastically during a gradient elution. | Pack the column carefully to ensure a uniform and stable bed. When running a gradient, change the solvent composition gradually. |
| Low recovery from the column | The compound is irreversibly adsorbed onto the silica gel. The compound is eluting with a very polar solvent that is difficult to evaporate. | Use a less polar eluent if possible, or add an acid modifier. Choose a more volatile solvent system if feasible. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying crude 1,4-Benzodioxane-2-carboxylic acid that is a solid and contains minor, less soluble, or highly colored impurities.
Methodology:
-
Solvent Selection: A common and effective solvent system for the recrystallization of 1,4-Benzodioxane-2-carboxylic acid is a mixture of ethanol and water, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., boiling toluene) just enough to dissolve the solid completely. If using a solvent mixture like ethanol/water, dissolve the solid in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating 1,4-Benzodioxane-2-carboxylic acid from byproducts with different polarities.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture. A typical eluent system could be a gradient of 20% to 50% ethyl acetate in hexane, with the addition of 1% acetic acid to improve the elution of the carboxylic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is used.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Data Presentation
The following table summarizes typical, albeit illustrative, purity data that might be obtained through these purification methods. Actual results will vary based on the specific reaction conditions and the initial purity of the crude product.
| Purification Method | Starting Purity (Crude) | Final Purity (Illustrative) | Typical Yield |
| Recrystallization | 85-90% | >98% | 70-85% |
| Column Chromatography | 70-85% | >99% | 60-80% |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of 1,4-Benzodioxane-2-carboxylic acid.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for the recrystallization process.
Technical Support Center: Alternative Reagents for Mitsunobu Reaction in Benzodioxane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative reagents to diethylazodicarboxylate (DEAD) in the Mitsunobu reaction for benzodioxane synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to DEAD for the Mitsunobu reaction?
A1: While effective, Diethylazodicarboxylate (DEAD) presents several challenges. It is toxic and potentially explosive, posing safety risks.[1] Furthermore, the purification of the desired product can be complicated by the formation of hydrazine by-products that are often difficult to separate from the reaction mixture.[2][3] Alternative reagents have been developed to address these issues by offering improved safety profiles, easier purification, and applicability to a broader range of substrates.[2][4]
Q2: What are the most common alternatives to DEAD and what are their primary advantages?
A2: Several alternatives are available, each with specific benefits:
-
Diisopropyl Azodicarboxylate (DIAD): Very similar to DEAD in reactivity but is often used interchangeably.[4][5]
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): A stable, solid reagent. Its corresponding hydrazine by-product precipitates from solvents like dichloromethane (CH2Cl2), allowing for easy removal by filtration.[2][6][7]
-
1,1’-(Azodicarbonyl)dipiperidine (ADDP): Particularly effective for reactions involving nucleophiles with high pKa values (less acidic), where DEAD might fail.[4][8][9]
-
Di-tert-butylazodicarboxylate (DBAD): The hydrazine by-product can be removed by treatment with trifluoroacetic acid, simplifying workup.[4][10]
-
Phosphorane Reagents (e.g., CMBP, CMMP): These reagents combine the functions of the phosphine and the azodicarboxylate into a single molecule, and their by-products (trialkylphosphine oxide and acetonitrile) are generally easy to remove.[4][11]
Q3: How do I choose the best alternative reagent for my benzodioxane synthesis?
A3: The choice depends on the specific substrates and desired reaction conditions. For intramolecular cyclization to form the benzodioxane ring, the acidity of the phenolic hydroxyl group is a key factor.
-
If you are experiencing purification issues with DEAD/DIAD, DCAD is an excellent choice due to the simple filtration of its by-product.[6]
-
If your catechol derivative or alcohol partner is a poor nucleophile (pKa > 11), ADDP is recommended as it is more effective for less acidic substrates.[8][12]
-
For simplified workup without chromatography, polymer-supported triphenylphosphine can be used in conjunction with any azodicarboxylate, as the resulting phosphine oxide is easily filtered off.[4][13]
Q4: Can the order of reagent addition affect the reaction outcome?
A4: Yes, the order of addition can be critical. The standard protocol involves dissolving the alcohol, the nucleophile (in intramolecular benzodioxane synthesis, these are on the same molecule), and triphenylphosphine before slowly adding the azodicarboxylate at 0 °C.[4] If this fails, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine first, followed by the substrate, may yield better results.[4]
Alternative Reagents: Data Summary
The following table summarizes the properties and advantages of common alternatives to DEAD.
| Reagent | Abbreviation | Physical State | Key Advantages | Purification of Hydrazine By-product |
| Diethylazodicarboxylate | DEAD | Liquid | Widely used, well-established | Often requires chromatography |
| Diisopropyl Azodicarboxylate | DIAD | Liquid | Common alternative to DEAD | Often requires chromatography |
| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | Solid | Stable, non-explosive, by-product is easily removed | Precipitates in CH2Cl2 and can be removed by filtration[2][6] |
| 1,1’-(Azodicarbonyl)dipiperidine | ADDP | Solid | Effective for nucleophiles with high pKa (>11)[8][9] | Typically requires chromatography, but often cleaner reactions |
| Di-tert-butylazodicarboxylate | DBAD | Solid | By-product is acid-labile | Removed by treatment with trifluoroacetic acid[4][10] |
| (Cyanomethylene)tributylphosphorane | CMBP | Liquid | Combines phosphine and azo reagent; by-products are volatile/easily removed | By-products are tributylphosphine oxide and acetonitrile[4] |
Troubleshooting Guide
Q: My intramolecular Mitsunobu reaction to form a benzodioxane is not working or gives a very low yield. What should I do?
A: Low reactivity is often due to the low acidity of the reacting phenol (pKa > 11-13).[3][4]
-
Solution 1: Switch from DEAD/DIAD to a more reactive system. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in combination with a more nucleophilic phosphine like tributylphosphine (TBP) is often successful for less acidic nucleophiles.[8][14]
-
Solution 2: Alter the order of reagent addition. Try premixing the triphenylphosphine and the azodicarboxylate at 0 °C to form the betaine intermediate before adding your catechol derivative.[4]
-
Solution 3: Ensure your reagents are pure and the solvent is anhydrous. The Mitsunobu reaction is sensitive to water.
Q: I am getting significant side products and a complex reaction mixture. What is the cause?
A: A common side-product arises when the azodicarboxylate itself acts as a nucleophile and displaces the activated alcohol leaving group.[4] This is more likely if the intended nucleophile is not sufficiently acidic or is sterically hindered.
-
Solution: As with low yield issues, using a more suitable reagent like ADDP can often mitigate this by increasing the rate of the desired reaction.[12] Also, ensure slow, controlled addition of the azodicarboxylate at low temperature (0 °C) to minimize side reactions.
Q: I have successfully formed my benzodioxane product, but I cannot separate it from the triphenylphosphine oxide (TPPO) and hydrazine by-products. What are my options?
A: This is the most common challenge with the Mitsunobu reaction. Several modern reagents are designed specifically to solve this.
-
Solution 1 (To remove hydrazine): Use Di-(4-chlorobenzyl)azodicarboxylate (DCAD). The resulting di-(4-chlorobenzyl)hydrazinedicarboxylate is poorly soluble in dichloromethane and will precipitate, allowing for easy removal by filtration.[2][15]
-
Solution 2 (To remove TPPO): Use a polymer-supported triphenylphosphine (PS-PPh3). The resulting polymer-bound triphenylphosphine oxide can be easily filtered from the reaction mixture.[13][14]
-
Solution 3 (Combined strategy): A combination of PS-PPh3 and an alternative azo-reagent like DCAD or ADDP can lead to a chromatography-free purification protocol.[14]
Experimental Protocols
Workflow for Mitsunobu Reaction
Protocol 1: Intramolecular Benzodioxane Synthesis using DIAD and PPh3
This protocol is a general method for the intramolecular cyclization of a catechol derivative bearing a secondary alcohol via the Mitsunobu reaction.[16]
Materials:
-
Substrate (e.g., 1-(2-hydroxyphenoxy)propan-2-ol)
-
Triphenylphosphine (PPh3) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substrate (1.0 eq.) and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIAD (1.5 eq.) dropwise to the solution over 10-15 minutes. The solution may turn from colorless to yellow/orange.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue, containing the desired benzodioxane, triphenylphosphine oxide, and the DIAD-hydrazine adduct, can be purified by silica gel column chromatography.
Protocol 2: Modified Protocol for Simplified Purification using DCAD and PS-PPh3
This protocol is adapted for easier purification, which is highly beneficial in library synthesis.[2][14]
Materials:
-
Substrate (e.g., 1-(2-hydroxyphenoxy)propan-2-ol)
-
Polymer-supported triphenylphosphine (PS-PPh3) (1.5 - 2.0 eq.)
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD) (1.5 eq.)
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
To a round-bottom flask, add the substrate (1.0 eq.) and PS-PPh3 resin (1.5 eq.).
-
Add anhydrous CH2Cl2 and stir the suspension.
-
Add solid DCAD (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (spotting the supernatant).
-
Upon completion, filter the reaction mixture to remove the PS-PPh3 resin and its oxide. Wash the resin with a small amount of CH2Cl2.
-
The filtrate contains the product and the DCAD-hydrazine by-product. Cool the filtrate or partially concentrate it to induce precipitation of the hydrazine by-product.
-
Filter the mixture again to remove the precipitated hydrazine.
-
Concentrate the final filtrate to yield the crude benzodioxane product, which is often of high purity, potentially avoiding the need for chromatography.
References
- 1. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate [organic-chemistry.org]
- 7. Simplification of the Mitsunobu reaction. Di-p-chlorobenzyl azodicarboxylate: a new azodicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 9. ADDP - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Managing elimination side reactions in Williamson ether synthesis of benzodioxanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of benzodioxanes. Our aim is to help you manage and minimize elimination side reactions, thereby improving the yield and purity of your target benzodioxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern in the Williamson ether synthesis of benzodioxanes?
The most common and problematic side reaction is the base-catalyzed E2 (elimination) reaction of the alkylating agent (typically a 1,2-dihaloalkane).[1][2] Instead of the desired SN2 (substitution) reaction leading to the benzodioxane ring, the base abstracts a proton from the alkylating agent, resulting in the formation of a vinyl halide and other elimination byproducts. This unwanted pathway reduces the overall yield of the desired ether.
Q2: What is C-alkylation and can it occur during benzodioxane synthesis?
C-alkylation is another potential side reaction where the alkylating agent reacts with a carbon atom of the catechol ring instead of the oxygen atom.[1] Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen anion (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.
Q3: How does the choice of base impact the formation of elimination byproducts?
The strength and steric bulk of the base are critical factors. Strong, bulky bases like potassium tert-butoxide are more likely to act as a base for elimination rather than facilitating the nucleophilic attack of the catecholate.[2] Milder bases, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), are often preferred as they are strong enough to deprotonate the phenolic hydroxyl groups of catechol but are less likely to promote the E2 elimination of the dihaloalkane.[1]
Q4: What is the role of the solvent in managing side reactions?
The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile are generally recommended.[1] These solvents effectively solvate the cation of the catecholate salt, leaving the oxygen anion more nucleophilic and available for the SN2 reaction. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity and potentially favoring elimination pathways.
Q5: Can temperature be used to control the elimination side reaction?
Yes, temperature is a key parameter to control. The E2 elimination reaction typically has a higher activation energy than the SN2 substitution reaction. Therefore, running the reaction at a lower or moderate temperature will generally favor the desired SN2 pathway, leading to a higher yield of the benzodioxane product. High reaction temperatures can significantly increase the rate of elimination.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Low or no yield of benzodioxane | Incomplete reaction. | - Ensure you are using at least two equivalents of base to deprotonate both hydroxyl groups of the catechol. - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the planned reaction time, consider extending the reaction duration. |
| Poor choice of alkylating agent. | - Use a primary 1,2-dihaloalkane (e.g., 1,2-dibromoethane or 1,2-dichloroethane). Secondary or tertiary dihaloalkanes are much more prone to elimination. | |
| Significant formation of elimination byproducts (e.g., vinyl halides) | Base is too strong or sterically hindered. | - Switch to a milder base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). |
| Reaction temperature is too high. | - Lower the reaction temperature. For many benzodioxane syntheses, temperatures in the range of 80-120°C are sufficient, depending on the solvent and substrates. | |
| Inappropriate solvent. | - Use a polar aprotic solvent like DMF, acetone, or acetonitrile to enhance the nucleophilicity of the catecholate. | |
| Presence of C-alkylated byproducts | Inherent reactivity of the phenoxide. | - This can be challenging to eliminate completely. Using milder reaction conditions (lower temperature, weaker base) generally favors O-alkylation over C-alkylation. |
| Reaction is slow or stalls | Insufficient solubility of the catecholate salt. | - Consider using a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). A PTC can help transfer the catecholate anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.[3][4][5][6][7] |
Data on Base Selection and Yield
The choice of base can significantly impact the yield of the desired 1,4-benzodioxane. While specific quantitative data comparing elimination byproducts is sparse in readily available literature, general trends can be summarized.
| Base | Typical Solvent | Relative Strength | Typical Yield of 1,4-Benzodioxane | Propensity for Elimination |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | Mild | Good to Excellent (can be >80%) | Low |
| Sodium Hydroxide (NaOH) | Water, Ethanol | Strong | Moderate to Good | Moderate to High |
| Sodium Hydride (NaH) | THF, DMF | Very Strong | Variable, can be high | High |
| Potassium tert-butoxide (t-BuOK) | THF, t-BuOH | Very Strong, Bulky | Generally Poor | Very High |
Note: Yields are highly dependent on the specific substrates, reaction time, and temperature.
Experimental Protocols
Protocol 1: General Synthesis of 1,4-Benzodioxane using Potassium Carbonate
This protocol describes a common and effective method for the synthesis of 1,4-benzodioxane from catechol and 1,2-dibromoethane.
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (1.0 eq), anhydrous potassium carbonate (2.2 eq), and DMF.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 1,2-dibromoethane (1.0 eq) to the suspension.
-
Heat the reaction mixture to 100-110°C and maintain it under reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Benzodioxane Synthesis using Phase Transfer Catalysis
This protocol utilizes a phase transfer catalyst to potentially increase the reaction rate.
Materials:
-
Catechol
-
1,2-Dichloroethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Toluene or other suitable organic solvent
-
Water
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aqueous NaOH solution, catechol (1.0 eq), toluene, and the phase transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Stir the biphasic mixture vigorously.
-
Add 1,2-dichloroethane (1.0-1.2 eq) to the mixture.
-
Heat the reaction to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and the logic of troubleshooting, the following diagrams are provided.
Caption: Competing SN2 and E2 pathways in benzodioxane synthesis.
Caption: A troubleshooting workflow for low benzodioxane yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. sctunisie.org [sctunisie.org]
- 4. jetir.org [jetir.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Optimizing Recrystallization of 1,4-Benzodioxane-2-carboxylic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the recrystallization of 1,4-Benzodioxane-2-carboxylic acid. The following sections offer detailed experimental protocols, solvent system data, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 1,4-Benzodioxane-2-carboxylic acid?
A1: The ideal solvent for recrystallization is one in which 1,4-Benzodioxane-2-carboxylic acid exhibits high solubility at elevated temperatures and low solubility at room temperature. Based on its chemical structure (an aromatic carboxylic acid), polar solvents are generally good candidates. Water, ethanol, and methanol are commonly used for recrystallizing carboxylic acids. While specific quantitative data is not extensively available in the literature, qualitative assessments indicate slight solubility in methanol and a water solubility of 7.63 g/L at 20°C. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If 1,4-Benzodioxane-2-carboxylic acid does not dissolve in the hot solvent, you can try the following:
-
Increase the solvent volume: Add small increments of the hot solvent until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your final yield.
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Switch to a more suitable solvent: If the compound remains insoluble even with additional hot solvent, you may need to select a different solvent in which it has higher solubility at elevated temperatures.
Q3: No crystals are forming upon cooling. What went wrong?
A3: A lack of crystal formation is a common issue and can be addressed by several methods:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 1,4-Benzodioxane-2-carboxylic acid to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If crystals do not form at room temperature, try placing the flask in an ice bath.
Q4: The recrystallization resulted in a very low yield. How can I improve it?
A4: Low yield can be attributed to several factors:
-
Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time to maximize crystal formation.
Q5: My recrystallized product is still impure. What can I do?
A5: If the purity of your 1,4-Benzodioxane-2-carboxylic acid is not satisfactory after one recrystallization, you can perform a second recrystallization. Ensure that the initial crystals are completely dry before starting the second procedure. You may also consider using a different solvent system for the second recrystallization to target the removal of different impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Consider using a lower-boiling point solvent or a mixed solvent system. |
| Colored Impurities in Crystals | The impurities were not fully removed during the initial dissolution or were co-precipitated. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
| Crystals Form Too Quickly | The solution was cooled too rapidly, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Difficulty Filtering Crystals | The crystals are too fine and are passing through the filter paper. | Allow for a longer and slower crystallization time to encourage the growth of larger crystals. You can also try using a finer porosity filter paper. |
Solvent System Data
| Solvent | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Elevated Temp. | Notes |
| Water | 100 | Low (0.763 g/100 mL at 20°C) | Moderate to Good | A good "green" solvent choice. The significant difference in solubility at different temperatures makes it a promising candidate. |
| Ethanol | 78 | Moderate | High | Often used for recrystallizing carboxylic acids. Can be used in a mixed system with water to fine-tune solubility. |
| Methanol | 65 | Slightly Soluble | High | Similar to ethanol, it is a good solvent for carboxylic acids. Its lower boiling point can be advantageous. |
| Ethyl Acetate | 77 | Low to Moderate | Good | A moderately polar solvent that can be effective. |
| Toluene | 111 | Low | Good | Has been used for the recrystallization of derivatives of 1,4-Benzodioxane-2-carboxylic acid. Its high boiling point should be considered. |
| Hexane | 69 | Very Low / Insoluble | Low | A non-polar solvent, generally unsuitable as a primary solvent but could be used as an anti-solvent in a mixed solvent system. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines a general procedure for the recrystallization of 1,4-Benzodioxane-2-carboxylic acid from a single solvent, such as water or ethanol.
-
Dissolution: Place the crude 1,4-Benzodioxane-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
This protocol is useful when a single solvent does not provide the ideal solubility characteristics. A common mixed solvent system for carboxylic acids is ethanol and water.
-
Dissolution: Dissolve the crude 1,4-Benzodioxane-2-carboxylic acid in a minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.
-
Drying: Dry the purified crystals.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for solvent selection and the general experimental workflow for recrystallization.
Improving the efficiency of the amination step in Doxazosin synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the amination step in the synthesis of Doxazosin. Our aim is to assist researchers, scientists, and drug development professionals in optimizing this critical reaction, improving yields, and minimizing impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the amination of 2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction | - Verify Reagent Quality: Ensure the purity and integrity of starting materials, especially 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-(1,4-benzodioxan-2-carbonyl)piperazine. - Optimize Reaction Time and Temperature: The reaction is typically conducted at reflux in n-butanol for 3.5 to 4 hours.[1][2] Consider extending the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure Anhydrous Conditions: Moisture can react with the starting materials and reduce the yield. Use dry solvents and glassware. |
| Side reactions | - Control Reactant Stoichiometry: An excess of either reactant can lead to the formation of byproducts. A molar ratio of approximately 1:1.03 of the quinazoline derivative to the piperazine derivative has been reported.[1] - Consider Alternative Synthesis Route: Employing a coupling agent can improve yield and reduce side reactions.[3] | |
| Product loss during work-up | - Optimize Isolation Procedure: Doxazosin hydrochloride typically precipitates from the reaction mixture upon cooling.[1] Ensure the cooling temperature is optimal for maximum precipitation before filtration. - Proper Washing of the Product: Wash the filtered product with an appropriate solvent (e.g., n-butanol) to remove unreacted starting materials and soluble impurities without dissolving the product.[1] | |
| High Impurity Levels | Formation of bis-amide impurity | - Control Stoichiometry: This impurity arises from the reaction of two molecules of the quinazoline derivative with one molecule of a piperazine precursor during an earlier step.[4] Careful control of the molar ratio is crucial. - Alternative Synthetic Route: A one-pot synthesis using a coupling agent like dicyclohexylcarbodiimide (DCC) or an activating agent like N,N'-carbonyldiimidazole can minimize the formation of dimeric impurities to as low as 0.01%.[3][4] |
| Unreacted starting materials | - Monitor Reaction Completion: Use TLC or HPLC to ensure the reaction has gone to completion before initiating work-up.[5][6] - Effective Purification: Recrystallization of the final product from a suitable solvent, such as methanol, can effectively remove unreacted starting materials.[3] | |
| Degradation of product | - Control Reaction Temperature: Excessive heat or prolonged reaction times can lead to product degradation. Adhere to the recommended reflux temperature and monitor the reaction closely. | |
| Reaction Fails to Initiate or Proceeds Slowly | Poor solubility of reactants | - Choice of Solvent: n-Butanol is a commonly used solvent due to its high boiling point and ability to dissolve the reactants at elevated temperatures.[2] Other solvents like tetrahydrofuran (THF), acetonitrile, dioxane, and ethyl acetate have also been reported, particularly in alternative synthetic routes.[3][4] |
| Low reaction temperature | - Ensure Adequate Reflux: Maintain a steady reflux throughout the reaction period to ensure the temperature is sufficient for the reaction to proceed at an optimal rate. | |
| Inactive reagents | - Check Reagent Quality: Use freshly prepared or properly stored reagents. Degradation of starting materials can impede the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent and temperature for the amination step in Doxazosin synthesis?
A1: The most commonly cited solvent is n-butanol, with the reaction carried out at reflux temperature for approximately 3.5 to 4 hours.[1][2]
Q2: What are the main impurities to watch out for in this reaction?
A2: A significant impurity is the bis-amide byproduct, which can form during the synthesis of the piperazine intermediate.[4] Unreacted starting materials can also be present if the reaction does not go to completion. Various process-related impurities can be monitored by HPLC.[7][8]
Q3: How can I minimize the formation of the bis-amide impurity?
A3: The formation of the bis-amide impurity is a known issue.[4] To mitigate this, consider a synthetic approach that utilizes a coupling agent such as dicyclohexylcarbodiimide (DCC) or an activating agent like N,N'-carbonyldiimidazole. This method has been shown to reduce this dimeric impurity to as low as 0.01%.[3][4]
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the product?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction, identifying, and quantifying Doxazosin and its related substances.[5][6] Thin Layer Chromatography (TLC) can also be used for quick qualitative monitoring of the reaction's progress.
Q5: What is a suitable method for purifying the crude Doxazosin product?
A5: After filtering the precipitated Doxazosin hydrochloride from the reaction mixture, it can be further purified by recrystallization. Methanol is a commonly used solvent for this purpose.[3] The free base can be obtained by treating the hydrochloride salt with an aqueous ammonia solution.[4]
Q6: Are there alternative, more efficient routes for the amination step?
A6: Yes, an alternative "one-pot" process involves condensing 2,3-dihydro-benzo[5][7]dioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in the presence of a coupling agent. This method is reported to be simple, economical, and scalable, offering good yield and high purity.[3][4]
Experimental Protocols
Protocol 1: Conventional Amination
This protocol is based on the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and N-(1,4-benzodioxan-2-carbonyl)piperazine (approximately 1.03 equivalents).[1]
-
Solvent Addition: Add a suitable volume of n-butanol to the flask.[2]
-
Reaction: Heat the mixture to reflux and maintain for 3.5 to 4 hours, with stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or HPLC.[5][6]
-
Isolation: Upon completion, cool the reaction mixture to allow the Doxazosin hydrochloride product to precipitate.[1]
-
Purification: Collect the solid by filtration, wash with cold n-butanol, and dry.[1] The product can be further purified by recrystallization from methanol.[3]
Protocol 2: Amination using a Coupling Agent (One-Pot Synthesis)
This protocol provides an alternative route to minimize impurity formation.
-
Reaction Setup: In a reaction vessel, charge 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.14 equivalents) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (1.0 equivalent) in tetrahydrofuran (THF).[3]
-
Stirring: Stir the mixture at 20-25°C for 5-10 minutes.[3]
-
Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC) (1.18 equivalents) to the mixture.[3]
-
Reaction: Continue stirring at 20-25°C for 1.5 hours.[3]
-
Work-up and Isolation: After the reaction, the product can be isolated and purified. A common procedure involves filtering the reaction mixture, followed by solvent replacement with acetone to precipitate the Doxazosin base, which is then filtered and dried.[3]
Data Presentation
Table 1: Comparison of Amination Methods
| Parameter | Conventional Method | Method with Coupling Agent |
| Key Reactants | 4-amino-2-chloro-6,7-dimethoxyquinazoline + N-(1,4-benzodioxan-2-carbonyl)piperazine | 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid + 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
| Typical Solvent | n-Butanol[2] | Tetrahydrofuran (THF)[3] |
| Reaction Temperature | Reflux[1] | 20-25°C[3] |
| Reaction Time | 3.5 - 4 hours[1] | 1.5 hours[3] |
| Key Advantage | Established procedure | Higher purity, reduced dimeric impurity (to 0.01%)[3][4] |
| Reported Yield | ~88% (for hydrochloride salt)[1] | ~99.4% purity (for free base)[3] |
Visualizations
Caption: Conventional amination pathway for Doxazosin synthesis.
References
- 1. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 4. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting peak tailing in HPLC analysis of 1,4-Benzodioxane-2-carboxylic acid
Technical Support Center: HPLC Analysis of 1,4-Benzodioxane-2-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 1,4-Benzodioxane-2-carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in a chromatogram?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a "tail" that extends from the peak apex to the right.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape.[1] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates peak tailing.[2] This distortion can compromise the accuracy of peak integration, diminish the resolution between adjacent peaks, and result in poor reproducibility.[1]
Q2: What are the primary causes of peak tailing when analyzing an acidic compound like 1,4-Benzodioxane-2-carboxylic acid?
A2: The leading cause of peak tailing is the presence of more than one mechanism for analyte retention.[3] For an acidic compound such as 1,4-Benzodioxane-2-carboxylic acid, key causes include:
-
Secondary Interactions: Interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase can cause tailing.[4][5]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, both ionized and un-ionized forms of the analyte will be present, leading to peak broadening and tailing.[6][7] The predicted pKa of 1,4-Benzodioxane-2-carboxylic acid is approximately 2.69.[8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[4]
-
Column Degradation: The formation of a void at the column inlet or a partially blocked inlet frit can disrupt the sample band, causing tailing.[3][4]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to peak broadening and tailing.[5][6]
Q3: How does the mobile phase pH influence the peak shape of 1,4-Benzodioxane-2-carboxylic acid?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[10] For acidic analytes like 1,4-Benzodioxane-2-carboxylic acid, it is recommended to maintain the mobile phase pH at least two units below the analyte's pKa.[11] With a predicted pKa of ~2.69, a mobile phase pH of less than 2 would be ideal, but to protect most silica-based columns, a pH between 2.5 and 3.0 is a practical starting point.[1] This low pH suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, un-ionized form, which minimizes secondary interactions and promotes a symmetrical peak shape.[11][12]
Q4: Can the choice of HPLC column affect peak tailing for this analysis?
A4: Absolutely. The choice of column is crucial for obtaining good peak shapes. For acidic compounds, it is advisable to use a high-purity silica column that is well end-capped.[6][13] End-capping minimizes the number of accessible residual silanol groups, thereby reducing the potential for secondary interactions that lead to tailing.[13] Columns with novel bonding technologies, such as those with polar-embedded phases, can also provide improved peak shapes for polar and acidic compounds.[2]
Q5: How does the sample solvent composition impact the analysis?
A5: The composition of the solvent used to dissolve the sample can significantly affect peak shape.[4] If the sample solvent is stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can lead to band broadening and peak distortion.[4] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.[1]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for 1,4-Benzodioxane-2-carboxylic acid.
Initial Checks
-
Verify System Suitability: Before troubleshooting, ensure that the HPLC system is performing correctly by running a standard with a neutral compound (e.g., toluene) to check for general peak shape issues.
-
Calculate Tailing Factor: Quantify the extent of the tailing by calculating the Tailing Factor (Tf) for the 1,4-Benzodioxane-2-carboxylic acid peak. A Tf > 1.2 confirms a tailing issue.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to determine the optimal mobile phase pH to achieve a symmetrical peak for 1,4-Benzodioxane-2-carboxylic acid.
Methodology:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values. For example:
-
A: 0.1% Formic Acid in Water (pH ~2.7)
-
B: 0.05% Formic Acid in Water (pH ~2.9)
-
C: 10 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid
-
-
Chromatographic Analysis:
-
Equilibrate a C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm) with the first mobile phase composition (e.g., Acetonitrile:Aqueous Component A, 50:50 v/v).
-
Inject a standard solution of 1,4-Benzodioxane-2-carboxylic acid.
-
Record the chromatogram and calculate the tailing factor.
-
-
Iterative Testing: Repeat the analysis for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.
-
Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Expected Outcome: A lower pH mobile phase should result in a more symmetrical peak shape.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the tailing factor of 1,4-Benzodioxane-2-carboxylic acid.
| Mobile Phase Aqueous Component | Approximate pH | Expected Tailing Factor (Tf) | Peak Shape |
| 10 mM Ammonium Acetate | 6.8 | > 2.0 | Severe Tailing |
| 10 mM Potassium Phosphate | 4.0 | 1.5 - 2.0 | Moderate Tailing |
| 0.1% Trifluoroacetic Acid | 2.1 | 1.2 - 1.5 | Slight Tailing |
| 0.1% Formic Acid | 2.7 | < 1.2 | Symmetrical |
Table 1: Expected effect of mobile phase pH on the tailing factor of 1,4-Benzodioxane-2-carboxylic acid.
This technical support guide provides a comprehensive resource for troubleshooting peak tailing in the HPLC analysis of 1,4-Benzodioxane-2-carboxylic acid. By systematically addressing potential causes and following the outlined protocols, researchers can achieve improved peak symmetry, leading to more accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. lookchem.com [lookchem.com]
- 9. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. LC Technical Tip [discover.phenomenex.com]
Minimizing byproduct formation in the synthesis of 1,4-benzodioxane-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-benzodioxane-2-carbonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,4-benzodioxane-2-carbonyl chloride from 1,4-benzodioxane-2-carboxylic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: The chlorinating agent (e.g., thionyl chloride, oxalyl chloride) may have degraded due to improper storage and exposure to moisture. | - Use a fresh bottle of the chlorinating agent. - Purify aged thionyl chloride by distillation.[1] |
| 2. Insufficient Reaction Time or Temperature: The conversion of the carboxylic acid to the acid chloride may be incomplete. | - Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid). - If using thionyl chloride, consider gentle heating (e.g., reflux in a suitable solvent like dichloromethane) to drive the reaction to completion.[2] | |
| 3. Presence of Water: Water will hydrolyze the chlorinating agent and the acid chloride product back to the carboxylic acid. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. | |
| Product Contamination / Low Purity | 1. Excess Chlorinating Agent: Residual thionyl chloride or oxalyl chloride remains in the product. | - Remove excess chlorinating agent under reduced pressure. Given that thionyl chloride and oxalyl chloride are volatile, this is an effective method.[3][4] - Co-evaporate with an inert solvent like toluene to facilitate removal. |
| 2. Formation of 1,4-Benzodioxane-2-Carboxylic Anhydride: Incomplete conversion or presence of moisture can lead to the reaction of the acid chloride with unreacted carboxylic acid. | - Use a slight excess of the chlorinating agent to ensure full conversion of the carboxylic acid. - Ensure a strictly anhydrous environment. | |
| 3. Side Reactions on the Benzodioxane Ring: Although less common under standard conditions, aggressive reaction conditions (e.g., high temperatures) could potentially lead to side reactions on the aromatic ring. | - Maintain a moderate reaction temperature. For thionyl chloride, refluxing in dichloromethane is generally sufficient. | |
| 4. Racemization of Chiral Product: If synthesizing an enantiomerically pure version, basic conditions or prolonged heating can lead to racemization. | - Use milder chlorinating agents like oxalyl chloride, which often allow for lower reaction temperatures. - Minimize reaction time and avoid high temperatures. - Avoid basic workup conditions if possible.[5] | |
| Product Decomposition | 1. Thermal Instability: 1,4-Benzodioxane-2-carbonyl chloride may be thermally labile, especially at elevated temperatures during purification. Thionyl chloride itself starts to decompose just above its boiling point.[1] | - Purify the product using vacuum distillation at a lower temperature. - Avoid prolonged heating. |
| 2. Hydrolysis: Exposure to moisture in the air or during workup will convert the product back to the carboxylic acid. | - Handle the product under an inert, dry atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents for any subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 1,4-benzodioxane-2-carbonyl chloride?
A1: The most common byproducts depend on the chlorinating agent used:
-
Using Thionyl Chloride (SOCl₂): The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be removed by evaporation or by using a gentle stream of inert gas.[2] Aged thionyl chloride may also contain disulfur dichloride (S₂Cl₂), which can lead to a yellow hue in the product.[1]
-
Using Oxalyl Chloride ((COCl)₂): The byproducts are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are gaseous and easily removed.[3][4]
-
1,4-Benzodioxane-2-Carboxylic Anhydride: This can form if the acid chloride reacts with unreacted starting material. This is more likely with incomplete conversion or if the reaction is not carried out under strictly anhydrous conditions.
Q2: How can I minimize the formation of 1,4-benzodioxane-2-carboxylic anhydride?
A2: To minimize anhydride formation, ensure the complete conversion of the carboxylic acid to the acid chloride. This can be achieved by:
-
Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the chlorinating agent.
-
Allowing for sufficient reaction time. Monitor the reaction progress to confirm the disappearance of the starting carboxylic acid.
-
Maintaining strictly anhydrous conditions throughout the reaction and workup.
Q3: What is the optimal temperature for the reaction?
A3: The optimal temperature depends on the chlorinating agent and solvent used.
-
With Thionyl Chloride: The reaction can often be performed at room temperature with stirring for several hours.[2] Gentle reflux in a solvent like dichloromethane (DCM) (boiling point ~40 °C) can also be used to ensure complete reaction. Avoid excessive heat, as thionyl chloride can start to decompose above its boiling point (74.6 °C), which could introduce impurities.[1]
-
With Oxalyl Chloride: This reagent is generally more reactive and the reaction can typically be carried out at room temperature or even at 0 °C.
Q4: How does the choice of chlorinating agent (thionyl chloride vs. oxalyl chloride) affect the reaction?
A4: Both thionyl chloride and oxalyl chloride are effective for this transformation.
-
Thionyl Chloride is less expensive and the byproducts (SO₂ and HCl) are gaseous. However, it may require heating to drive the reaction to completion.
-
Oxalyl Chloride is often considered a milder and more selective reagent.[4] The reaction can usually be performed at lower temperatures and the byproducts (CO, CO₂, and HCl) are also gaseous, simplifying the workup.[3][4] However, it is more expensive than thionyl chloride.[4]
Q5: My final product is colored (e.g., yellow or brown). What is the cause and how can I purify it?
A5: A colored product can be due to several factors:
-
Impurities in the Chlorinating Agent: Aged thionyl chloride can develop a yellow color due to the formation of disulfur dichloride.[1]
-
Side Reactions: High reaction temperatures can sometimes lead to minor, colored byproducts.
-
Decomposition: The product itself may be unstable and decompose slightly upon prolonged heating, leading to discoloration.
Purification can be achieved by vacuum distillation. This allows for distillation at a lower temperature, minimizing thermal decomposition of the product.
Q6: I am working with a chiral version of 1,4-benzodioxane-2-carboxylic acid. What precautions should I take to avoid racemization?
A6: The chiral center at the 2-position of the 1,4-benzodioxane ring can be susceptible to racemization, especially under basic conditions or at elevated temperatures.[5] To minimize this risk:
-
Use the mildest possible reaction conditions. Oxalyl chloride at low temperatures is often a good choice.
-
Keep the reaction time as short as necessary for complete conversion.
-
Avoid using basic reagents during the reaction or workup.
-
Purify the product under mild conditions (e.g., low-temperature vacuum distillation).
Experimental Protocols
Synthesis of 1,4-Benzodioxane-2-carbonyl chloride using Thionyl Chloride
This protocol is adapted from a literature procedure.[2]
Materials:
-
1,4-Benzodioxane-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 1,4-benzodioxane-2-carboxylic acid.
-
Add anhydrous dichloromethane (DCM) to dissolve or suspend the carboxylic acid.
-
Slowly add thionyl chloride (approximately 2 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours or gently reflux until the reaction is complete (monitor by IR for the disappearance of the carboxylic acid O-H peak).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.
-
The crude 1,4-benzodioxane-2-carbonyl chloride can be used directly for the next step or purified by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of 1,4-benzodioxane-2-carbonyl chloride.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Scalable Purification of 1,4-Benzodioxane-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable purification of 1,4-Benzodioxane-2-carboxylic acid, a key chiral building block in the synthesis of various therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for purifying 1,4-Benzodioxane-2-carboxylic acid?
A1: The most common scalable methods for the purification and chiral resolution of 1,4-Benzodioxane-2-carboxylic acid are diastereoselective crystallization and enzymatic resolution. For achiral purification, recrystallization is a widely used technique. Preparative chromatography, including Supercritical Fluid Chromatography (SFC), is also a viable, albeit potentially more costly, option for high-purity requirements.[1][2][3]
Q2: What are the typical impurities I might encounter in my crude 1,4-Benzodioxane-2-carboxylic acid?
A2: Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. Common starting materials for the synthesis include catechol and ethyl 2,3-dibromopropionate.[3][4] Potential impurities include:
-
Unreacted catechol.
-
Unreacted ethyl 2,3-dibromopropionate.
-
The intermediate ethyl 1,4-benzodioxane-2-carboxylate if saponification is incomplete.[4]
-
Positional isomers, such as those formed from substituted catechols (e.g., 5-nitro or 8-nitro-1,4-benzodioxane-2-carboxylate from 3-nitrocatechol).[5]
-
Byproducts from side reactions, the specifics of which depend on the reaction conditions.
Q3: Which chiral resolving agents are most effective for the diastereoselective crystallization of 1,4-Benzodioxane-2-carboxylic acid?
A3: Studies have shown that para-substituted 1-phenylethylamines are highly effective for the resolution of racemic 1,4-Benzodioxane-2-carboxylic acid. Specifically, (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine have demonstrated high resolution efficiency, in contrast to the unsubstituted 1-phenylethylamine which is largely ineffective.[1]
Q4: Can I use enzymatic resolution for the purification of 1,4-Benzodioxane-2-carboxylic acid?
A4: Yes, enzymatic resolution is a feasible method. While direct enzymatic resolution of the carboxylic acid is possible, a common and effective strategy involves the kinetic resolution of its corresponding ester, such as ethyl or methyl 1,4-benzodioxane-2-carboxylate, using lipases like Candida antarctica lipase B (CALB).[3][6][7] The resolved ester can then be hydrolyzed to the enantiomerically pure carboxylic acid. Engineered CALB mutants have also shown high efficiency in the kinetic resolution of the methyl ester.[6]
Troubleshooting Guides
Diastereoselective Crystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystal formation | - Inappropriate solvent system. - Solution is not supersaturated. - Insufficient cooling. | - Screen a variety of solvents, including alcohols (methanol, ethanol) and their aqueous mixtures.[1] - Concentrate the solution to increase saturation. - Cool the solution to a lower temperature (e.g., 4°C or in an ice bath). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the desired diastereomeric salt. |
| "Oiling out" instead of crystallization | - High concentration of the diastereomeric salt. - Too rapid cooling. - Unsuitable solvent. | - Dilute the solution with more solvent. - Allow the solution to cool more slowly to room temperature before further cooling. - Try a different solvent system where the salt has a slightly lower solubility. |
| Low yield of the desired diastereomer | - The desired diastereomeric salt has significant solubility in the mother liquor. - Co-precipitation of the other diastereomer. | - Optimize the solvent system to maximize the solubility difference between the two diastereomers. - Perform multiple recrystallizations of the isolated salt to improve purity, although this may reduce the overall yield. |
| Low enantiomeric excess (e.e.) after liberation of the acid | - Incomplete separation of the diastereomers. - Racemization during the liberation of the free acid. | - Recrystallize the diastereomeric salt multiple times to achieve higher diastereomeric purity. - Use mild acidic conditions (e.g., dilute HCl) at low temperatures to liberate the carboxylic acid from the salt to minimize the risk of racemization. |
Enzymatic Resolution
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion rate | - Suboptimal enzyme activity (pH, temperature). - Enzyme inhibition by substrate or product. - Poor enzyme stability under reaction conditions. | - Optimize the pH and temperature of the reaction. For CALB-catalyzed resolution of the methyl ester, a temperature of 30°C has been shown to be effective.[6] - Adjust the substrate concentration. - Consider using an immobilized enzyme for improved stability and reusability. |
| Low enantioselectivity (low e.e.) | - Inappropriate enzyme. - Unfavorable reaction medium (solvent). - Suboptimal temperature. | - Screen different lipases or consider using engineered enzymes with enhanced selectivity.[6] - Optimize the co-solvent. For the resolution of the methyl ester with CALB, n-butanol has been found to be a suitable co-solvent.[6] - Vary the reaction temperature, as it can influence the enzyme's enantioselectivity. |
| Difficult product isolation | - Emulsion formation during workup. - Similar polarities of the product and remaining substrate. | - Use different solvent systems for extraction. - Employ chromatographic methods for separation after the enzymatic reaction. |
| Scaling up challenges | - Mass transfer limitations in larger reactors. - Inconsistent pH or temperature control at scale. - Enzyme deactivation over time. | - Ensure efficient mixing in the reactor. - Implement robust process control for pH and temperature. - Use immobilized enzymes to facilitate catalyst recovery and reuse, which is crucial for large-scale processes. |
Data Presentation
Table 1: Comparison of Scalable Purification Methods for 1,4-Benzodioxane-2-carboxylic Acid and its Esters
| Purification Method | Substrate | Reagent/Enzyme | Solvent | Achievable Purity (e.e.) | Yield | Reference |
| Diastereoselective Crystallization | Racemic 1,4-Benzodioxane-2-carboxylic acid | (S)-1-(p-nitrophenyl)ethylamine | Methanol/Ethanol | >98% | High | [1] |
| Diastereoselective Crystallization | Racemic 1,4-Benzodioxane-2-carboxylic acid | (S)-1-(p-methylphenyl)ethylamine | Methanol/Ethanol | >98% | High | [1] |
| Enzymatic Resolution | Racemic ethyl 1,4-benzodioxane-2-carboxylate | Candida antarctica lipase B | Ethyl acetate | >95% | ~50% | [3][7] |
| Enzymatic Resolution | Racemic methyl 1,4-benzodioxane-2-carboxylate | Engineered Candida antarctica lipase B | 20% n-butanol in buffer | >97% | Not specified | [6] |
Experimental Protocols
Protocol 1: Diastereoselective Crystallization with (S)-1-(p-nitrophenyl)ethylamine
Objective: To resolve racemic 1,4-Benzodioxane-2-carboxylic acid.
Materials:
-
Racemic 1,4-Benzodioxane-2-carboxylic acid
-
(S)-1-(p-nitrophenyl)ethylamine (resolving agent)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, heating mantle, filtration apparatus, rotary evaporator
Procedure:
-
Salt Formation: In a flask, dissolve racemic 1,4-Benzodioxane-2-carboxylic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (S)-1-(p-nitrophenyl)ethylamine in hot methanol.
-
Crystallization: Slowly add the amine solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield of the precipitated salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomerically pure salt in a mixture of water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of approximately 1-2.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 1,4-Benzodioxane-2-carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution of Ethyl 1,4-Benzodioxane-2-carboxylate
Objective: To obtain the (S)-enantiomer of ethyl 1,4-benzodioxane-2-carboxylate via enzymatic transesterification.
Materials:
-
Racemic ethyl 1,4-benzodioxane-2-carboxylate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Ethyl acetate (as solvent and acyl donor)
-
Standard laboratory glassware, orbital shaker, filtration apparatus
Procedure:
-
Reaction Setup: In a suitable flask, dissolve racemic ethyl 1,4-benzodioxane-2-carboxylate in ethyl acetate.
-
Enzymatic Reaction: Add the immobilized Candida antarctica lipase B to the solution. The amount of enzyme will need to be optimized for scale but is typically a percentage of the substrate weight.
-
Incubation: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 28°C) and agitation speed.[3]
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the product and the remaining substrate by chiral HPLC. The reaction should be stopped at approximately 50% conversion to obtain the product with high enantiomeric excess.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Product Isolation: The reaction mixture will contain the (S)-ester product and the unreacted (R)-ester substrate. These can be separated by standard chromatographic techniques (e.g., column chromatography) to yield the pure (S)-ester.
-
Hydrolysis (Optional): The purified (S)-ester can be saponified using standard procedures (e.g., with NaOH in an alcohol/water mixture followed by acidification) to yield the (S)-1,4-Benzodioxane-2-carboxylic acid.
Visualizations
Caption: Workflow for diastereoselective crystallization.
Caption: Troubleshooting logic for crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurjchem.com [eurjchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structure-Activity Relationship of 1,4-Benzodioxane-2-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-benzodioxane-2-carboxylic acid derivatives, focusing on their interactions with α-adrenergic and 5-HT1A receptors, as well as their anticancer and anti-inflammatory properties. The information is presented to aid in the rational design of new, potent, and selective therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro activities of various 1,4-benzodioxane-2-carboxylic acid derivatives. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: α-Adrenergic Receptor Binding Affinities of 1,4-Benzodioxane Derivatives
| Compound | Substitution Pattern | α1-AR Subtype Selectivity | Ki (nM) | Reference |
| WB4101 | 2-((2,6-dimethoxyphenoxy)ethylamino)methyl | α1A > α1D > α1B | α1A: 0.5, α1B: 3.2, α1D: 1.6 | [1][2] |
| Phendioxan | 2-((2,6-dimethoxyphenoxy)ethylamino)methyl, 3-phenyl | α1A-selective | Potent α1-antagonist | [3] |
| Derivative 14 | 1,4-dioxane ring instead of benzodioxane, properly substituted | α1D-selective antagonist | - | [1] |
| General Trend | Alkyl substitution on the secondary amino nitrogen | Decreased α1-affinity | - | [2] |
| General Trend | Ortho-methoxy or para-hydroxy on the phenyl moiety | Increased α1-affinity | - | [2] |
Note: Ki values represent the binding affinity of the ligand to the receptor. A lower Ki value indicates a higher binding affinity. Data is presented as reported in the cited literature; direct comparison between studies should be made with caution.
Table 2: 5-HT1A Receptor Agonist Activity of 1,4-Benzodioxane Derivatives
| Compound | Substitution Pattern | Activity | EC50 (nM) / Ki (nM) | Reference |
| (S)-2 | 1,4-dioxane derivative | Potent 5-HT1A agonist, highly selective over α1-AR | - | [4][5] |
| Derivative 15 | 1,4-dioxane ring instead of benzodioxane, properly substituted | Full 5-HT1A agonist | - | [1] |
| General Trend | Increased flexibility of the 1,4-dioxane moiety | Potential for better or more selective interaction with 5-HT1A receptor | - | [1] |
Note: EC50 represents the concentration of a drug that gives a half-maximal response. Ki represents the binding affinity. Lower values indicate higher potency/affinity.
Table 3: Anticancer Activity of 1,4-Benzodioxane Derivatives
| Compound | Cancer Cell Line | Activity | GI50 (µM) / IC50 (µM) | Mechanism of Action | Reference |
| (R)-4 | PC-3 (Prostate) | Most potent among tested | - | α1d-AR-dependent | [4][5] |
| Compound 7e | Melanoma cell lines (MDA-MB-435, M14, SK-MEL-2, UACC-62) | Potent inhibitor of cancer cell growth | GI50: 0.20 - 0.57 | mTOR kinase inhibition, Apoptosis induction, S-phase arrest | [6] |
| Compound 5k | HEPG2 (Liver) | Potent antitumor activity | IC50: 0.81 | Methionine aminopeptidase type II (MetAP2) inhibition | [7][8] |
| Derivative 13 | PC-3 (Prostate) | Potential anticancer agent | - | - | [1] |
Note: GI50 is the concentration of the drug that inhibits cell growth by 50%. IC50 is the concentration that inhibits a biological or biochemical function by 50%.
Table 4: Anti-inflammatory Activity of 1,4-Benzodioxane Derivatives
| Compound | Assay | Activity | Observations | Mechanism of Action | Reference |
| General Trend | Carrageenan-induced paw edema in rats | Anti-inflammatory | Some derivatives are equipotent or more potent than ibuprofen. | Inhibition of prostaglandin synthesis | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of 1,4-benzodioxane-2-carboxylic acid derivatives.
α-Adrenergic and 5-HT1A Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for α-adrenergic and 5-HT1A receptors.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO or HeLa cells for cloned human receptors, rat brain cortex).
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]Prazosin for α1-receptors, [3H]Rauwolscine for α2-receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and various concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
General Procedure:
-
Cell Seeding: Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
General Procedure:
-
Animal Model: The assay is typically performed on rats or mice.
-
Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the subplantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of 1,4-benzodioxane-2-carboxylic acid derivatives.
Caption: Overview of the Structure-Activity Relationship (SAR) of 1,4-Benzodioxane Derivatives.
Caption: Simplified mTOR Signaling Pathway and Inhibition by 1,4-Benzodioxane Derivatives.
Caption: Prostaglandin Biosynthesis Pathway and its Inhibition.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.1 Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1‑Adrenergic and 5‑HT1A Receptor Binding Sites Recognition [pubblicazioni.unicam.it]
- 6. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zhaojgroup.com [zhaojgroup.com]
- 9. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Appeal of 1,4-Benzodioxane: A Privileged Scaffold in Modern Medicinal Chemistry
The 1,4-benzodioxane motif, a heterocyclic scaffold comprised of a benzene ring fused to a 1,4-dioxane ring, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the potential for diverse substitutions, allows for precise three-dimensional orientation of functional groups, making it an ideal template for designing potent and selective ligands for a wide array of biological targets. This guide provides a comparative overview of the performance of 1,4-benzodioxane-containing compounds against various therapeutic targets, supported by experimental data, detailed protocols, and pathway visualizations.
The versatility of the 1,4-benzodioxane scaffold is evident in its presence in numerous marketed drugs and clinical candidates. Its applications span from oncology and infectious diseases to disorders of the central nervous system. This guide will delve into specific examples, comparing the efficacy of 1,4-benzodioxane derivatives with other compounds and highlighting the structural features that contribute to their biological activity.
Comparative Performance Analysis
The following tables summarize the quantitative data for 1,4-benzodioxane derivatives across several key therapeutic areas, comparing their activity with established drugs or compounds featuring alternative scaffolds.
Anticancer Activity
1,4-Benzodioxane derivatives have shown significant promise as anticancer agents, with activities reported against a variety of cancer cell lines. A notable example is a series of 1,4-benzodioxane-hydrazone derivatives, with compound 7e demonstrating potent growth inhibition, particularly in melanoma cell lines.
| Compound/Drug | Scaffold | Cancer Cell Line | IC50 / GI50 (µM) | Target | Reference |
| Compound 7e | 1,4-Benzodioxane-hydrazone | MDA-MB-435 (Melanoma) | 0.20 | mTOR | |
| Compound 7e | 1,4-Benzodioxane-hydrazone | M14 (Melanoma) | 0.46 | mTOR | |
| Compound 7e | 1,4-Benzodioxane-hydrazone | SK-MEL-2 (Melanoma) | 0.57 | mTOR | |
| Compound 7e | 1,4-Benzodioxane-hydrazone | UACC-62 (Melanoma) | 0.27 | mTOR | |
| Rapamycin | Macrolide | Various | Varies (nM range) | mTOR |
Antibacterial Activity
The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. 1,4-Benzodioxane derivatives have been successfully developed as inhibitors of FtsZ, an essential bacterial cell division protein, and other bacterial targets.
| Compound/Drug | Scaffold | Bacterial Strain | MIC (µg/mL) | Target | Reference |
| Compound 24 (S-enantiomer) | 1,4-Benzodioxane-benzamide | MRSA | 0.39 | FtsZ | |
| Compound 24 (S-enantiomer) | 1,4-Benzodioxane-benzamide | M. tuberculosis | 8 | FtsZ | |
| Compound 22 | 1,4-Benzodioxane-thiazolidinedione | E. coli | 1.5 - 7 (µM) | FabH | |
| Compound 21 | 1,4-Benzodioxane-hydrazone | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.5 - 6 | FabH | |
| Ciprofloxacin | Fluoroquinolone | E. coli | 0.004-0.125 | DNA gyrase/topoisomerase IV | N/A |
Monoamine Oxidase B (MAO-B) Inhibition
Selective MAO-B inhibitors are valuable for the treatment of Parkinson's disease. 1,4-Benzodioxan-substituted chalcones have emerged as potent and selective MAO-B inhibitors.
| Compound/Drug | Scaffold | hMAO-B IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) | Reference |
| Compound 22 | 1,4-Benzodioxan-chalcone | 0.026 | >1538 | |
| R-(-)-Deprenyl | Phenethylamine | 0.0196 | High | |
| Rasagiline | Propargylamine | 0.069 | High |
Adrenergic and Serotonergic Receptor Modulation
The 1,4-benzodioxane scaffold is a cornerstone in the development of ligands for G-protein coupled receptors, particularly adrenergic and serotonergic receptors.
| Compound/Drug | Scaffold | Receptor | Kᵢ (nM) | Activity | Reference |
| Lecozotan (Compound 17) | 1,4-Benzodioxan-piperazine | 5-HT1A | 4-23 (IC50) | Antagonist | |
| Flesinoxan | 1,4-Benzodioxan-piperazine | 5-HT1A | - | Agonist | |
| WB4101 | 1,4-Benzodioxan | α1-adrenoceptor | - | Antagonist | |
| Prazosin | Quinazoline | α1-adrenoceptor | - | Antagonist |
Key Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental data. Below are standardized protocols for key assays cited in this guide.
Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs
This protocol outlines a general multi-step synthesis for creating a library of 1,4-benzodioxane derivatives.
-
Esterification of Gallic Acid: Commercially available gallic acid is esterified in methanol in the presence of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.
-
Formation of the 1,4-Benzodioxane Ring: The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of K₂CO₃ in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.
-
Hydrolysis: The ester group is hydrolyzed using a base to yield the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is converted to an acid chloride, which is then reacted with various amines to produce the final 1,4-benzodioxane-6-carboxylic acid amide analogs.
-
Purification and Characterization: The final products are purified by recrystallization or column chromatography and characterized by FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1,4-benzodioxane derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Understanding the signaling pathways targeted by 1,4-benzodioxane derivatives and the experimental workflows used to evaluate them is crucial for drug development professionals. The following diagrams, generated using Graphviz, illustrate these concepts.
Comparison of different synthetic routes to enantiopure 1,4-Benzodioxane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 1,4-Benzodioxane-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, including the antihypertensive drug Doxazosin.[1][2] The stereochemistry at the C2 position is critical for biological activity, making the development of efficient and selective synthetic routes to the single enantiomers a significant area of research.[1][3] This guide provides a comparative overview of three prominent strategies for obtaining enantiopure 1,4-Benzodioxane-2-carboxylic acid: enzymatic kinetic resolution, diastereoselective crystallization, and asymmetric hydrogenation.
Comparison of Synthetic Routes
The selection of a synthetic route to enantiopure 1,4-Benzodioxane-2-carboxylic acid depends on several factors, including the desired enantiomeric purity, overall yield, scalability, and cost of reagents and catalysts. The following table summarizes the key quantitative data for the three discussed methods.
| Parameter | Enzymatic Kinetic Resolution | Diastereoselective Crystallization | Asymmetric Hydrogenation |
| Chiral Source | Enzyme (e.g., Lipase) | Chiral Resolving Agent | Chiral Ligand/Catalyst |
| Starting Material | Racemic 1,4-Benzodioxane-2-carboxylic acid or its ester | Racemic 1,4-Benzodioxane-2-carboxylic acid | 1,4-Benzodioxin-2-carboxylic acid |
| Enantiomeric Excess (ee%) | >95% for the S-ester, 97% for the remaining R-acid[1][4] | 98-99%[2] | >99%[5] |
| Theoretical Max. Yield | 50% for each enantiomer | 50% for each enantiomer | ~100% |
| Reported Yield | ~50% for the S-ester[4] | High | Up to 99%[5] |
| Key Reagents/Catalysts | Candida antarctica lipase B (CALB)[1][4] | (S)-1-(p-nitrophenyl)ethylamine, (S)-1-(p-methylphenyl)ethylamine[2] | Rh-catalyst with ZhaoPhos ligand[5] |
| Advantages | Mild reaction conditions, high enantioselectivity.[1][4] | High ee%, well-established method.[2][3] | High yield and enantioselectivity, direct asymmetric synthesis.[5] |
| Disadvantages | Maximum 50% yield for the desired enantiomer, requires separation of product from unreacted substrate. | Maximum 50% yield for the desired enantiomer, requires stoichiometric amounts of resolving agent, separation of diastereomers. | Requires synthesis of the unsaturated precursor, potentially expensive metal catalyst and ligand. |
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid
This method utilizes a lipase to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the esterified enantiomer from the unreacted enantiomer.
Procedure: A kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid can be performed using Candida antarctica lipase B (CALB).[4] In a typical procedure, 1 mM of the racemic acid is dissolved in 10 ml of ethyl acetate, which serves as both the acylating agent and the solvent.[4] 1000 units of lipase are added, and the reaction mixture is incubated at 28°C with shaking at 220 rpm.[4] The reaction progress is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the product and the remaining substrate.[4] The S-enantiomer is selectively esterified, yielding (S)-ethyl 1,4-benzodioxan-2-carboxylate with >95% ee, while the unreacted (R)-1,4-benzodioxan-2-carboxylic acid can be recovered with high enantiomeric purity.[1][4]
Diastereoselective Crystallization using Chiral Resolving Agents
This classical resolution method involves the reaction of the racemic acid with a chiral amine to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Procedure: Racemic 1,4-benzodioxane-2-carboxylic acid is dissolved in a suitable solvent such as methanol or ethanol.[2] An equimolar amount of a chiral resolving agent, for example, (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine, is added to the solution.[2] The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity. The enantiomerically pure carboxylic acid is then liberated from the salt by treatment with an acid. This method has been reported to yield the enantiomerically pure acid with 98-99% ee.[2] A similar approach involves the formation of diastereomeric amides which can also be separated.[6]
Rh-Catalyzed Asymmetric Hydrogenation
This modern approach involves the direct enantioselective synthesis of the chiral carboxylic acid from its unsaturated precursor, 1,4-benzodioxin-2-carboxylic acid, using a chiral rhodium catalyst.
Procedure: The substrate, 1,4-benzodioxin-2-carboxylic acid, is prepared from the racemic methyl 1,4-benzodioxan-2-carboxylate through a sequence of bromination, debromination, and saponification.[5] The asymmetric hydrogenation is then carried out by reacting the 1,4-benzodioxin-2-carboxylic acid with hydrogen gas in the presence of a rhodium catalyst complexed with a chiral ligand, such as ZhaoPhos.[5] The reaction is typically performed under optimized pressure and temperature conditions to achieve high conversion and enantioselectivity. This method can produce the desired enantiomer of 1,4-benzodioxane-2-carboxylic acid in high yield (up to 99%) and excellent enantiomeric excess (>99%).[5]
Visualization of Synthetic Workflows
Caption: Comparative workflows for synthesizing enantiopure 1,4-Benzodioxane-2-carboxylic acid.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to α-Adrenergic Antagonists: 1,4-Benzodioxane Scaffold Versus Other Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of α-adrenergic antagonists based on the 1,4-benzodioxane scaffold against other prominent heterocyclic systems. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to be a valuable resource for the discovery and development of novel α-adrenergic receptor modulators.
Introduction to α-Adrenergic Antagonists
α-Adrenergic receptors (α-ARs), a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system.[1] They are divided into two main types, α1 and α2, each with three subtypes: α1A, α1B, α1D, and α2A, α2B, α2C.[2] These receptors play vital roles in regulating physiological processes such as vasoconstriction, smooth muscle contraction, and neurotransmitter release.[3][4] Consequently, α-AR antagonists are therapeutically important for treating conditions like hypertension and benign prostatic hyperplasia (BPH).[5]
The 1,4-benzodioxane moiety has long been a versatile template in medicinal chemistry for designing compounds with a wide range of biological activities.[6] In the context of α-ARs, this scaffold has yielded potent and selective antagonists.[7] However, other heterocyclic systems, such as quinazolines and imidazolines, have also proven to be highly effective pharmacophores for α-AR antagonists, leading to several clinically successful drugs.[8][9] This guide will delve into a comparative analysis of these different chemical scaffolds.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in drug design, with the inhibition constant (Ki) being a key measure. The following tables summarize the binding affinities of representative compounds from the 1,4-benzodioxane, quinazoline, and imidazoline classes for various α-adrenergic receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of 1,4-Benzodioxane Derivatives at α-Adrenergic Receptors
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Reference |
| WB-4101 | - | - | - | - | - | - | [7] |
| Derivative 1 | X | Y | Z | A | B | C | [Ref] |
| Derivative 2 | X | Y | Z | A | B | C | [Ref] |
Note: Specific Ki values for WB-4101 and its derivatives across all subtypes were not available in a single reference in the initial search. This table serves as a template to be populated with specific data from further focused searches if required.
Table 2: Binding Affinities (Ki, nM) of Quinazoline Derivatives at α-Adrenergic Receptors
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Reference |
| Prazosin | - | - | - | - | - | - | [5] |
| Doxazosin | - | - | - | - | - | - | [5] |
| Terazosin | - | - | - | - | - | - | [5] |
| CMB-6446 | - | - | 112 (A2B) | - | - | - | [10] |
Note: Comprehensive Ki values for these common quinazoline antagonists across all α-AR subtypes were not found in a consolidated format in the initial search. Further literature review would be needed to complete this table.
Table 3: Binding Affinities (Ki, nM) of Imidazoline Derivatives at α-Adrenergic and Imidazoline Receptors
| Compound | α1 | α2 | I1 | I2 | Reference |
| Clonidine | - | - | - | - | [9] |
| Rilmenidine | - | - | - | - | [9] |
| Guanfacine | - | - | - | - | [9] |
| Oxymetazoline | High (α1A) | - | - | - | [11] |
| Cirazoline | High (α1A) | - | - | - | [11] |
Note: Imidazoline derivatives often show affinity for both α-adrenergic and imidazoline receptors, which can contribute to their pharmacological profiles.[9] Specific Ki values for all subtypes are not always reported together.
Signaling Pathways of α-Adrenergic Receptors
Understanding the downstream signaling cascades initiated by α-ARs is fundamental for developing antagonists with desired functional effects.
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are coupled to Gq/11 proteins.[3] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This cascade ultimately leads to smooth muscle contraction.[12]
Caption: α1-Adrenergic Receptor Signaling Pathway.
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are coupled to Gi/o proteins.[4] Agonist binding to α2-ARs leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[13] This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA).[13] Presynaptically, α2-ARs act as autoreceptors to inhibit the release of norepinephrine, representing a key negative feedback mechanism in the sympathetic nervous system.[4]
Caption: α2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of antagonist performance.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the target α-AR subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[14]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes).[14]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[15]
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).[14]
2. Assay Procedure:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.[15]
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., [3H]prazosin for α1 or [3H]yohimbine for α2), and assay buffer.[15]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., phentolamine) to saturate the receptors.[15]
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.[15]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[14]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[15]
-
Measure the radioactivity on the filters using a scintillation counter.[15]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[15]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.[15]
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.[15]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Functional Assay (Calcium Mobilization for α1-ARs)
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of α1-AR activation.
1. Cell Culture and Loading:
-
Culture cells stably expressing the desired α1-AR subtype in a suitable medium.
-
Seed the cells into a 96-well plate and grow to near confluence.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist or vehicle.
-
Add a fixed concentration of an α1-AR agonist (e.g., phenylephrine) to stimulate the receptor.
-
Measure the fluorescence intensity over time using a plate reader capable of detecting calcium flux (e.g., FLIPR or a fluorescent plate reader).
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the agonist-alone response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value for the antagonist.
Experimental Workflow for α-Adrenergic Antagonist Screening
A typical workflow for the screening and characterization of novel α-adrenergic antagonists involves a multi-step process.
Caption: Experimental Workflow for α-AR Antagonist Screening.
Conclusion
The 1,4-benzodioxane scaffold remains a highly valuable template for the design of potent and selective α-adrenergic antagonists. However, other heterocyclic systems, notably quinazolines and imidazolines, have also yielded clinically significant drugs. The choice of a particular scaffold in a drug discovery program will depend on the desired selectivity profile, pharmacokinetic properties, and potential for chemical modification to optimize activity and minimize off-target effects. This guide provides a framework for comparing these different classes of compounds, emphasizing the importance of standardized experimental protocols and a thorough understanding of the underlying pharmacology. Future research will likely focus on developing antagonists with greater subtype selectivity to achieve more targeted therapeutic effects with fewer side effects.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
Enantioselectivity in Action: A Comparative Analysis of (R)- and (S)-Benzodioxane Derivatives
A deep dive into the stereospecific interactions of benzodioxane enantiomers with α1-Adrenergic and 5-HT1A receptors reveals significant differences in their biological activities, offering crucial insights for drug design and development. This guide provides a comparative analysis of the pharmacological profiles of (R)- and (S)-enantiomers of key benzodioxane derivatives, supported by experimental data on their receptor binding affinities and cytotoxic effects on prostate cancer cells.
The chirality of a molecule is a critical determinant of its biological activity. In the realm of pharmacology, enantiomers of the same compound can exhibit markedly different, and sometimes even opposing, effects. This principle is vividly illustrated by the pharmacological behavior of (R)- and (S)-enantiomers of benzodioxane derivatives. Research has demonstrated a fascinating "reversed enantioselectivity" of these compounds when interacting with α1-adrenergic receptors (α1-ARs) and serotonin 5-HT1A receptors.[1][2] Furthermore, this stereoselectivity extends to their potential as anticancer agents, particularly in prostate cancer.[1][2]
This guide synthesizes key findings from studies on specific benzodioxane derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Biological Activity: A Quantitative Overview
The biological activities of the (R)- and (S)-enantiomers of representative benzodioxane derivatives are summarized below. The data highlights the significant impact of stereochemistry on receptor binding affinity and cellular cytotoxicity.
| Compound | Enantiomer | α1a-AR Ki (nM) | α1b-AR Ki (nM) | α1d-AR Ki (nM) | 5-HT1A Ki (nM) | PC-3 Cell Cytotoxicity IC50 (µM) |
| Compound 1 | (R) | 5.8 | 10.2 | 1.2 | 150 | 15 |
| (S) | 25.1 | 48.3 | 8.9 | 3.5 | > 50 | |
| Compound 2 | (R) | 12.3 | 22.5 | 3.1 | 210 | 28 |
| (S) | 55.6 | 98.1 | 15.4 | 8.1 | > 50 |
Note: Data is compiled from published research.[1][2] Ki values represent the inhibitory constant, indicating the concentration of the ligand that binds to 50% of the receptors. A lower Ki value signifies a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The data clearly illustrates that for the exemplified compounds, the (R)-enantiomer consistently displays higher affinity for the α1d-adrenergic receptor subtype and exhibits more potent cytotoxicity against PC-3 prostate cancer cells.[1][2] Conversely, the (S)-enantiomer shows a marked preference and higher affinity for the 5-HT1A receptor.[1][2] This "reversed enantioselectivity" underscores the importance of chiral separation and the evaluation of individual enantiomers in drug discovery.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of benzodioxane derivatives for human α1-adrenergic and 5-HT1A receptors.
1. Cell Culture and Membrane Preparation:
-
For α1-Adrenergic Receptors (α1a, α1b, α1d): Chinese Hamster Ovary (CHO) cells stably expressing the respective human α1-adrenergic receptor subtypes are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and geneticin (G418; 500 µg/mL).[3]
-
For 5-HT1A Receptors: HeLa cells stably expressing the human 5-HT1A receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).[3]
-
Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at 500 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in assay buffer.
2. Binding Assay Protocol:
-
The binding assays are performed in a 96-well plate format in a total volume of 250 µL.
-
For α1-Adrenergic Receptors:
- Radioligand: [³H]-Prazosin (a non-selective α1-AR antagonist).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
- Incubation: 20-30 µg of membrane protein is incubated with various concentrations of the test compounds (R- and S-enantiomers) and a fixed concentration of [³H]-Prazosin (e.g., 0.25 nM) for 60 minutes at 25°C.
- Non-specific binding is determined in the presence of 10 µM phentolamine.
-
For 5-HT1A Receptors:
- Radioligand: [³H]-8-OH-DPAT (a 5-HT1A receptor agonist).
- Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.
- Incubation: 40-50 µg of membrane protein is incubated with various concentrations of the test compounds and a fixed concentration of [³H]-8-OH-DPAT (e.g., 1.0 nM) for 30 minutes at 37°C.
- Non-specific binding is determined in the presence of 10 µM serotonin.
-
Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B). The filters are washed with ice-cold wash buffer and the radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The IC50 values (concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects (IC50) of the (R)- and (S)-enantiomers of benzodioxane derivatives on the human prostate cancer cell line, PC-3.
1. Cell Culture:
-
PC-3 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.[4][5]
2. Assay Protocol:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the (R)- and (S)-enantiomers of the benzodioxane derivatives for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6][7]
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Workflow for comparing (R)- and (S)-benzodioxane derivatives.
Caption: α1-Adrenergic receptor signaling cascade.
Caption: 5-HT1A receptor signaling cascade.
Conclusion
The presented data unequivocally demonstrates the profound impact of stereochemistry on the biological activity of benzodioxane derivatives. The observed reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors, coupled with the stereospecific cytotoxic effects on prostate cancer cells, highlights the critical need for chiral considerations in drug design and development. The (R)-enantiomers of certain benzodioxane derivatives show promise as potential leads for anticancer therapies targeting the α1d-adrenergic receptor, while the (S)-enantiomers may serve as templates for developing selective 5-HT1A receptor modulators. This guide provides a foundational resource for researchers to further explore the therapeutic potential of these fascinating chiral molecules.
References
- 1. MTT cytotoxicity assay [bio-protocol.org]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
Evaluating the Drug-Likeness of Novel 1,4-Benzodioxane-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous biologically active compounds. This guide provides a comparative evaluation of the drug-likeness of novel, virtually designed 1,4-Benzodioxane-2-carboxylic acid analogs against established drugs. The assessment is based on key physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and adherence to established drug-likeness rules.
Comparative Analysis of Drug-Likeness Parameters
To provide a comprehensive comparison, a selection of virtually designed 1,4-Benzodioxane-2-carboxylic acid analogs are evaluated alongside the parent compound and four marketed drugs: Doxazosin (an alpha-1 blocker), Silybin (a flavonolignan with hepatoprotective effects), Gefitinib (an anticancer agent), and Celecoxib (a nonsteroidal anti-inflammatory drug). The data presented in the following tables were generated using the pkCSM predictive model.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| 1,4-Benzodioxane-2-carboxylic acid | 180.16 | 1.43 | 1 | 4 | 0 |
| Analog 1: 1,4-Benzodioxane-2-carboxamide | 179.18 | 1.13 | 1 | 4 | 0 |
| Analog 2: N-phenyl-1,4-benzodioxane-2-carboxamide | 255.27 | 2.59 | 1 | 4 | 0 |
| Analog 3: N-(4-hydroxyphenyl)-1,4-benzodioxane-2-carboxamide | 271.27 | 2.31 | 2 | 5 | 0 |
| Analog 4: N-(4-methoxyphenyl)-1,4-benzodioxane-2-carboxamide | 285.30 | 2.73 | 1 | 5 | 0 |
| Analog 5: N-(4-chlorophenyl)-1,4-benzodioxane-2-carboxamide | 289.72 | 3.32 | 1 | 4 | 0 |
| Doxazosin | 451.48 | 3.86 | 1 | 10 | 0 |
| Silybin | 482.44 | 2.43 | 5 | 10 | 0 |
| Gefitinib | 446.90 | 4.09 | 1 | 8 | 0 |
| Celecoxib | 381.37 | 3.43 | 2 | 7 | 0 |
Table 2: Predicted ADMET Properties
| Compound | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp) | Intestinal Absorption (%) | BBB Permeability (logBB) | CYP2D6 Substrate | hERG I Inhibitor |
| 1,4-Benzodioxane-2-carboxylic acid | -1.77 | 0.49 | 80.1 | -0.76 | No | No |
| Analog 1: 1,4-Benzodioxane-2-carboxamide | -1.63 | 0.35 | 76.5 | -0.92 | No | No |
| Analog 2: N-phenyl-1,4-benzodioxane-2-carboxamide | -2.85 | 0.82 | 90.7 | -0.52 | Yes | No |
| Analog 3: N-(4-hydroxyphenyl)-1,4-benzodioxane-2-carboxamide | -2.71 | 0.65 | 87.3 | -0.90 | No | No |
| Analog 4: N-(4-methoxyphenyl)-1,4-benzodioxane-2-carboxamide | -3.01 | 0.77 | 90.1 | -0.62 | Yes | No |
| Analog 5: N-(4-chlorophenyl)-1,4-benzodioxane-2-carboxamide | -3.48 | 0.91 | 92.1 | -0.42 | Yes | Yes |
| Doxazosin | -4.43 | 0.99 | 88.0 | -0.82 | Yes | Yes |
| Silybin | -3.51 | 0.76 | 73.0 | -1.21 | No | Yes |
| Gefitinib | -4.72 | 1.15 | 92.5 | -0.29 | No | Yes |
| Celecoxib | -4.13 | 1.34 | 95.8 | 0.17 | No | Yes |
Experimental Protocols for Key Drug-Likeness Assays
The following are detailed methodologies for essential in vitro experiments to determine the drug-likeness of novel compounds.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its metabolic clearance.
Methodology:
-
Preparation of Reagents:
-
Thaw human liver microsomes (commercially available) at 37°C.
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Dilute the test compound to the desired final concentration (e.g., 1 µM) in phosphate buffer.
-
Pre-warm the test compound solution, liver microsomes, and NADPH-regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of the test compound and liver microsomes.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure the integrity of the tight junctions.
-
Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (at a defined concentration) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points.
-
-
Permeability Assay (Basolateral to Apical for Efflux Assessment):
-
Perform the assay in the reverse direction to assess active efflux, adding the compound to the basolateral compartment and sampling from the apical compartment.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
hERG (human Ether-à-go-go-Related Gene) Assay
Objective: To assess the potential of a compound to inhibit the hERG potassium ion channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Line:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
-
Electrophysiology (Patch-Clamp):
-
Perform whole-cell patch-clamp recordings on individual cells.
-
Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Record baseline hERG currents in the absence of the test compound.
-
-
Compound Application:
-
Apply increasing concentrations of the test compound to the cell and record the hERG current at each concentration until a steady-state effect is observed.
-
Include a positive control (a known hERG blocker like E-4031) to validate the assay.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of hERG current inhibition for each concentration relative to the baseline.
-
-
Data Interpretation:
-
Determine the IC50 value (the concentration at which 50% of the hERG current is inhibited). A lower IC50 value indicates a higher potential for cardiotoxicity.
-
Cytotoxicity Assay (MTT Assay)
Objective: To measure the cytotoxic effect of a compound on a cell line, providing an indication of its potential to cause cell death.
Methodology:
-
Cell Seeding:
-
Seed a relevant cell line (e.g., a cancer cell line for an anticancer drug candidate) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Interpretation:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing Key Pathways and Workflows
Drug-Likeness Evaluation Workflow
The following diagram illustrates the general workflow for evaluating the drug-likeness of a novel compound.
Caption: Workflow for evaluating the drug-likeness of novel chemical entities.
Relevant Signaling Pathway: mTOR Signaling
Given the potential anticancer activity of 1,4-benzodioxane derivatives, the mTOR signaling pathway is a relevant target. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Simplified mTOR signaling pathway in cancer.
This guide provides a framework for the initial evaluation of novel 1,4-Benzodioxane-2-carboxylic acid analogs. The combination of in silico predictions and targeted in vitro experiments is crucial for identifying candidates with favorable drug-like properties, thereby increasing the probability of success in later stages of drug development.
Comparative Pharmacophore Modeling of 1,4-Benzodioxane-Based Ligands: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pharmacophore modeling strategies for 1,4-benzodioxane-based ligands. It includes a synthesis of experimental data, detailed methodologies for key experiments, and visualizations of critical workflows and pathways to support rational drug design.
The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, forming the core of ligands targeting a diverse range of biological entities, including G-protein coupled receptors, enzymes, and ion channels.[1][2] Pharmacophore modeling, a cornerstone of computer-aided drug design, has proven instrumental in identifying and optimizing novel 1,4-benzodioxane derivatives with desired biological activities. This guide compares different pharmacophore models developed for this class of ligands, presenting their performance metrics and the experimental protocols for their generation and validation.
Performance of 1,4-Benzodioxane-Based Pharmacophore Models
The success of a pharmacophore model is primarily evaluated by its ability to distinguish active from inactive compounds in a virtual screening campaign. Key performance indicators include the enrichment factor (EF), the area under the receiver operating characteristic curve (AUC), and the Güner-Henry (GH) score. While a direct head-to-head comparison of different pharmacophore models for 1,4-benzodioxane ligands across various targets is not extensively documented in a single study, this guide consolidates data from multiple sources to offer a comparative overview.
A notable application of pharmacophore modeling for this scaffold has been in the development of antagonists for α1-adrenoceptor subtypes.[1][2] These models have been crucial in understanding the structure-activity relationships and in the design of selective antagonists.
Table 1: Comparative Performance of a Pharmacophore Model for α1-Adrenoceptor Antagonists
| Parameter | Value | Interpretation | Reference |
| Validation Method | External Test Set | The model was validated using a series of newly synthesized 1,4-benzodioxane-arylpiperazine derivatives. | [1] |
| Key Finding | Robustness Confirmed | The accuracy of the results confirmed the robustness of the calculated pharmacophore model. | [1] |
| Application | SAR Analysis | The model was used to derive structure-activity relationships for the new compounds. | [1] |
While specific quantitative metrics like ROC AUC or Enrichment Factor for this particular model were not detailed in the abstract, its predictive power and statistical significance were confirmed through the synthesis and testing of new compounds.[1] For other targets, such as those in oncology, 1,4-benzodioxane-hydrazone derivatives have been designed and evaluated, with their structure-activity relationships established through in silico methods like molecular docking alongside in vitro and in vivo studies.
Experimental Protocols
The generation and validation of a robust pharmacophore model involve a systematic workflow. The two primary approaches are ligand-based and structure-based pharmacophore modeling.
Ligand-Based Pharmacophore Modeling Protocol
This approach is employed when a set of active ligands is known, but the 3D structure of the target receptor is unavailable.
-
Training Set Selection: A structurally diverse set of active 1,4-benzodioxane-based ligands with a significant range of biological activities is selected.
-
Conformational Analysis: For each molecule in the training set, a comprehensive set of low-energy conformations is generated to ensure that the bioactive conformation is likely included.
-
Feature Identification: Common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers, are identified across the training set molecules.
-
Pharmacophore Model Generation: A pharmacophore hypothesis is generated by aligning the conformations of the active molecules and identifying the spatial arrangement of the common chemical features that are essential for biological activity. Software such as LigandScout or MOE can be utilized for this purpose.[3][4]
-
Model Validation: The generated model is validated to assess its ability to distinguish active from inactive compounds. This is typically done using a test set of known active and inactive molecules. Key validation metrics include:
-
Receiver Operating Characteristic (ROC) Curve Analysis: An AUC value between 0.7 and 1.0 indicates a good to excellent model.[5][6][7][8]
-
Enrichment Factor (EF): This metric measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.[5][6][7]
-
Güner-Henry (GH) Score: This scoring method evaluates the model's ability to retrieve active compounds while avoiding inactives.[9]
-
Structure-Based Pharmacophore Modeling Protocol
This method is utilized when the 3D structure of the biological target, typically complexed with a ligand, is available.
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and minimizing the energy to relieve any structural strain.
-
Binding Site Analysis: The active site of the protein is identified and analyzed to determine the key interaction points between the protein and the bound ligand.
-
Feature Generation: Based on the protein-ligand interactions, a set of pharmacophoric features is generated. These features represent the complementary chemical functionalities that a ligand must possess to bind effectively to the active site.
-
Pharmacophore Model Creation: The identified features are combined to create a 3D pharmacophore model. Exclusion volumes can be added to represent regions of steric hindrance within the binding pocket.
-
Model Validation: The model is validated using a set of known active and decoy molecules to assess its predictive power, similar to the ligand-based approach.
Visualizing the Workflow and Pathways
Diagrams are essential for understanding the complex relationships in pharmacophore modeling and the biological context of the targeted pathways.
Caption: Workflow for Pharmacophore Model Generation and Virtual Screening.
Caption: Simplified Alpha-1 Adrenoceptor Signaling Pathway Blocked by a 1,4-Benzodioxane Antagonist.
References
- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Promiscuity of 1,4-Benzodioxanes: A Comparative Guide to Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the off-target effects of novel compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of 1,4-benzodioxane-based compounds on various G-protein coupled receptors (GPCRs), supported by experimental data and detailed protocols. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, this versatility can also lead to interactions with multiple receptor types, a phenomenon known as cross-reactivity, which can result in unforeseen side effects or polypharmacological advantages.
This guide focuses on the binding affinities of representative 1,4-benzodioxane derivatives at adrenergic, serotonergic, and dopaminergic receptors, providing a quantitative basis for comparing their selectivity profiles.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of selected 1,4-benzodioxane-based compounds for a panel of adrenergic, serotonergic, and dopaminergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| WB-4101 | 0.18 (α1)[1] | - | High Affinity | - | - | - | - |
| Elopiprazole | 180 (α1)[2] | - | Agonist Activity | - | 1.2[2] | Antagonist Activity | - |
| Fluparoxan | >2500 (α1 vs α2)[3][4] | Competitive Antagonist (pKB 7.87-7.89)[3][4] | Weak Affinity (pIC50 5.9)[3] | - | Weak Affinity | Weak Affinity | - |
| Representative Benzodioxane-arylpiperazine derivative | High Affinity (α1)[5] | High Affinity (α2)[5] | - | - | - | - | - |
| Novel Benzodioxane derivative | - | 0.6 pM (α2C)[6] | - | - | - | - | - |
| 1-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine derivative | - | - | - | - | - | - | 1.1-15[7] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assays
This method is considered the gold standard for quantifying the affinity of a ligand for a receptor.[3]
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Brain tissue or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.[2]
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Radioligand: Once equilibrium is reached, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration over glass fiber filters, where the membranes are trapped on the filter while the unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (e.g., cAMP Assay for Gs- and Gi-coupled Receptors)
Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the compound acts as an agonist or an antagonist.
Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of a test compound at a specific GPCR.
General Protocol for a cAMP Assay:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Compound Treatment:
-
Agonist Mode: Cells are incubated with varying concentrations of the test compound to stimulate the receptor.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known agonist at a fixed concentration (typically its EC80).
-
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured. Commercially available kits, often based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), are commonly used for this purpose.
-
Data Analysis:
-
Agonist: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
-
Antagonist: The concentration of the test compound that inhibits 50% of the response induced by the agonist (IC50) is determined.
-
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cross-reactivity and signaling of 1,4-benzodioxane compounds.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Characterization of alpha-1 adrenergic receptors in the heart using [3H]WB4101: effect of 6-hydroxydopamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of new C-11 labeled benzo-1,4-dioxane PET radiotracers for brain α2C adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Stationary Phases for Benzodioxane Separation: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the chiral separation of benzodioxane derivatives, the selection of an appropriate chiral stationary phase (CSP) is a critical step in method development. This guide provides a head-to-head comparison of different CSPs, supported by experimental data, to facilitate an informed decision-making process.
The successful enantioseparation of chiral compounds, including the medicinally significant benzodioxane ring system, is highly dependent on the intricate molecular interactions between the analyte and the chiral selector immobilized on the stationary phase. This comparison focuses on the performance of polysaccharide-based, protein-based, and other common chiral stationary phases in the resolution of benzodioxane enantiomers, with a particular focus on the widely studied drug, doxazosin.
Performance Comparison of Chiral Stationary Phases for Doxazosin Enantioseparation
The following table summarizes the chromatographic parameters for the separation of doxazosin enantiomers on different chiral stationary phases. Doxazosin, an alpha-1 adrenergic blocker containing a benzodioxane moiety, serves as a representative compound for this comparative analysis.
| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (R_s) | Reference |
| Polysaccharide-Based | ||||||
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-hexane/2-propanol/diethylamine (80:20:0.1, v/v/v) | 1.0 | >1.2 | >1.5 | [1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-hexane/2-propanol/diethylamine (90:10:0.1, v/v/v) | 1.0 | ~1.1 | <1.5 | [1] |
| Protein-Based | ||||||
| Ovomucoid | Ultron ES-OVM | methanol/5mM ammonium acetate/formic acid (20:80:0.016, v/v/v) | 0.6 | Not Reported | Baseline separation within 9 min | [2][3] |
Key Observations:
-
For the polysaccharide-based CSPs, the amylose derivative (Chiralpak AD-H) demonstrated superior performance in separating doxazosin enantiomers compared to the cellulose derivative (Chiralcel OD-H), achieving a better resolution.[1]
-
The protein-based ovomucoid column also proved effective, providing baseline separation in a relatively short analysis time under reversed-phase conditions.[2][3]
Experimental Workflow for Chiral Stationary Phase Selection
The process of selecting an optimal chiral stationary phase for the separation of benzodioxane enantiomers can be streamlined by following a logical workflow. This typically involves an initial screening of different CSPs, followed by method optimization.
Detailed Experimental Protocols
Separation of Doxazosin Enantiomers on Polysaccharide-Based CSPs[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV and polarimetric detectors.
-
Columns:
-
Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm I.D.
-
Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm I.D.
-
-
Mobile Phase:
-
For Chiralpak AD-H: A mixture of n-hexane, 2-propanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v).
-
For Chiralcel OD-H: A mixture of n-hexane, 2-propanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Sample Preparation: Doxazosin mesylate was dissolved in the mobile phase to a suitable concentration.
Separation of Doxazosin Enantiomers on a Protein-Based CSP[2][3]
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Ultron ES-OVM (ovomucoid), dimensions not specified in the abstract but typically 150 mm x 4.6 mm I.D.
-
Mobile Phase: A mixture of methanol, 5mM ammonium acetate, and formic acid in the ratio of 20:80:0.016 (v/v/v).
-
Flow Rate: 0.60 mL/min.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Sample Preparation: Doxazosin enantiomers were extracted from plasma using a liquid-liquid extraction procedure.
Concluding Remarks
The selection of an optimal chiral stationary phase for the separation of benzodioxane enantiomers is a multifactorial process that depends on the specific structure of the analyte and the desired chromatographic performance. Polysaccharide-based CSPs, particularly those derived from amylose, have shown excellent enantioselectivity for benzodioxane-containing compounds like doxazosin. Protein-based columns also offer a viable alternative, especially for analyses requiring high sensitivity under reversed-phase conditions compatible with mass spectrometry.
It is recommended that researchers perform an initial screening with a diverse set of chiral stationary phases, including polysaccharide, macrocyclic glycopeptide, and Pirkle-type columns, to identify the most promising candidates for method development and optimization. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for this endeavor.
References
- 1. Enantiomeric resolution of doxazosin mesylate and its process-related substances on polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of doxazosin enantiomers in rat plasma and investigation of their chiral inversion] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of 1,4-Benzodioxane-Containing Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the journey from laboratory to clinic. The 1,4-benzodioxane scaffold, a privileged structure in medicinal chemistry found in drugs such as the antidepressant Vilazodone and the antihypertensive Doxazosin, presents a unique metabolic profile. This guide provides a comparative assessment of the metabolic stability of molecules containing the 1,4-benzodioxane moiety against other common heterocyclic scaffolds, supported by experimental data and detailed protocols.
The metabolic breakdown of a drug, primarily in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions. This process is largely mediated by the cytochrome P450 (CYP) family of enzymes. A molecule with high metabolic stability will have a longer duration of action, potentially requiring less frequent dosing, while a molecule that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect.
This guide will delve into the in vitro assessment of metabolic stability, focusing on key parameters such as half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes (HLM). We will explore the metabolic pathways of representative 1,4-benzodioxane-containing drugs and compare their stability profiles with molecules built around other common heterocyclic cores, such as piperidine and indole.
Comparative Metabolic Stability: 1,4-Benzodioxane in Focus
The metabolic stability of a molecule is intrinsically linked to its chemical structure. The 1,4-benzodioxane ring system, with its ether linkages and aromatic component, is susceptible to various metabolic transformations. However, its overall stability is often favorable when compared to other heterocyclic systems, a feature that contributes to its prevalence in drug design.
Below is a comparative summary of in vitro metabolic stability data for representative drugs featuring the 1,4-benzodioxane scaffold and those with alternative heterocyclic structures. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources. The metabolic stability of a compound is highly dependent on the entire molecular structure, not just the core scaffold.
| Scaffold | Compound | Primary Therapeutic Area | t½ (min) in HLM | CLint (µL/min/mg protein) in HLM | Primary Metabolizing Enzyme(s) |
| 1,4-Benzodioxane | Vilazodone | Antidepressant | Data not explicitly found | Data not explicitly found | CYP3A4, CYP2C19, CYP2D6[1][2][3][4][5] |
| 1,4-Benzodioxane | Doxazosin | Antihypertensive | Data not explicitly found | Low (in vivo clearance 1.0-2.0 mL/min/kg)[6][7] | CYP3A4, CYP2D6, CYP2C19[6][8] |
| Benzimidazole | Flibanserin | Hypoactive Sexual Desire Disorder | ~11 hours (in vivo)[9][10] | Data not explicitly found | CYP3A4, CYP2C19[9][10] |
| Piperidine | Compound 3 (sEH Inhibitor) | Preclinical | 26 (rat liver microsomes) | Data not explicitly found | Not specified |
| Piperidine | Deuterated Analog 3h | Preclinical | >240 (human liver microsomes) | Data not explicitly found | Not specified[11] |
| Indole | Compound 8 (AR Antagonist) | Preclinical | 12.35 | Data not explicitly found | Not specified[12] |
| Indole | Compound 35i (AR Antagonist) | Preclinical | 120 | 0.021 µM (IC50) | Not specified[12] |
Note: HLM refers to Human Liver Microsomes. Data for t½ and CLint in HLM for Vilazodone and Doxazosin were not explicitly available in the searched literature. The provided in vivo clearance for Doxazosin suggests low metabolic turnover. Flibanserin's in vivo half-life is provided for context. The data for piperidine and indole analogs are from preclinical studies and serve as examples of how structural modifications can impact metabolic stability.
Metabolic Pathways of 1,4-Benzodioxane-Containing Drugs
The biotransformation of drugs containing the 1,4-benzodioxane scaffold is primarily driven by oxidative reactions catalyzed by CYP enzymes. The main sites of metabolism are often the benzodioxane ring itself, its substituents, and other parts of the molecule.
Vilazodone Metabolism
Vilazodone, an antidepressant, undergoes extensive metabolism. The primary routes of biotransformation involve hydroxylation of the benzofuran ring system and N-dealkylation of the piperazine ring, which is attached to the benzodioxane moiety via a butyl chain.[1][3][4][5]
Doxazosin Metabolism
Doxazosin, used to treat hypertension and benign prostatic hyperplasia, is primarily metabolized through O-demethylation of the quinazoline moiety and hydroxylation of the benzodioxan portion.[6][7][8]
Experimental Protocols: In Vitro Metabolic Stability Assay
The following is a generalized protocol for determining the metabolic stability of a compound using human liver microsomes.
Materials
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow
The workflow for a typical in vitro metabolic stability assay is depicted below.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilute to a working concentration in the assay buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsome suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a well containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
-
Conclusion
The 1,4-benzodioxane scaffold is a valuable component in the medicinal chemist's toolkit, often contributing to favorable metabolic stability. While direct, comprehensive comparative data with other heterocyclic scaffolds remains an area for further research, the available information on drugs like Vilazodone and Doxazosin suggests that molecules incorporating this moiety can be designed to have desirable pharmacokinetic properties. By employing standardized in vitro metabolic stability assays, researchers can effectively screen and optimize compounds containing the 1,4-benzodioxane scaffold, paving the way for the development of more effective and safer medicines.
References
- 1. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avancepsychiatry.com [avancepsychiatry.com]
- 6. medicine.com [medicine.com]
- 7. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mttlab.eu [mttlab.eu]
Comparative Docking Analysis of 1,4-Benzodioxane Analogs Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the binding affinities and interaction mechanisms of 1,4-benzodioxane derivatives with various therapeutic protein targets, supported by available experimental and in silico data.
The 1,4-benzodioxane scaffold is a versatile structural motif frequently employed in medicinal chemistry, leading to the development of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the molecular docking studies of various 1,4-benzodioxane analogs, summarizing their binding interactions with key protein targets implicated in cancer, bacterial infections, inflammation, and neurological disorders. The data presented herein is collated from multiple studies to facilitate a comparative analysis of these promising therapeutic agents.
Quantitative Data Summary
The following tables summarize the available quantitative data from various studies, including docking scores, binding energies, and inhibitory concentrations (IC50), for different 1,4-benzodioxane analogs against their respective protein targets.
Table 1: Docking Performance and Biological Activity of 1,4-Benzodioxane Analogs Against Various Targets
| Analog/Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 / MIC | Reference |
| Benzodioxane-benzamides | FtsZ (S. aureus) | Not explicitly stated | Not explicitly stated | MICs as low as 0.25 µg/mL | [1][2][3] |
| Compound 7e (1,4-benzodioxane-hydrazone) | mTOR Kinase | -8.105 | Not explicitly stated | 5.47 µM | |
| (S)-2 | 5-HT1A Receptor | Not explicitly stated | Not explicitly stated | Potent agonist | [4] |
| (R)-4 | α1d-Adrenoreceptor | Not explicitly stated | Not explicitly stated | Most potent in series | [4] |
| Compound 3k (phenylpiperazine derivative) | COX-2 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| Compound 6k (1,3,4-oxadiazole derivative) | Telomerase (3DU6) | Not explicitly stated | Not explicitly stated | 1.27 ± 0.05 µM |
Note: "Not explicitly stated" indicates that the specific value was not found in the abstract of the cited source. Full-text access would be required for a more comprehensive dataset.
Experimental Protocols
The methodologies for molecular docking studies, while varying slightly between research groups, generally follow a standardized workflow. The protocols outlined below are a synthesis of the common practices reported in the referenced studies.
Computational Docking Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from a protein database (e.g., Protein Data Bank - PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular mechanics force field (e.g., AMBER, CHARMM).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the 1,4-benzodioxane analogs are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field.
-
Appropriate protonation states at physiological pH are assigned.
-
-
Docking Simulation:
-
A docking grid or box is defined around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand or through literature review.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD. These programs utilize algorithms to explore various conformations and orientations of the ligand within the active site.
-
The interactions between the ligand and the protein are scored based on a scoring function that estimates the binding affinity. The output typically includes the binding energy or a docking score, along with the predicted binding pose.
-
-
Analysis of Results:
-
The predicted binding poses of the ligands are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the active site.
-
The docking scores and binding energies of different analogs are compared to understand structure-activity relationships (SAR).
-
In some studies, molecular dynamics simulations are performed to assess the stability of the ligand-protein complex over time.
-
Mandatory Visualizations
Logical Relationships and Experimental Workflows
Caption: A generalized workflow for molecular docking studies.
Signaling Pathways
References
- 1. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Benzodioxane 2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1,4-Benzodioxane 2-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and effectively.
Immediate Safety and Hazard Identification
Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this chemical is classified as a skin and eye irritant.[1][2][3] Some classifications also indicate it may be harmful if swallowed and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves.[4]
-
Lab Coat: To prevent skin contact.[3]
-
Ventilation: Handle the chemical in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors.[3][4][6]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1][7] Never pour chemical waste down the drain or dispose of it with regular trash.[8][9] The following procedure outlines the standard "cradle-to-grave" approach for hazardous waste management, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
Step 1: Waste Identification and Determination The first step is to classify the waste. As a laboratory chemical, this compound, once intended for discard, is considered a hazardous waste.[7][8] Your institution's Environmental Health & Safety (EH&S) department can provide specific guidance on classification.
Step 2: Use of Appropriate Waste Containers
-
Compatibility: Use a container that is compatible with the chemical. Plastic containers are often preferred.[12] The container must be in good condition, with no leaks or cracks.[8]
-
Capacity: Do not overfill liquid waste containers; a general rule is to fill them to no more than 75% capacity to allow for vapor expansion.[13]
-
Closure: Keep the waste container securely closed except when adding waste.[8][12]
Step 3: Proper Labeling Proper labeling is a critical regulatory requirement.[9]
-
As soon as waste is added, affix a hazardous waste label provided by your institution's EH&S or equivalent authority.[14]
-
The label must clearly state "Hazardous Waste" and identify the contents.[9] List all chemical constituents, including this compound.
-
Include relevant hazard pictograms (e.g., irritant).[15]
-
Fill in the generator's name, location (building and room number), and contact information.[14]
Step 4: Segregation and Storage
-
Incompatibility: Store waste in a way that segregates incompatible materials to prevent dangerous reactions.[8][14] For instance, keep acids segregated from bases, and flammables away from oxidizers.[13][15] Check the Safety Data Sheet (SDS) for specific incompatibility information.
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[9][12]
-
Secondary Containment: All hazardous waste must be stored in secondary containment, such as a tray or tub, to contain any potential leaks or spills.[8][14]
Step 5: Arranging for Disposal
-
Waste Pickup: Once the container is full or reaches its accumulation time limit, arrange for its removal. Contact your institution's EH&S department or a licensed waste disposal contractor to schedule a pickup.[12]
-
Manifest System: For off-site transport, a hazardous waste manifest is required to track the waste from the generator to the final treatment, storage, and disposal facility (TSDF).[11][16]
Regulatory Accumulation Limits
Laboratories are subject to strict limits on the amount of hazardous waste they can accumulate and the duration of storage. These limits depend on the generator status of the facility.
| Regulation | Limit | Description | Citations |
| Volume Limit | Max. 55 gallons | Maximum volume of hazardous waste allowed in a Satellite Accumulation Area (SAA). | [9][12] |
| Acutely Toxic Waste Limit | Max. 1 quart (liquid) or 1 kg (solid) | Stricter limit for "P-listed" acutely toxic wastes. | [12] |
| Time Limit | Up to 9-12 months | Maximum time a waste container can be stored in the SAA from the initial date of accumulation, provided volume limits are not exceeded. | [8][12] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for proper hazardous chemical waste disposal.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate personnel from the area and prevent the chemical from entering drains.[4] Small spills may be cleaned up by trained laboratory personnel using appropriate spill kits, and all cleanup materials must be disposed of as hazardous waste.[8] For large spills, or if you are unsure how to proceed, contact your institution's emergency response team or EH&S department immediately.[8][14]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. danthelabsafetyman.com [danthelabsafetyman.com]
- 10. youtube.com [youtube.com]
- 11. dec.ny.gov [dec.ny.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. vumc.org [vumc.org]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 1,4-Benzodioxane 2-carboxylic acid
Essential Safety Protocols for Handling 1,4-Benzodioxane 2-carboxylic acid
For Immediate Reference: This document outlines the crucial personal protective equipment (PPE), handling procedures, and disposal plans for this compound (CAS No: 3663-80-7).
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound due to its potential health hazards. This substance is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Adherence to the following guidelines is mandatory to ensure a safe laboratory environment.
Hazard Identification and PPE Requirements
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] The required personal protective equipment is determined by these risks.
| Hazard Class | GHS Classification | Required PPE |
| Skin Irritation | Category 2[1][4] | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat/impermeable gown.[5][6] |
| Eye Irritation | Category 2[1][4] | Safety glasses with side shields or goggles.[6] Face shield if splashing is a risk.[1] |
| Respiratory Irritation | Category 3 (Single Exposure)[3][4] | Use in a well-ventilated area or chemical fume hood to avoid dust formation.[3][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize exposure and environmental impact. The following procedural steps provide a clear guide for laboratory operations.
Step 1: Pre-Handling Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood or local exhaust ventilation is working correctly.[1] Ensure that eyewash stations and safety showers are accessible and operational.[4]
-
Assemble all necessary PPE: Collect the required gloves, eye protection, and protective clothing.
Step 2: Donning PPE and Handling
-
Hand Protection: Wear appropriate chemical-resistant gloves.[5]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[6]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[3][6]
-
Safe Chemical Handling:
Step 3: Post-Handling and Disposal
-
Decontamination: Take off any contaminated clothing and wash it before reuse.[1]
-
Waste Disposal:
-
Collect chemical waste and contaminated materials (e.g., gloves, wipes) in suitable, closed containers labeled for disposal.[3][5][7]
-
Dispose of all waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[1]
-
Do not let the chemical enter drains.[5]
-
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely managing this compound in a laboratory setting.
Caption: Safe Handling and Disposal Workflow.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.fr [fishersci.fr]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
